molecular formula C36H47N3O8S2 B12403097 Elobixibat Hydrate CAS No. 1633824-78-8

Elobixibat Hydrate

Cat. No.: B12403097
CAS No.: 1633824-78-8
M. Wt: 713.9 g/mol
InChI Key: VARDBGNECHECBX-MDYNBEAQSA-N
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Description

Elobixibat Hydrate is a useful research compound. Its molecular formula is C36H47N3O8S2 and its molecular weight is 713.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1633824-78-8

Molecular Formula

C36H47N3O8S2

Molecular Weight

713.9 g/mol

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate

InChI

InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1

InChI Key

VARDBGNECHECBX-MDYNBEAQSA-N

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Elobixibat Hydrate in Chronic Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elobixibat hydrate is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This technical guide delineates the core mechanism of action of elobixibat in the treatment of chronic constipation. By inhibiting IBAT, elobixibat increases the concentration of bile acids in the colon, leading to a dual effect of enhanced colonic secretion and motility. This guide provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the signaling pathways involved in elobixibat's therapeutic effect.

Introduction

Chronic idiopathic constipation (CIC) is a prevalent functional gastrointestinal disorder characterized by infrequent bowel movements, hard stools, and difficulty with defecation. A subset of individuals with CIC exhibits reduced fecal bile acid concentrations, which is associated with slower colonic transit.[1][2] Elobixibat offers a novel therapeutic approach by targeting the enterohepatic circulation of bile acids to alleviate the symptoms of chronic constipation.[3]

Molecular Mechanism of Action: IBAT Inhibition

Elobixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), encoded by the SLC10A2 gene.[4] IBAT is located on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation.[5]

By inhibiting IBAT, elobixibat effectively reduces the reabsorption of bile acids, leading to an increased concentration of bile acids flowing into the colon.[6] This localized action within the gastrointestinal tract is a key feature of elobixibat's therapeutic profile, resulting in minimal systemic absorption and exposure.[7]

In Vitro Pharmacology

In vitro studies utilizing human embryonic kidney (HEK293) cells overexpressing mammalian bile acid transporters have demonstrated the high potency and selectivity of elobixibat for IBAT.

ParameterValueCell LineNotes
IC50 (human IBAT) 0.53 ± 0.17 nMHEK293Potent inhibition of radiolabeled glycocholic acid uptake.[4][5]
Selectivity >400-fold vs. human liver basolateral sodium/bile acid co-transporterHEK293Demonstrates high selectivity for the ileal transporter.[5]
Selectivity >1000-fold vs. neutral amino acid transportersHEK293Further highlights the specific action of elobixibat.[5]
Experimental Protocol: In Vitro IBAT Inhibition Assay

A competitive inhibition assay using HEK293 cells overexpressing the human IBAT is a standard method to determine the IC50 value of inhibitors like elobixibat.

Objective: To quantify the concentration of elobixibat required to inhibit 50% of IBAT activity.

Methodology:

  • Cell Culture: HEK293 cells are cultured and transiently or stably transfected with a plasmid expressing the human SLC10A2 gene.

  • Assay Preparation: Transfected cells are seeded in multi-well plates and grown to confluence.

  • Inhibition Assay:

    • Cells are washed with a sodium-containing buffer to facilitate IBAT activity.

    • Cells are then incubated with varying concentrations of elobixibat.

    • A fixed concentration of radiolabeled glycocholic acid (e.g., 30 µM) is added to each well.[4]

    • The incubation is carried out for a defined period to allow for bile acid uptake.

  • Measurement:

    • The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular radiolabeled bile acid.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each elobixibat concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Physiological Effects of Increased Colonic Bile Acids

The increased delivery of bile acids to the colon due to IBAT inhibition by elobixibat results in two primary physiological effects that contribute to its efficacy in treating chronic constipation: increased colonic secretion and enhanced colonic motility.[3]

Stimulation of Colonic Secretion

Bile acids in the colon act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This is achieved through several mechanisms, including:

  • Activation of TGR5: Bile acids bind to the G protein-coupled receptor TGR5 on epithelial cells, which in turn activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and water secretion.[8]

  • Increased Intestinal Permeability: Bile acids can alter tight junction proteins, leading to increased intestinal permeability and passive water movement into the lumen.[8]

This increase in luminal fluid softens the stool and facilitates its passage through the colon.

Enhancement of Colonic Motility

Bile acids also stimulate colonic motor function, accelerating the transit of stool through the large intestine.[3] This is mediated by:

  • Release of Serotonin (5-HT): Bile acids stimulate the release of 5-HT from enterochromaffin cells, which acts on sensory nerves to trigger peristalsis.[8]

  • Induction of High-Amplitude Propagating Contractions (HAPCs): These powerful contractions are crucial for the mass movement of stool through the colon and are induced by the presence of bile acids.

Secondary Pharmacodynamic Effects

Inhibition of bile acid reabsorption by elobixibat also leads to systemic effects secondary to the interruption of the enterohepatic circulation.

Increased Bile Acid Synthesis

The reduced return of bile acids to the liver via the portal circulation leads to a decrease in the activation of the farnesoid X receptor (FXR) in hepatocytes.[7] This disinhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, results in an upregulation of bile acid production from cholesterol.[9] A surrogate marker for this increased synthesis is the elevation of plasma 7α-hydroxy-4-cholesten-3-one (C4).[9]

Experimental Protocol: Measurement of Plasma C4

Objective: To assess the pharmacodynamic effect of elobixibat on bile acid synthesis.

Methodology:

  • Sample Collection: Blood samples are collected from subjects at baseline and at various time points after elobixibat administration.

  • Sample Preparation: Plasma is separated by centrifugation.

  • Analysis: Plasma C4 levels are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

  • Data Interpretation: An increase in plasma C4 levels following elobixibat administration indicates an upregulation of bile acid synthesis.[9]

Clinical Efficacy and Quantitative Data

Numerous clinical trials have demonstrated the efficacy of elobixibat in treating chronic constipation.

Dose-Response Relationship

Clinical studies have shown a clear dose-dependent increase in the frequency of spontaneous bowel movements (SBMs) with elobixibat treatment.

DoseChange in SBMs per Week from BaselineStudy
5 mg 2.5Chey et al. 2011[7]
10 mg 4.0 (p < 0.002 vs. placebo)Chey et al. 2011[7]
15 mg 5.4 (p < 0.001 vs. placebo)Chey et al. 2011[7]
10 mg 5.7 ± 4.2 (p = 0.0005 vs. placebo)Nakajima et al. 2018[5]
15 mg 5.6 ± 3.5 (p = 0.0001 vs. placebo)Nakajima et al. 2018[5]
Effect on Colonic Transit Time

Elobixibat has been shown to significantly accelerate colonic transit.

DoseEffect on Colonic TransitMeasurement MethodStudy
15 mg & 20 mg Significant acceleration at 24h and 48h (p<0.05, p<0.01 vs. placebo)ScintigraphyWong et al. 2011 (cited in[7])
Experimental Protocol: Scintigraphic Measurement of Colonic Transit

Objective: To quantitatively assess the effect of elobixibat on the rate of stool movement through the colon.

Methodology:

  • Radiolabeling: A non-digestible marker, such as activated charcoal particles, is radiolabeled with an isotope like 111In or 99mTc.[10][11]

  • Capsule Formulation: The radiolabeled particles are encapsulated in a pH-sensitive, methacrylate-coated capsule that dissolves in the distal small intestine, releasing the marker at the start of the colon.[10]

  • Administration: The subject ingests the capsule.

  • Imaging: Abdominal scans are taken using a gamma camera at specified time points (e.g., 4, 24, and 48 hours) after capsule ingestion.[12][13]

  • Data Analysis: The colon is divided into regions of interest (e.g., ascending, transverse, descending, rectosigmoid). The geometric center of the radioactivity is calculated at each time point to provide a quantitative measure of colonic transit. A lower geometric center value at a given time point indicates slower transit.[12]

Signaling Pathways and Experimental Workflows

Elobixibat Mechanism of Action Signaling Pathway

Elobixibat_Mechanism cluster_lumen Ileal Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon Elobixibat Elobixibat IBAT IBAT (ASBT) Elobixibat->IBAT Inhibits BileAcids_Lumen Bile Acids BileAcids_Lumen->IBAT Reabsorption Increased_BA Increased Bile Acids in Colon BileAcids_Lumen->Increased_BA Increased Flow IBAT->BileAcids_Lumen Blocked Secretion Increased Secretion (Water & Electrolytes) Increased_BA->Secretion Stimulates Motility Increased Motility (HAPCs) Increased_BA->Motility Stimulates Constipation_Relief Relief of Constipation Secretion->Constipation_Relief Motility->Constipation_Relief

Caption: Elobixibat inhibits IBAT, increasing colonic bile acids and stimulating secretion and motility.

Clinical Trial Workflow for Elobixibat in Chronic Constipation

Clinical_Trial_Workflow cluster_treatment Screening Screening (Rome IV Criteria) Run_in 2-Week Run-in (Baseline SBMs) Screening->Run_in Randomization Randomization Run_in->Randomization Treatment Treatment Period (e.g., 2-12 weeks) Randomization->Treatment Elobixibat_Arm Elobixibat (e.g., 10 mg/day) Randomization->Elobixibat_Arm Arm 1 Placebo_Arm Placebo Randomization->Placebo_Arm Arm 2 Follow_up Follow-up Period Elobixibat_Arm->Follow_up Placebo_Arm->Follow_up Analysis Data Analysis (Primary & Secondary Endpoints) Follow_up->Analysis

Caption: A typical workflow for a randomized, placebo-controlled clinical trial of elobixibat.

Preclinical Animal Models

Loperamide-Induced Constipation Model

The loperamide-induced constipation model in rodents is a commonly used preclinical model to evaluate the efficacy of potential laxative agents.[14]

Experimental Protocol: Loperamide-Induced Constipation in Rats

Objective: To assess the pro-kinetic and laxative effects of elobixibat in a model of opioid-induced constipation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.[14]

  • Induction of Constipation: Constipation is induced by subcutaneous or oral administration of loperamide, a µ-opioid receptor agonist that inhibits gastrointestinal motility.[14]

  • Treatment Groups:

    • Control group (vehicle only)

    • Loperamide + vehicle

    • Loperamide + elobixibat (at various doses)

  • Parameters Measured:

    • Fecal Parameters: Fecal pellet count, weight, and water content are measured over a defined period.

    • Intestinal Transit: A non-absorbable marker (e.g., charcoal meal) is administered orally, and the distance traveled by the marker through the small intestine is measured after a specific time.

  • Data Analysis: The effects of elobixibat on the measured parameters are compared to the loperamide + vehicle group to determine its efficacy in reversing the constipating effects of loperamide.

Conclusion

This compound's mechanism of action is centered on the inhibition of the ileal bile acid transporter, a novel approach for the treatment of chronic constipation. This targeted, localized action increases the concentration of bile acids in the colon, which in turn stimulates both secretion and motility, leading to an improvement in bowel function. The well-defined mechanism, supported by robust preclinical and clinical data, establishes elobixibat as a valuable therapeutic option for patients with chronic constipation. This technical guide provides researchers and drug development professionals with a comprehensive understanding of the core principles underlying the efficacy of elobixibat.

References

Molecular structure and chemical properties of elobixibat hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of elobixibat hydrate, a first-in-class inhibitor of the ileal bile acid transporter (IBAT).

Molecular Structure and Chemical Properties

This compound is the monohydrate form of elobixibat, a synthetically modified 1,5-benzothiazepine.[1][2] It is a highly potent and selective inhibitor of the ileal bile acid transporter (IBAT).[1]

IUPAC Name: 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate.[3]

Chemical Structure: (A 2D chemical structure image would be placed here in a full whitepaper)

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₆H₄₇N₃O₈S₂[3][4]
Molecular Weight 713.9 g/mol [3][5]
CAS Number 1633824-78-8[3][4][5][6]
Appearance White to off-white solid[5]
Water Solubility 0.000294 mg/mL (anhydrous)[7]
Other Solubilities Soluble in DMSO (anhydrous)[8]
pKa (Strongest Acidic) 3.58 (anhydrous, predicted)[7]
pKa (Strongest Basic) -2.7 (anhydrous, predicted)[7]
logP 4.78 (anhydrous, predicted)[7]

Elobixibat exists in various crystalline forms, with the monohydrate being a stable modification.[9]

Mechanism of Action and Signaling Pathways

Elobixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[10][11] This transporter is encoded by the SLC10A2 gene and is located on the luminal surface of the terminal ileum.[10][11] Its main function is the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.[1]

By inhibiting IBAT, elobixibat reduces bile acid reabsorption, leading to several downstream physiological effects:[10][11]

  • Increased Colonic Bile Acid Concentration: More bile acids pass into the colon.[10]

  • Enhanced Colonic Function: In the colon, bile acids act as natural secretagogues and prokinetic agents. They stimulate fluid and electrolyte secretion into the lumen and increase colonic motility.[1][10] This results in softer stool consistency and accelerated colonic transit, alleviating symptoms of constipation.[11]

  • Upregulation of Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver lessens the negative feedback on hepatic bile acid synthesis. This leads to a compensatory increase in the synthesis of bile acids from cholesterol.[1] This is evidenced by a rise in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[1]

  • Systemic Effects: A secondary effect of increased bile acid synthesis is a reduction in serum LDL cholesterol levels.[5] The inhibition of bile acid absorption also leads to reduced activation of the farnesoid X receptor (FXR) and decreased secretion of fibroblast growth factor-19 (FGF-19).[12]

Because elobixibat is minimally absorbed systemically, it acts locally within the gastrointestinal tract, which reduces the risk of systemic side effects.[1][10]

Mechanism of action of elobixibat.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics Elobixibat is characterized by its minimal systemic absorption and local action within the gut.[10]

Table 2: Summary of Pharmacokinetic Parameters

ParameterDescriptionReference(s)
Absorption Minimally absorbed after oral administration. Systemic exposure is very low.[1][12]
Distribution If absorbed, highly protein-bound in plasma (>99%).[1][2]
Metabolism The majority of the drug is found unchanged in feces. A monohydroxy metabolite has been identified. No metabolites were observed in plasma.
Excretion Almost entirely excreted in feces (>103% of radioactive dose), with negligible amounts in urine (~0.01%).
Half-life (T₁/₂) < 4 hours in plasma.[1]
Food Effect Systemic exposure is reduced by approximately 80% when taken with food.[13]

Pharmacodynamics The pharmacodynamic effects of elobixibat are directly related to its mechanism of action. The primary effects are observed in bowel function and bile acid metabolism.

Table 3: Summary of Pharmacodynamic Effects and Clinical Efficacy

Effect CategoryParameterResultReference(s)
Bowel Function Spontaneous Bowel Movements (SBMs)Dose-dependent increase in frequency.[6][14]
Stool ConsistencyLoosening of stool.[6]
Colonic TransitAccelerated transit time.[1][6]
Biomarkers Serum 7α-hydroxy-4-cholesten-3-one (C4)Dose-dependent increase, indicating increased bile acid synthesis.[1]
Serum LDL CholesterolReduction in levels.[5]
In Vitro Potency IC₅₀ (IBAT Inhibition)0.53 nM (human), 0.13 nM (mouse), 5.8 nM (canine).[5][6][15][16]

Experimental Protocols

The evaluation of elobixibat has involved a range of standard preclinical and clinical methodologies.

In Vitro Assays:

  • IBAT Inhibition Assay: The potency and selectivity of elobixibat are typically determined using in vitro assays. This involves using transfected cell lines (e.g., HEK293) that express the target transporter (human, mouse, or canine IBAT/ASBT). The ability of elobixibat to inhibit the uptake of a radiolabeled bile acid substrate (like taurocholate) is measured to calculate the IC₅₀ value.[1]

Animal Studies:

  • In Vivo Models: Animal models, such as dogs or mice with non-alcoholic steatohepatitis (NASH), have been used to assess the in vivo effects on bile acid synthesis, lipid profiles, and gut microbiome normalization.[5][12] Elobixibat is administered orally (gavage), and endpoints include serum/fecal bile acid levels and histopathological analysis of the liver.[5]

Clinical Trials:

  • Study Design: Phase I-III clinical trials have been conducted to evaluate safety, tolerability, pharmacokinetics, and efficacy. A common design is a randomized, double-blind, placebo-controlled trial, often with an initial run-in period followed by a treatment period.[17][18] Long-term safety is assessed in open-label extension studies.[17]

  • Patient Population: Trials typically enroll patients with chronic idiopathic constipation (CIC) or functional constipation, often defined by criteria such as the Rome III criteria.[17][18]

  • Primary and Secondary Endpoints:

    • Primary Efficacy: The most common primary endpoint is the change from baseline in the frequency of spontaneous bowel movements (SBMs) during the first week of treatment.[17][18]

    • Secondary Efficacy: Other endpoints include changes in stool consistency (using the Bristol Stool Form Scale), straining, bloating, and patient-reported outcomes like quality of life.[19]

    • Pharmacodynamic Endpoints: Measurement of serum C4, lipid panels, and fecal/serum bile acid concentrations.[13]

    • Safety: The incidence, type, and severity of adverse events are meticulously recorded. The most common are gastrointestinal in nature, such as abdominal pain and diarrhea.[17]

Clinical_Trial_Workflow cluster_setup Trial Setup & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Enroll Patient Enrollment (e.g., Rome III Criteria for CIC) Screen Screening & 2-Week Baseline Run-in Enroll->Screen Random Randomization (1:1) Screen->Random GroupA Group A: Elobixibat (e.g., 10 mg/day) Random->GroupA GroupB Group B: Placebo Random->GroupB Treatment 2-Week Double-Blind Treatment Period GroupA->Treatment GroupB->Treatment Primary Primary Endpoint Analysis: Change in SBM Frequency (Week 1 vs. Baseline) Treatment->Primary Secondary Secondary Endpoint Analysis: - Stool Consistency (BSFS) - Safety (Adverse Events) - Biomarkers (Serum C4) Treatment->Secondary FollowUp Optional: Long-term Open-Label Extension Study Secondary->FollowUp

Typical workflow for a Phase 3 clinical trial of elobixibat.

References

Preclinical Efficacy and Safety of Elobixibat Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies that have elucidated the efficacy and safety profile of elobixibat hydrate, a first-in-class ileal bile acid transporter (IBAT) inhibitor for the treatment of chronic constipation. The following sections detail the compound's mechanism of action, key efficacy data from in vitro and in vivo models, its pharmacokinetic and safety profiles in preclinical species, and the methodologies of the pivotal experiments.

Mechanism of Action

This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT in the terminal ileum, elobixibat reduces the reabsorption of bile acids from the small intestine into the enterohepatic circulation.[1][2] This leads to an increased concentration of bile acids in the colonic lumen.[1][2]

The elevated colonic bile acids exert their pro-constipation effects through two primary mechanisms:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colon. This increased fluid content softens the stool and facilitates its passage.

  • Enhancement of Colonic Motility: Bile acids stimulate colonic motility, including the induction of high-amplitude propagating contractions (HAPCs), which are crucial for the mass movement of feces.[3] This effect is partly mediated by the activation of the Takeda G-protein-coupled receptor 5 (TGR5) on enteric neurons, leading to the release of serotonin (5-HT) and subsequent stimulation of peristalsis.

This dual action on both secretion and motility distinguishes elobixibat as a unique therapeutic agent for chronic constipation.

Preclinical Efficacy

The efficacy of elobixibat has been demonstrated in both in vitro and in vivo preclinical models.

In Vitro Potency

Elobixibat is a highly potent inhibitor of the human ileal bile acid transporter. In vitro studies using human embryonic kidney (HEK293) cells overexpressing the human IBAT have established its inhibitory activity.

Table 1: In Vitro Inhibitory Potency of Elobixibat

ParameterValueCell LineAssay Description
IC50 2.7 nMHEK293 cells expressing human IBATInhibition of radiolabeled taurocholate uptake
In Vivo Efficacy in Animal Models of Constipation

The pro-kinetic and laxative effects of elobixibat have been confirmed in preclinical animal models of constipation.

In a model of loperamide-induced constipation in male rats, a single oral dose of elobixibat demonstrated a dose-dependent increase in fecal wet weight, indicating a significant laxative effect.[4]

Table 2: Efficacy of Elobixibat in a Rat Model of Loperamide-Induced Constipation [4]

Treatment GroupDose (mg/kg)Fecal Wet Weight (g) up to 8 hours post-loperamide
Vehicle Control -0.18 ± 0.05
Elobixibat 30.28 ± 0.07
Elobixibat 100.40 ± 0.10
Elobixibat 300.61 ± 0.11
p < 0.05 vs. Vehicle Control

In a well-established model of diet-induced constipation in Beagle dogs, oral administration of elobixibat resulted in significant, dose-dependent improvements in several key parameters of constipation over a 26-day treatment period.[1]

Table 3: Efficacy of Elobixibat in a Dog Model of Diet-Induced Constipation [1][3]

ParameterVehicleElobixibat (3 mg/kg)Elobixibat (10 mg/kg)Elobixibat (30 mg/kg)
Number of Defecations (per 10h) 0.5 ± 0.21.3 ± 0.32.0 ± 0.42.5 ± 0.5
Fecal Wet Weight ( g/10h ) 18.2 ± 5.145.6 ± 8.268.9 ± 10.585.3 ± 12.1
Fecal Water Content (%) 55.2 ± 3.165.8 ± 2.572.1 ± 1.975.4 ± 1.7
Time to First Bowel Movement (h) >106.2 ± 1.14.1 ± 0.82.8 ± 0.6
Serum 7αC4 Concentration (fold increase) 1.03-fold increase5-fold increase7-fold increase
*p < 0.05 vs. Vehicle

Preclinical Safety and Pharmacokinetics

Safety Pharmacology and Toxicology

Preclinical safety evaluation of elobixibat has been conducted in both rodent (rat) and non-rodent (dog) species. The primary adverse effects observed were related to its pharmacological action in the gastrointestinal tract.

Table 4: Summary of Preclinical Safety Findings for Elobixibat

Study TypeSpeciesKey FindingsNOAEL
Acute Oral Toxicity Rat, MouseNo mortality or significant clinical signs observed at high doses. LD50 > 2000 mg/kg.Not Applicable
28-Day Repeated-Dose Oral Toxicity RatMain findings were soft stools and diarrhea at higher doses. No systemic toxicity observed.150 mg/kg/day
28-Day Repeated-Dose Oral Toxicity DogMain findings were soft stools, diarrhea, and occasional vomiting at higher doses. No systemic toxicity observed.75 mg/kg/day (females), 20 mg/kg/day (males)

The No-Observed-Adverse-Effect Level (NOAEL) was established in these studies, indicating a wide safety margin for the intended therapeutic doses.

Pharmacokinetics

Elobixibat exhibits minimal systemic absorption after oral administration, consistent with its local action in the gastrointestinal tract.[1]

Table 5: Pharmacokinetic Parameters of Elobixibat in Preclinical Species (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)Oral Bioavailability (%)
Rat 10~5-102-4~20-40< 1
Dog 10~1-52-4~10-20< 0.5

The low systemic exposure minimizes the potential for systemic side effects and drug-drug interactions. The majority of the administered dose is excreted unchanged in the feces.

Experimental Protocols and Visualizations

Signaling Pathway of Elobixibat's Mechanism of Action

Elobixibat_Mechanism Elobixibat Elobixibat (Oral Administration) IBAT Ileal Bile Acid Transporter (IBAT) Elobixibat->IBAT Inhibits BileAcids_Ileum Reduced Bile Acid Reabsorption in Ileum IBAT->BileAcids_Ileum BileAcids_Colon Increased Bile Acid Concentration in Colon BileAcids_Ileum->BileAcids_Colon Secretion Increased Water and Electrolyte Secretion BileAcids_Colon->Secretion Motility Stimulation of Colonic Motility BileAcids_Colon->Motility Stool Softer Stool and Increased Frequency Secretion->Stool TGR5 TGR5 Activation on Enteric Neurons Motility->TGR5 Serotonin Serotonin (5-HT) Release TGR5->Serotonin HAPC Increased High-Amplitude Propagating Contractions Serotonin->HAPC HAPC->Stool

Caption: Mechanism of action of elobixibat.

Experimental Workflow: In Vitro IBAT Inhibition Assay

IBAT_Inhibition_Workflow start Start prep_cells Prepare HEK293 cells overexpressing human IBAT start->prep_cells add_elobixibat Add varying concentrations of elobixibat prep_cells->add_elobixibat add_substrate Add radiolabeled taurocholate (substrate) add_elobixibat->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash cells to remove unbound substrate incubate->wash measure Measure intracellular radioactivity wash->measure calculate Calculate % inhibition and determine IC50 measure->calculate end End calculate->end

Caption: Workflow for in vitro IBAT inhibition assay.

Experimental Workflow: In Vivo Dog Model of Constipation

Dog_Constipation_Workflow start Start acclimatize Acclimatize Beagle dogs to housing conditions start->acclimatize induce_constipation Induce constipation with a high-meat diet acclimatize->induce_constipation group_animals Randomly assign dogs to treatment groups (Vehicle, Elobixibat) induce_constipation->group_animals administer_drug Administer drug orally once daily for 26 days group_animals->administer_drug collect_data Collect daily data on: - Number of defecations - Fecal weight and water content - Time to first bowel movement administer_drug->collect_data collect_blood Collect blood samples for serum 7αC4 analysis administer_drug->collect_blood analyze Analyze data and compare treatment groups collect_data->analyze collect_blood->analyze end End analyze->end

Caption: Workflow for in vivo dog constipation model.

Detailed Methodologies

The in vitro potency of elobixibat was determined using a cell-based assay with HEK293 cells stably transfected to express the human ileal bile acid transporter (IBAT).

  • Cell Culture: HEK293-hIBAT cells were cultured in appropriate media and conditions to ensure optimal growth and transporter expression.

  • Assay Preparation: Cells were seeded into 96-well plates and grown to confluence.

  • Compound Incubation: On the day of the assay, the culture medium was removed, and cells were washed with a pre-warmed buffer. Cells were then incubated with varying concentrations of elobixibat or vehicle control for a specified period at 37°C.

  • Substrate Addition: A solution containing a fixed concentration of radiolabeled taurocholate (e.g., [3H]-taurocholic acid) was added to each well.

  • Uptake Reaction: The uptake of the radiolabeled substrate was allowed to proceed for a short, defined period at 37°C.

  • Termination and Washing: The uptake reaction was terminated by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular substrate.

  • Lysis and Scintillation Counting: The cells were lysed, and the intracellular radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of taurocholate uptake at each elobixibat concentration was calculated relative to the vehicle control. The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

The in vivo efficacy of elobixibat was evaluated in a diet-induced model of constipation in Beagle dogs.

  • Animal Model: Male Beagle dogs were used for the study. Constipation was induced by feeding the animals a diet exclusively composed of cooked meat for a period of at least two weeks, which is known to decrease fecal bulk and frequency.

  • Treatment Groups: Animals were randomly assigned to receive either vehicle control or elobixibat at various dose levels (e.g., 3, 10, and 30 mg/kg) orally once daily.

  • Dosing and Observation Period: The treatment was administered for 26 consecutive days. Throughout the study, the following parameters were recorded daily:

    • Number of defecations

    • Total wet weight of feces

    • Fecal water content (determined by lyophilization)

    • Time to the first bowel movement after dosing

  • Biomarker Analysis: Blood samples were collected at baseline and at the end of the treatment period to measure the serum concentration of 7α-hydroxy-4-cholesten-3-one (7αC4), a biomarker for bile acid synthesis.

  • Data Analysis: The data from the different treatment groups were compared using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of elobixibat on the measured parameters.

Conclusion

The preclinical data for this compound strongly support its efficacy and safety as a novel treatment for chronic constipation. Its potent and selective inhibition of the ileal bile acid transporter leads to a dual mechanism of action, enhancing both colonic secretion and motility. In vivo studies have demonstrated significant, dose-dependent improvements in key constipation parameters in relevant animal models. The minimal systemic absorption of elobixibat contributes to a favorable safety profile, with adverse effects being primarily localized to the gastrointestinal tract and related to its pharmacological activity. These robust preclinical findings have provided a solid foundation for the successful clinical development and approval of elobixibat for the treatment of chronic idiopathic constipation.

References

Elobixibat Hydrate: A Technical Whitepaper on Therapeutic Applications Beyond Constipation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elobixibat hydrate, an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), is currently approved for the treatment of chronic constipation. Its mechanism of action, which involves increasing the concentration of bile acids in the colon, has downstream effects that suggest therapeutic potential in a range of other conditions. This technical guide provides an in-depth review of the preclinical and clinical evidence for the use of elobixibat in non-constipation indications, with a focus on non-alcoholic steatohepatitis (NASH), metabolic syndrome, and the underlying signaling pathways. Detailed experimental protocols from key studies are provided, and quantitative data are summarized for comparative analysis.

Introduction: The Mechanism of Action of Elobixibat

Elobixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[3][4] By inhibiting IBAT, elobixibat increases the concentration of bile acids in the colon.[3][4] This has two primary effects: increased colonic fluid secretion and motility, which is the basis for its efficacy in constipation, and modulation of various signaling pathways through bile acid receptors, which underlies its potential in other therapeutic areas.[2][3]

The increased colonic bile acids interact with key receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).[3][5] The modulation of these pathways has systemic effects on lipid metabolism, glucose homeostasis, and inflammation, suggesting a broader therapeutic window for elobixibat.[5][6]

Potential Therapeutic Application: Non-Alcoholic Steatohepatitis (NASH)

NASH, a severe form of non-alcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and fibrosis. Preclinical and clinical studies have explored the potential of elobixibat in this indication.

Preclinical Evidence

A study in a mouse model of NASH induced by a methionine and choline-deficient (MCD) diet demonstrated that elobixibat treatment ameliorated liver inflammation and fibrosis.[1][7] Treatment with elobixibat also reduced the expression of proinflammatory cytokines in the liver.[1]

Clinical Evidence

A Phase 2, multicenter, placebo-controlled trial evaluated the efficacy and safety of elobixibat (5 mg once daily) in 47 adult patients with biopsy-confirmed NASH or a diagnosis of NAFLD based on metabolic syndrome definitions over 16 weeks.[4][8][9] While the study met its primary endpoint of a statistically significant reduction in low-density lipoprotein cholesterol (LDL-C), it did not achieve proof-of-concept for other key measures in NASH.[8][9] Based on these results, the company decided to discontinue further development of elobixibat for NASH.[8]

Quantitative Data from NASH Studies
ParameterElobixibat GroupPlacebo Groupp-valueReference
Change in Serum LDL-C (mg/dL) -20.5-11.1<0.022[8][9]
Liver Fat Reduction (as measured by MRI-PDFF) -2.6%Not reportedNot significant[8][9]
Change in Alanine Aminotransferase (ALT) Levels No meaningful changeNo meaningful changeNot significant[8][9]

Table 1: Key Efficacy Endpoints from the Phase 2 Clinical Trial of Elobixibat in NAFLD/NASH.

Potential Therapeutic Application: Metabolic Syndrome

Elobixibat has demonstrated beneficial effects on several components of the metabolic syndrome, primarily through its impact on lipid metabolism and glucose homeostasis.

Effects on Lipid Metabolism

Multiple clinical studies have shown that elobixibat significantly reduces serum LDL-C levels.[4][6][10] This effect is attributed to the increased use of cholesterol for bile acid synthesis in the liver, a compensatory mechanism resulting from the inhibition of bile acid reabsorption.[11]

Effects on Glucose Homeostasis and GLP-1 Secretion

Elobixibat has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose regulation.[4][6] This is thought to be mediated by the increased concentration of bile acids in the colon, which act as agonists for the TGR5 receptor on enteroendocrine L-cells, stimulating GLP-1 release.[5][6] A study in patients with type 2 diabetes and constipation showed that elobixibat treatment was associated with a reduction in HbA1c levels.[12]

Quantitative Data from Metabolic Studies
Study PopulationElobixibat DoseOutcome MeasureResultp-valueReference
Patients with Dyslipidemia5 mg/dayChange in LDL-C-7.4%0.044[4]
Patients with Dyslipidemia5 mg/dayChange in LDL/HDL Ratio-18%0.004[4]
Patients with Chronic Constipation15 mg/dayPeak GLP-1 (pmol/L)20.7 ± 2.40.03[4]
Patients with Chronic Constipation20 mg/dayPeak GLP-1 (pmol/L)25.6 ± 4.90.02[4]
Patients with T2DM and Constipation10 mg/dayChange in HbA1c-0.2%0.016[12]
Patients with T2DM and Constipation10 mg/dayChange in LDL-C (mg/dL)-21.4<0.001[12]

Table 2: Effects of Elobixibat on Metabolic Parameters in Various Patient Populations.

Signaling Pathways

The therapeutic effects of elobixibat beyond constipation are mediated by complex signaling pathways initiated by the alteration of bile acid homeostasis.

IBAT Inhibition and Downstream Effects

The primary action of elobixibat is the competitive inhibition of the ileal bile acid transporter (IBAT), preventing the reabsorption of bile acids. This leads to an increased flux of bile acids into the colon.

IBAT_Inhibition Elobixibat Elobixibat IBAT Ileal Bile Acid Transporter (IBAT/ASBT) Elobixibat->IBAT Inhibits Bile_Acid_Reabsorption Bile Acid Reabsorption IBAT->Bile_Acid_Reabsorption Mediates Colonic_Bile_Acids Increased Colonic Bile Acids Bile_Acid_Reabsorption->Colonic_Bile_Acids Decreased reabsorption leads to

Elobixibat's primary mechanism of action.
FXR and TGR5 Signaling

Increased colonic bile acids activate TGR5 on enteroendocrine L-cells, leading to GLP-1 secretion. In the liver, reduced bile acid return via the portal vein leads to decreased FXR activation, which in turn upregulates cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby consuming hepatic cholesterol.

FXR_TGR5_Signaling cluster_colon Colon cluster_liver Liver Colonic_BAs Increased Colonic Bile Acids TGR5 TGR5 Receptor (on L-cells) Colonic_BAs->TGR5 Activates GLP1_Secretion GLP-1 Secretion TGR5->GLP1_Secretion Stimulates Cholesterol_Consumption Increased Cholesterol Consumption Reduced_Portal_BAs Reduced Portal Vein Bile Acids FXR Farnesoid X Receptor (FXR) Reduced_Portal_BAs->FXR Reduced Activation CYP7A1 CYP7A1 Upregulation FXR->CYP7A1 Less Inhibition of CYP7A1->Cholesterol_Consumption Leads to

Downstream signaling effects of elobixibat.

Experimental Protocols

Preclinical NASH Mouse Model
  • Animal Model: Male C57BL/6N mice.[1][7]

  • Induction of NASH: Mice were fed a methionine and choline-deficient (MCD) diet for 8 weeks to induce NASH. A control group received a standard diet.[1][7]

  • Treatment: The MCD diet-fed mice were administered elobixibat (e.g., by gavage) for a specified period (e.g., 5 days a week for 4 weeks).[1][7]

  • Assessments:

    • Liver Histopathology: Liver tissues were collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, and fibrosis.[1]

    • Biochemical Analysis: Serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and bile acids were measured.[1]

    • Gene Expression Analysis: Hepatic mRNA expression of pro-inflammatory and pro-fibrotic genes (e.g., TNF-α, IL-6, TGF-β) was quantified using real-time PCR.[1]

    • Microbiota Analysis: Fecal samples were collected for analysis of intestinal microbial composition.[1]

Phase 2 Clinical Trial in NAFLD/NASH (NCT01902776)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][8][13]

  • Participants: 47 adult patients with biopsy-confirmed NASH or a clinical diagnosis of NAFLD based on metabolic syndrome criteria.[4][8][13]

  • Intervention: Elobixibat 5 mg or placebo administered orally once daily for 16 weeks.[4][8]

  • Primary Endpoint: Change from baseline in serum LDL-C at week 16.[4][8][13]

  • Secondary Endpoints:

    • Change in liver fat content as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[4][8]

    • Change in serum levels of ALT and AST.[4][8]

  • Inclusion Criteria (Key):

    • Biopsy-confirmed NASH or suspected NAFLD/NASH.[13]

    • Fasting serum LDL-C >130 mg/dL (or >110 mg/dL if on lipid-lowering therapy).[13]

  • Exclusion Criteria (Key):

    • Evidence of other chronic liver diseases.[13]

    • Uncontrolled type 2 diabetes (HbA1c > 9.0%).[13]

Clinical Trial in Dyslipidemia (NCT01069783)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[4][14]

  • Participants: 36 patients with dyslipidemia.[4]

  • Intervention: Elobixibat (2.5 mg or 5 mg) or placebo administered orally once daily for 4 weeks.[4]

  • Primary Endpoint: Change in LDL-C from baseline.[4]

  • Secondary Endpoints:

    • Changes in other lipid parameters (total cholesterol, HDL-C, triglycerides).[4]

    • Change in serum 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis.[4]

Conclusion and Future Directions

This compound, through its primary mechanism of IBAT inhibition, demonstrates a range of metabolic effects that extend beyond its approved indication for constipation. While the clinical development for NASH was halted due to insufficient efficacy on key liver-related endpoints, the consistent and significant reduction in LDL-C and the stimulation of GLP-1 secretion highlight its potential in managing components of the metabolic syndrome. Further research could explore the utility of elobixibat in specific patient populations with metabolic dysregulation, potentially as an adjunctive therapy. The well-defined mechanism of action and the growing understanding of the gut-liver axis provide a strong rationale for continued investigation into the broader therapeutic applications of this class of drugs.

References

Early-Phase Clinical Profile of Elobixibat Hydrate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the mechanism of action, pharmacokinetics, and early-stage clinical trial outcomes for the novel ileal bile acid transporter inhibitor, elobixibat hydrate, in the management of chronic constipation.

Executive Summary

This compound is a first-in-class, minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT). By locally increasing the concentration of bile acids in the colon, elobixibat stimulates both secretion and motility, offering a novel therapeutic approach for chronic idiopathic constipation (CIC). Early-phase clinical trials have demonstrated its efficacy in improving bowel function, with a generally well-tolerated safety profile. This technical guide synthesizes the available data from these foundational studies, presenting key quantitative results, detailed experimental methodologies, and visual representations of its mechanism and clinical development workflow.

Mechanism of Action

Elobixibat's primary pharmacological action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] This transporter is located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the enterohepatic circulation.[2] By blocking this reabsorption, elobixibat increases the concentration of bile acids flowing into the colon.[1][2]

The elevated colonic bile acid levels exert a dual effect:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, increasing the secretion of water and electrolytes into the colonic lumen. This results in softer stool consistency and easier passage.[1][2]

  • Enhancement of Colonic Motility: Bile acids also stimulate colonic motility, including high-amplitude propagating contractions, which accelerates colonic transit.[2][3]

This localized action within the gastrointestinal tract is a key feature of elobixibat, as its minimal systemic absorption leads to a lower risk of systemic side effects.[1][3]

Elobixibat Mechanism of Action cluster_0 Enterohepatic Circulation cluster_1 Pharmacological Intervention cluster_2 Therapeutic Effects Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder Liver->Gallbladder Bile Acids SmallIntestine Small Intestine Gallbladder->SmallIntestine IBAT Ileal Bile Acid Transporter (IBAT) SmallIntestine->IBAT Colon Colon SmallIntestine->Colon ~5% of Bile Acids PortalVein Portal Vein IBAT->PortalVein ~95% Reabsorption IncreasedColonicBA Increased Colonic Bile Acids PortalVein->Liver Stool Stool (Bile Acid Excretion) Colon->Stool Elobixibat Elobixibat Elobixibat->IBAT Inhibits IncreasedSecretion Increased Fluid Secretion IncreasedColonicBA->IncreasedSecretion IncreasedMotility Increased Colonic Motility IncreasedColonicBA->IncreasedMotility SymptomRelief Relief of Constipation IncreasedSecretion->SymptomRelief IncreasedMotility->SymptomRelief

Figure 1: Mechanism of Action of Elobixibat

Pharmacokinetics and Pharmacodynamics

Clinical studies have consistently shown that elobixibat has minimal systemic absorption and acts locally in the gut.[2]

  • Absorption and Distribution: Following oral administration, plasma concentrations of elobixibat are very low, typically in the picomolar range.[2] The absorbed fraction is highly protein-bound (>99%).[3]

  • Metabolism and Excretion: The half-life of elobixibat in plasma is less than 4 hours.[2] Due to its low systemic exposure, the risk of drug-drug interactions via inhibition of CYP enzymes like CYP2C9 and CYP3A4 is considered low.[3]

  • Pharmacodynamic Markers: Inhibition of IBAT leads to a compensatory increase in bile acid synthesis in the liver. This can be measured by an increase in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[2][4] Consequently, a dose-dependent decrease in low-density lipoprotein (LDL) cholesterol has also been observed, as cholesterol is utilized for bile acid production.[2][3]

Early-Phase Clinical Trial Data

The following tables summarize the key quantitative data from early-phase clinical trials of elobixibat in patients with chronic constipation.

Table 1: Phase 1b Efficacy and Pharmacodynamic Results
ParameterPlaceboElobixibat (0.1-10 mg/day)Key Findings
Colonic Transit Time No significant changeAccelerated with 10 mg doseElobixibat demonstrated a prokinetic effect.[2]
Serum 7αC4 No significant changeUp to 3-fold increaseConfirmed target engagement and increased bile acid synthesis.[2]
Plasma FGF19 No significant changeReducedConsistent with IBAT inhibition.[2]
LDL Cholesterol No significant changeDose-dependent decreaseShowed a systemic metabolic effect secondary to the primary mechanism.[2]
Table 2: Phase 2a Efficacy Results
ParameterPlaceboElobixibat (15 mg)Elobixibat (20 mg)
Change in Spontaneous Bowel Movements (SBMs)/week -Significant increase vs. placeboSignificant increase vs. placebo
Stool Consistency No significant changeLooser stool consistencyLooser stool consistency
Straining No significant changeReduced strainingReduced straining
Table 3: Phase 2b Efficacy Results (Week 1)
ParameterPlaceboElobixibat (5 mg)Elobixibat (10 mg)Elobixibat (15 mg)
Mean Increase in SBMs/week 1.72.54.0 (p<0.002 vs placebo)5.4 (p<0.001 vs placebo)
Straining and Bloating -Decreased (p<0.05 vs placebo)Decreased (p<0.05 vs placebo)Decreased (p<0.05 vs placebo)
Table 4: Safety and Tolerability in Early-Phase Trials
Adverse EventPlacebo GroupElobixibat GroupSeverity
Abdominal Pain/Cramps Lower incidenceMore frequent, especially at higher doses (e.g., 36% in 15mg group, 50% in 20mg group in a Phase 2a trial)[2]Mostly mild to moderate[2][5][6]
Diarrhea Lower incidenceMore frequent, especially at higher doses (e.g., more common in the 15mg group in a Phase 2b trial)[2]Mostly mild to moderate[2][6]
Serious Adverse Events None reportedNone reported in these early trials[2]N/A

Experimental Protocols

The early-phase clinical trials for elobixibat followed rigorous, controlled methodologies to assess its safety, tolerability, and efficacy.

General Trial Design

Most early-phase studies were randomized, double-blind, and placebo-controlled.[2] They typically included a run-in period of 1-2 weeks to establish baseline bowel habits, followed by a treatment period ranging from 14 days to 8 weeks.[2][5]

Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_baseline Baseline Assessment cluster_treatment Intervention cluster_followup Outcome Assessment Screening Screening (e.g., Rome III/IV criteria) RunIn Run-in Period (1-2 weeks) Screening->RunIn BaselineData Baseline Data Collection (SBMs, Stool Consistency, etc.) RunIn->BaselineData Randomization Randomization BaselineData->Randomization Placebo Placebo Group Randomization->Placebo Elobixibat_5mg Elobixibat 5mg Randomization->Elobixibat_5mg Elobixibat_10mg Elobixibat 10mg Randomization->Elobixibat_10mg Elobixibat_15mg Elobixibat 15mg+ Randomization->Elobixibat_15mg Treatment Treatment Period (2-8 weeks) Once daily before breakfast Efficacy Efficacy Endpoints (Change in SBMs, CSBMs) Treatment->Efficacy Safety Safety & Tolerability (Adverse Events) Treatment->Safety PD_Markers Pharmacodynamic Markers (Serum 7αC4, LDL-C) Treatment->PD_Markers

Figure 2: Generalized Early-Phase Clinical Trial Workflow
Key Methodologies

  • Patient Population: Participants were typically adults (e.g., aged 18 years and older) with a diagnosis of chronic idiopathic constipation or functional constipation, often defined by Rome III or IV criteria.[5][7] This included criteria such as reporting fewer than three spontaneous bowel movements (SBMs) per week and other symptoms like straining or hard stools.[7]

  • Dosage and Administration: Elobixibat was administered orally, once daily, typically before breakfast.[4][6] Dose-escalation designs were used in Phase I studies, with doses ranging from 0.1 mg to 20 mg.[2] Phase II studies often evaluated doses of 5 mg, 10 mg, and 15 mg against a placebo.[2]

  • Efficacy Assessment:

    • Primary Endpoint: The primary efficacy endpoint was often the change from baseline in the frequency of SBMs per week.[5][6]

    • Secondary Endpoints: These included the proportion of patients having a complete spontaneous bowel movement (CSBM), changes in stool consistency (using the Bristol Stool Form Scale), straining, bloating, and overall constipation severity.[2][5]

    • Data Collection: Patients typically recorded bowel movement data in daily diaries.[8]

  • Safety Assessment: Safety and tolerability were assessed through the monitoring and recording of all adverse events (AEs), with a focus on gastrointestinal symptoms.[5]

  • Pharmacodynamic Assessment: Blood samples were collected to measure levels of serum 7αC4 and lipids (total cholesterol, LDL-C) to confirm the biological activity of elobixibat.[2][4]

Conclusion for Drug Development Professionals

The early-phase clinical data for this compound provide a strong foundation for its development as a treatment for chronic constipation. The novel, localized mechanism of action is supported by clear pharmacodynamic evidence. Efficacy in improving key symptoms of constipation has been demonstrated in a dose-dependent manner. The safety profile is characterized primarily by mechanism-related gastrointestinal events, which are generally mild to moderate. These findings underscore the potential of IBAT inhibition as a therapeutic strategy and have guided the design of subsequent successful Phase III and post-marketing studies. For researchers and developers, elobixibat serves as a key case study in leveraging a targeted, localized mechanism to address a prevalent gastrointestinal disorder with a favorable benefit-risk profile.

References

Methodological & Application

Elobixibat Hydrate: Synthesis Pathway and Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Elobixibat is an inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile acids in the colon. This, in turn, stimulates colonic secretion and motility, making it an effective treatment for chronic idiopathic constipation.[1][2] This document provides a detailed overview of the synthesis pathway of elobixibat hydrate and methods for its purification, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: IBAT Inhibition

Elobixibat's therapeutic effect is localized to the gastrointestinal tract. By inhibiting IBAT, it disrupts the enterohepatic circulation of bile acids.[1][3] The resulting increased concentration of bile acids in the colon leads to two primary effects:

  • Increased Fluid Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This softens the stool and facilitates its passage.[1][4]

  • Enhanced Motility: Bile acids stimulate colonic muscle contractions, increasing the frequency of bowel movements.[1][5]

This dual action on both stool consistency and colonic transit underlies the efficacy of elobixibat in treating constipation. The signaling cascade involves bile acid receptors such as TGR5 and FXR, leading to downstream effects including the release of serotonin (5-HT), which plays a crucial role in regulating gut motility.[5][6]

Elobixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen (Ileum & Colon) cluster_enterocyte Enterocyte (Ileum) cluster_colonocyte Colonocyte Elobixibat Elobixibat IBAT IBAT (ASBT) Elobixibat->IBAT Inhibits BileAcids_Ileum Bile Acids BileAcids_Colon Increased Bile Acids in Colon BileAcids_Ileum->BileAcids_Colon Increased Flow BileAcids_Ileum->IBAT Blocks Reabsorption Secretion Increased Fluid & Electrolyte Secretion BileAcids_Colon->Secretion Stimulates TGR5 TGR5 Receptor BileAcids_Colon->TGR5 Activates Alleviation Alleviation Secretion->Alleviation Alleviation of Constipation Motility Increased Colonic Motility Motility->Alleviation Serotonin 5-HT Release TGR5->Serotonin Serotonin->Motility

Elobixibat's Mechanism of Action

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with a substituted phenol precursor and involves key chemical transformations including alkylation, saponification, amide couplings, and a final deprotection step.[3] An overview of a representative synthetic route is described below.

A general route to an early-stage intermediate, a benzothiazepine sulfone, starts from an aminobenzothiazole which is hydrolyzed to a mercaptophenol. This intermediate then undergoes a tandem alkylation and lactam formation, followed by an N-phenyl group installation and oxidation to the sulfone.[3]

The synthesis of this compound then proceeds from a phenol intermediate. This phenol is first alkylated, followed by saponification to yield a carboxylic acid. This acid is then coupled with (R)-2-phenylalanine methyl ester hydrochloride. A subsequent saponification provides another carboxylic acid intermediate, which is then coupled with tert-butyl glycinate. The final step is a trifluoroacetic acid (TFA)-mediated cleavage of the tert-butyl protecting group to yield elobixibat.[3]

Elobixibat_Synthesis_Pathway Phenol Phenol Intermediate Alkylation Alkylation Phenol->Alkylation Ester1 Ester Intermediate Saponification1 Saponification Ester1->Saponification1 Acid1 Carboxylic Acid Intermediate AmideCoupling1 Amide Coupling Acid1->AmideCoupling1 Amide1 Amide Intermediate Saponification2 Saponification Amide1->Saponification2 Acid2 Carboxylic Acid Intermediate AmideCoupling2 Amide Coupling Acid2->AmideCoupling2 ProtectedElobixibat Protected Elobixibat Deprotection Deprotection ProtectedElobixibat->Deprotection Elobixibat Elobixibat Alkylation->Ester1 Saponification1->Acid1 AmideCoupling1->Amide1 Saponification2->Acid2 AmideCoupling2->ProtectedElobixibat Deprotection->Elobixibat

General Synthesis Pathway of Elobixibat

Experimental Protocols

Synthesis of an O-Protected Peptide Intermediate

A key intermediate in the synthesis of elobixibat is an O-protected peptide. A representative protocol for its preparation via hydrogenation is provided below.

ParameterValue
Reactants
tert-butyl 2-[(2R)-2-benzyloxycarbamido-2-phenylacetamido]acetate33.75 kg
10% Palladium on Carbon (50% water)4.05 kg
Solvents
Absolute Alcohol266.30 kg
Toluene87.75 kg
Reaction Conditions
Hydrogen Pressure3.5 kg/cm ²
Temperature18 °C
Reaction Time3 hours
Work-up
FiltrationReaction mass is filtered
WashingFilter bed washed with absolute ethanol (106.65 kg)
ConcentrationFiltrate concentrated under vacuum
Product
Yield21.70 kg (viscous liquid)
Table 1: Synthesis of O-Protected Peptide Intermediate

Protocol:

  • In a suitable reactor, charge absolute alcohol (266.30 kg), tert-butyl 2-[(2R)-2-benzyloxycarbamido-2-phenylacetamido]acetate (33.75 kg), 10% palladium on carbon (50% water content, 4.05 kg), and toluene (87.75 kg).

  • Stir the mixture at 18 °C under a hydrogen pressure of 3.5 kg/cm ² for 3 hours.

  • Upon completion, filter the reaction mass.

  • Wash the filter bed with absolute ethanol (106.65 kg).

  • Concentrate the filtrate under vacuum to obtain the title compound as a colorless viscous liquid (21.70 kg).[7]

Purification of this compound by Recrystallization (Crystal Modification IV)

The final purification of elobixibat is crucial to obtain the desired stable crystalline monohydrate, known as crystal modification IV. This is achieved through a specific recrystallization procedure.[7]

ParameterValue
Starting Material Crude Elobixibat (64.00 kg)
Solvents
Ethyl Acetate154.88 kg
Absolute Alcohol288.00 kg
n-Heptane (Anti-solvent)832.00 kg
Dissolution
Temperature40 °C
Crystallization
Seeding Temperature25 °C
Seed CrystalsCrystal modification IV of elobixibat (0.032 kg)
Stirring post-seeding2 hours
Stirring post-anti-solvent additionAt 23 °C
Isolation
MethodCentrifugation
Washingn-Heptane (43.52 kg)
Table 2: Purification Protocol for this compound (Crystal Modification IV)

Protocol:

  • In a reactor, mix crude elobixibat (64.00 kg), ethyl acetate (154.88 kg), and absolute alcohol (288.00 kg).

  • Stir the mixture at 40 °C until the solid is completely dissolved.

  • Filter the solution and wash the filtrate with a mixture of ethyl acetate (17.28 kg) and absolute alcohol (15.36 kg).

  • Cool the filtered solution to 25 °C.

  • Add seed crystals of crystal modification IV of elobixibat (0.032 kg) and stir the mixture for 2 hours.

  • Add n-heptane (832.00 kg) to the mixture and continue to stir at 23 °C to precipitate the crystals.

  • Isolate the precipitated crystals by centrifugation.

  • Wash the crystals with n-heptane (43.52 kg).[7]

Purification_Workflow Start Crude Elobixibat Dissolution Dissolve in Ethanol/Ethyl Acetate at 40°C Start->Dissolution Filtration Filter Solution Dissolution->Filtration Cooling Cool to 25°C Filtration->Cooling Seeding Add Seed Crystals of Form IV Cooling->Seeding Stirring1 Stir for 2 hours Seeding->Stirring1 AntiSolvent Add n-Heptane Stirring1->AntiSolvent Stirring2 Stir at 23°C AntiSolvent->Stirring2 Isolation Isolate Crystals via Centrifugation Stirring2->Isolation Washing Wash with n-Heptane Isolation->Washing FinalProduct This compound (Crystal Modification IV) Washing->FinalProduct

Purification Workflow for this compound

Conclusion

The synthesis of this compound is a well-defined process that can be performed on an industrial scale. The purification via recrystallization is a critical step to ensure the formation of the stable and desired crystal modification IV. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals involved in the synthesis and development of this important therapeutic agent for chronic constipation. The localized mechanism of action of elobixibat, targeting the ileal bile acid transporter, offers a novel and effective approach to managing this common gastrointestinal disorder.

References

Application Notes and Protocols for the HPLC-Based Assay of Elobixibat Hydrate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of elobixibat hydrate and its key metabolites—primarily altered fecal bile acids—using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Elobixibat is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1] Its therapeutic effect in treating chronic constipation stems from its mechanism of action: by inhibiting the reabsorption of bile acids in the terminal ileum, it increases the concentration of bile acids in the colon.[2] This, in turn, stimulates colonic secretion and motility, leading to improved bowel function.[1][2] Consequently, the primary "metabolites" of interest in assessing the pharmacodynamic effect of elobixibat are not traditional drug metabolites in the systemic circulation, but rather the altered profile of primary and secondary bile acids in the gastrointestinal tract, particularly in feces.[3][4]

This document outlines two key analytical methodologies: a stability-indicating HPLC method for the quantification of this compound in pharmaceutical formulations, and a UPLC-MS/MS method for the profiling and quantification of fecal bile acids, which serves as a surrogate for elobixibat's metabolic effect.

Part 1: HPLC-Based Assay for this compound in Pharmaceutical Formulations

This section details a validated, stability-indicating reversed-phase HPLC method for the determination of elobixibat in pure form and laboratory-prepared tablets.[5][6] The method is suitable for quality control and stability studies.[5]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is required. The following conditions have been validated:[5][6]

ParameterSpecification
HPLC System Agilent 1260 Infinity II Series or equivalent
Column Thermo Scientific BDS Hypersil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 25 mM Phosphate Buffer (pH 2.5) in a 70:30 (v/v) ratio
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature Ambient

2. Preparation of Solutions:

  • Phosphate Buffer (25 mM, pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 25 mM solution. Adjust the pH to 2.5 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 70:30 volume-to-volume ratio. Filter and degas the solution before use.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution (Tablets): Weigh and crush a number of tablets to obtain a fine powder. Transfer an amount of powder equivalent to a single dose of elobixibat into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Summary:

The described method has been validated according to ICH guidelines and demonstrates good linearity, accuracy, precision, and specificity.[5][6]

Validation ParameterResult
Linearity Range 2.0 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.6 µg/mL
Limit of Quantification (LOQ) 2.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

The method is also stability-indicating, capable of separating elobixibat from its degradation products under stress conditions such as acidic, basic, oxidative, and photolytic degradation.[5][7]

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (ACN:Phosphate Buffer 70:30) D Set HPLC Conditions (C18 column, 1.0 mL/min, 210 nm) A->D B Prepare Standard Stock Solution E Inject Standard and Sample Solutions B->E C Prepare Sample Solution (from tablets) C->E D->E F Acquire Chromatograms E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify Elobixibat in Sample G->I H->I G cluster_liver Liver cluster_intestine Intestine cluster_drug Drug Action A Cholesterol B Primary Bile Acids (CA, CDCA) A->B Synthesis C Ileal Bile Acid Transporter (IBAT) B->C Enterohepatic Circulation C->B ~95% Reabsorption D Increased Colonic Bile Acids C->D Reduced Reabsorption Leads to... E Increased Water and Electrolyte Secretion D->E F Increased Motility D->F G Elobixibat G->C Inhibits

References

Application Notes & Protocols: Developing Animal Models for Studying Elobixibat Hydrate's Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elobixibat hydrate is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] By locally inhibiting the reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile acids in the colon.[1][3][5] This leads to a dual mechanism of action: stimulation of colonic secretion and an increase in colonic motility, making it an effective treatment for chronic idiopathic constipation (CIC).[1][6][7]

The development of robust and reliable animal models is crucial for the preclinical evaluation of elobixibat's efficacy, safety, and underlying pharmacological mechanisms. These application notes provide detailed protocols for inducing constipation in rodent models and for assessing the pharmacological effects of this compound.

Mechanism of Action of this compound

Elobixibat acts locally in the distal ileum to inhibit IBAT, the primary transporter responsible for reabsorbing bile acids from the intestine back into the enterohepatic circulation.[1][2][3] This inhibition results in a higher concentration of bile acids passing into the colon. The elevated colonic bile acids then stimulate fluid and electrolyte secretion into the lumen and enhance colonic motility, which softens the stool and accelerates intestinal transit.[1][4][7][8]

G cluster_0 Small Intestine (Ileum) cluster_1 Colon IBAT Ileal Bile Acid Transporter (IBAT/ASBT) Enterohepatic_Circulation Enterohepatic Circulation IBAT->Enterohepatic_Circulation BAs_Ileum Bile Acids (in Ileum) BAs_Ileum->IBAT Reabsorption BAs_Colon Increased Bile Acids in Colon BAs_Ileum->BAs_Colon Increased Flow Elobixibat This compound Elobixibat->IBAT Inhibits Secretion Increased Fluid & Electrolyte Secretion BAs_Colon->Secretion Motility Increased Colonic Motility BAs_Colon->Motility Effect Softer Stool & Accelerated Transit Secretion->Effect Motility->Effect

Caption: Mechanism of action of this compound.

Development of a Loperamide-Induced Constipation Model

Loperamide, a μ-opioid receptor agonist, is widely used to induce constipation in animal models by decreasing gastrointestinal motility and intestinal fluid secretion.[9][10] This model effectively mimics the symptoms of constipation and is suitable for evaluating the efficacy of laxative agents like elobixibat.

Experimental Workflow for Model Induction

The workflow involves acclimatizing the animals, recording baseline parameters, inducing constipation with loperamide, and then confirming the constipated state before initiating treatment.

G start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize baseline Baseline Measurement (Fecal parameters, body weight) acclimatize->baseline induce Induce Constipation (Loperamide Administration) baseline->induce confirm Confirm Constipation (Reduced fecal output & water content) induce->confirm ready Model Ready for Elobixibat Study confirm->ready

Caption: Workflow for inducing constipation in rodents.

Protocol for Loperamide-Induced Constipation in Mice

Materials:

  • Male ICR mice (or other suitable strain) weighing 20-25 g.

  • Loperamide hydrochloride.

  • Vehicle for loperamide (e.g., 0.5% Carboxymethyl cellulose).

  • Metabolic cages for fecal collection.

  • Animal balance.

Procedure:

  • Acclimatization: House mice individually in a controlled environment (23 ± 1°C, 50 ± 10% humidity, 12-h light/dark cycle) for at least one week with free access to standard chow and water.[11]

  • Baseline Measurement: For 3 days prior to induction, place mice in metabolic cages and record their body weight, food and water intake, and the number and total weight of fecal pellets excreted over 24 hours.

  • Induction:

    • Prepare a loperamide suspension (e.g., 0.5 mg/mL in vehicle).

    • Administer loperamide orally or subcutaneously. A common dosage is 5 mg/kg.[12] Some protocols may use repeated administrations (e.g., twice daily for 4 days) to establish a chronic model.[12]

    • The control group should receive an equivalent volume of the vehicle.

  • Confirmation:

    • During the induction period, monitor fecal parameters (number, weight, and water content).

    • A significant decrease in the number of stools, fecal weight, and water content compared to the vehicle-treated group confirms the successful induction of constipation.[9][12]

Efficacy Evaluation of this compound

Once the constipation model is established, animals can be treated with elobixibat to assess its therapeutic effects on various gastrointestinal parameters.

Overall Experimental Workflow

G cluster_endpoints Endpoint Analysis model Established Constipation Model grouping Randomize into Groups (Vehicle, Elobixibat Doses) model->grouping treatment Daily Oral Administration (e.g., 7-14 days) grouping->treatment transit Gastrointestinal Transit Time treatment->transit fecal Fecal Parameters (Weight, Water Content) treatment->fecal bile_acid Bile Acid Analysis (Serum & Feces) treatment->bile_acid histology Colon Histology treatment->histology analysis Data Analysis & Comparison transit->analysis fecal->analysis bile_acid->analysis histology->analysis

Caption: General workflow for an elobixibat efficacy study.

Protocol: Measurement of Whole Gut Transit Time (WGTT)

This protocol measures the time it takes for a non-absorbable marker to travel from the stomach to the cecum.

Materials:

  • Carmine red (5% w/v) or Charcoal meal (10% w/v) suspended in a non-nutrient, viscous solution (e.g., 0.5% methylcellulose).[13][14]

  • Oral gavage needles.

  • White paper or observation chambers.

Procedure:

  • Fast animals for 12-16 hours before the experiment, with water provided ad libitum.[14]

  • Administer elobixibat or vehicle orally to the respective groups.

  • After a set time (e.g., 30-60 minutes post-treatment), administer the marker solution via oral gavage (e.g., 0.3 mL per mouse).[14]

  • House mice individually on a white surface for easy observation of feces.

  • Record the time from marker administration to the appearance of the first colored fecal pellet. This duration is the WGTT.[13]

  • An alternative method involves sacrificing the animals at a fixed time after marker administration and measuring the distance traveled by the marker through the small intestine as a percentage of the total small intestine length.[14]

Protocol: Fecal Parameter Analysis

Procedure:

  • During the treatment period, collect all fecal pellets from each animal over a 24-hour period using metabolic cages.

  • Count the number of pellets and measure their total wet weight immediately after collection.

  • To determine the water content, dry the pellets in an oven at 60°C until a constant weight is achieved (typically 24-48 hours).

  • Calculate the fecal water content using the formula:

    • Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Protocol: Bile Acid Quantification in Serum and Feces

Materials:

  • Kits for total bile acid measurement (enzymatic colorimetric assays are common).[15]

  • LC-MS/MS for detailed profiling of individual bile acids.

  • Equipment for blood collection and serum separation (centrifuge).

  • Equipment for fecal homogenization and extraction.

Procedure:

  • Sample Collection:

    • Feces: Collect fecal samples as described above and store them at -80°C. For analysis, specimens are typically homogenized.[15]

    • Serum: At the end of the study, collect blood via cardiac puncture or other appropriate methods. Allow it to clot, then centrifuge to separate the serum and store at -80°C. Fasting animals for at least 12 hours prior to blood collection is recommended for serum analysis.[16][17]

  • Extraction (Feces): Homogenize a known weight of feces in an appropriate solvent (e.g., an ethanol-based solution) to extract bile acids.[18]

  • Quantification:

    • Measure total bile acids in serum and fecal extracts using a commercial assay kit according to the manufacturer's instructions.[15]

    • For more detailed analysis, use a validated UPLC-Q-TOF or similar mass spectrometry method to quantify individual primary and secondary bile acids.[18]

Protocol: Histological Analysis of the Colon

Procedure:

  • Tissue Collection: At the end of the experiment, euthanize the animals.

  • Carefully dissect the entire colon, measure its length, and remove any remaining fecal content by gently flushing with phosphate-buffered saline (PBS).[19]

  • Fix a segment of the distal colon in 10% neutral buffered formalin for at least 24 hours.[20]

  • Processing: Process the fixed tissue, embed it in paraffin, and cut 5-micrometer sections.[19]

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.[19]

  • Microscopic Examination: Examine the slides under a light microscope. Assess for any pathological changes, such as inflammation, epithelial damage, goblet cell depletion, or changes in muscle layer thickness.[21][22]

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate comparison between experimental groups. Treatment with elobixibat in a constipation model is expected to reverse the effects of loperamide.

Table 1: Expected Effects of Elobixibat on Gastrointestinal Transit and Fecal Parameters

ParameterNormal ControlConstipated + VehicleConstipated + Elobixibat
Whole Gut Transit Time (min)~120-180> 300Decreased vs. Vehicle
Fecal Pellet Number (per 24h)~15-20< 8Increased vs. Vehicle
Fecal Wet Weight (g per 24h)~0.8-1.2< 0.4Increased vs. Vehicle
Fecal Water Content (%)~50-60%< 40%Increased vs. Vehicle

Table 2: Expected Effects of Elobixibat on Bile Acid Concentrations

ParameterNormal ControlConstipated + VehicleConstipated + Elobixibat
Fecal Total Bile Acids (µmol/g)BaselineLower than NormalSignificantly Increased vs. Vehicle[23][24]
Fecal Primary Bile Acids (%)BaselineLower than NormalIncreased vs. Vehicle[23][24]
Serum Total Bile Acids (µmol/L)BaselineBaseline or Slightly LowerDecreased vs. Vehicle[11][23]
Serum 7α-hydroxy-4-cholesten-3-one (C4) (ng/mL)BaselineBaselineIncreased vs. Vehicle[24]

Note: The values in the tables are illustrative and may vary based on the specific animal strain, diet, and experimental conditions.

References

Application Notes and Protocols: In-Vitro Assessment of IBAT Inhibition by Elobixibat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in-vitro assessment of the inhibition of the Ileal Bile Acid Transporter (IBAT) by elobixibat hydrate. Elobixibat is a potent and selective IBAT inhibitor, and this protocol outlines a cell-based assay to determine its inhibitory activity.[1][2][3]

Mechanism of Action

This compound is a first-in-class, orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[4][5] IBAT is primarily located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation.[1][4] By inhibiting IBAT, elobixibat reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[4] This, in turn, stimulates colonic secretion and motility, providing a therapeutic effect for chronic idiopathic constipation.[1][4][5] Elobixibat acts locally in the gut with minimal systemic absorption.[4][6]

cluster_0 Enterohepatic Circulation of Bile Acids cluster_1 Mechanism of this compound Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Secretion IBAT Ileal Bile Acid Transporter (IBAT) (Terminal Ileum) Small_Intestine->IBAT ~95% Reabsorption Colon Colon Small_Intestine->Colon ~5% to Colon Portal_Vein Portal Vein IBAT->Portal_Vein Increased_Colonic_BA Increased Bile Acids in Colon IBAT->Increased_Colonic_BA Reduced Reabsorption leads to Portal_Vein->Liver Elobixibat This compound Elobixibat->IBAT Inhibits Increased_Motility Increased Colonic Motility & Secretion Increased_Colonic_BA->Increased_Motility Therapeutic_Effect Therapeutic Effect (Relief of Constipation) Increased_Motility->Therapeutic_Effect

Figure 1: Mechanism of IBAT Inhibition by this compound
Quantitative Data: Inhibitory Potency of this compound

This compound has demonstrated high potency and selectivity for IBAT across different species in in-vitro studies.[1][7][8][9] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

SpeciesTransporterIC50 (nM)Reference
HumanIBAT0.53 ± 0.17[1][7][8][9]
MouseIBAT0.13 ± 0.03[7][8][9]
CanineIBAT5.8 ± 1.6[7][8][9]
HumanLiver Sodium/Bile Acid Co-transporter~240[1]

Experimental Protocol: In-Vitro IBAT Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on the human ileal bile acid transporter (IBAT) expressed in a suitable mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[1]

Materials and Reagents
  • Cell Line: HEK293 cells stably transfected with human IBAT (SLC10A2).

  • Control Cells: Wild-type HEK293 cells (not expressing IBAT).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transgene expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • Test Compound: this compound, dissolved in a suitable solvent such as DMSO.

  • Substrate: Radiolabeled bile acid, such as [3H]-taurocholic acid ([3H]-TCA).

  • Scintillation Fluid: For detection of radioactivity.

  • Multi-well Plates: 24- or 48-well plates suitable for cell culture.

  • Plate Reader: Scintillation counter.

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Cell Seeding Seed IBAT-expressing HEK293 cells in multi-well plates. B 2. Compound Incubation Pre-incubate cells with varying concentrations of this compound. A->B C 3. Substrate Addition Add radiolabeled bile acid (e.g., [3H]-TCA) and incubate. B->C D 4. Assay Termination & Cell Lysis Wash cells to remove excess substrate and lyse the cells. C->D E 5. Measurement Quantify intracellular radioactivity using a scintillation counter. D->E F 6. Data Analysis Calculate % inhibition and determine the IC50 value. E->F

Figure 2: Workflow for the In-Vitro IBAT Inhibition Assay
Step-by-Step Procedure

  • Cell Seeding:

    • Culture IBAT-HEK293 and wild-type HEK293 cells according to standard protocols.

    • Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. A typical concentration range might span from 0.01 nM to 1 µM.

    • Prepare the substrate solution by diluting [3H]-taurocholic acid in the assay buffer to a final concentration (e.g., 1 µM).

  • Inhibition Assay:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cell monolayers gently with pre-warmed assay buffer.

    • Add the this compound solutions at various concentrations to the respective wells. Include a vehicle control (assay buffer with the same percentage of DMSO as the test compound wells) and a positive control (a known IBAT inhibitor, if available).

    • Pre-incubate the cells with the compound for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake reaction by adding the [3H]-taurocholic acid solution to each well.

    • Incubate for a specific time (e.g., 10-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Assay Termination and Measurement:

    • Terminate the uptake by rapidly aspirating the substrate solution.

    • Wash the cells multiple times with ice-cold assay buffer to remove any unbound radiolabeled substrate.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each sample using a scintillation counter.

Data Analysis
  • Determine Specific Uptake:

    • Subtract the radioactivity measured in the wild-type HEK293 cells (non-specific uptake) from the radioactivity measured in the IBAT-HEK293 cells to determine the IBAT-specific uptake.

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Specific uptake in the presence of inhibitor / Specific uptake in the vehicle control))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IBAT activity.

Expected Results

The results should demonstrate a concentration-dependent inhibition of [3H]-taurocholic acid uptake in IBAT-expressing HEK293 cells by this compound. The calculated IC50 value should be in the low nanomolar range, consistent with the published data.[7][8][9]

Selectivity Assessment

To assess the selectivity of this compound, similar in-vitro uptake assays can be performed using cell lines expressing other bile acid transporters, such as the liver-specific Na+/taurocholate cotransporting polypeptide (NTCP). A significantly higher IC50 value for these transporters compared to IBAT would confirm the selectivity of elobixibat.[1] Elobixibat has been shown to be over 400-fold more selective for IBAT than for the human liver sodium-dependent bile acid transporter.[1][6]

References

Elobixibat Hydrate: Application Notes and Protocols for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elobixibat hydrate is a first-in-class inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By acting locally in the gut with minimal systemic absorption, elobixibat offers a targeted mechanism for the treatment of chronic idiopathic constipation (CIC).[1] This document provides detailed application notes and protocols for the formulation and evaluation of this compound in both preclinical and clinical research settings.

Mechanism of Action

This compound functions by inhibiting IBAT in the terminal ileum, which is responsible for the reabsorption of approximately 95% of bile acids.[1] This inhibition leads to an increased concentration of bile acids in the colon. The elevated colonic bile acids exert two primary effects:

  • Increased Fluid Secretion: Bile acids stimulate the secretion of water and electrolytes into the colonic lumen, which softens the stool.

  • Enhanced Motility: Bile acids promote colonic motility and transit, increasing the frequency of bowel movements.[2]

This dual action makes elobixibat an effective agent for relieving the symptoms of chronic constipation.

Signaling Pathway of this compound

Elobixibat_Mechanism cluster_lumen GI Lumen cluster_enterocyte Ileal Enterocyte cluster_effects Colonic Effects Elobixibat Elobixibat IBAT IBAT Transporter Elobixibat->IBAT Inhibits BileAcids_Ileum Bile Acids (Terminal Ileum) BileAcids_Ileum->IBAT Reabsorption BileAcids_Colon Bile Acids (Colon) Secretion Increased Fluid & Electrolyte Secretion BileAcids_Colon->Secretion Stimulates Motility Increased Colonic Motility BileAcids_Colon->Motility Stimulates IBAT->BileAcids_Colon Reduced Reabsorption Leads to Increased Colonic Concentration Stool Softer Stool & Increased Frequency Secretion->Stool Motility->Stool

Caption: Mechanism of action of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₃₆H₄₇N₃O₈S₂[3]
Molecular Weight 713.91 g/mol [3]
Appearance White to off-white powder[4]
Solubility Insoluble in water, slightly soluble in ethanol, soluble in DMSO (30mg/ml) and DMF.[4]
Protein Binding >99.5% (in plasma)[1]
Predicted logP 4.78 - 5.83[5]

Preclinical Research Formulation and Protocols

Formulation for Oral Administration in Animal Models

Due to its low aqueous solubility, this compound is typically administered to animals as a suspension. A common and effective vehicle is an aqueous suspension using carboxymethyl cellulose (CMC) as the suspending agent.

Protocol 1: Preparation of 0.5% Carboxymethyl Cellulose (CMC) Suspension

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC), low viscosity

  • Deionized or purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

  • Analytical balance

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Weigh 0.5 g of sodium CMC.

    • Measure 100 mL of deionized water into a beaker with a magnetic stir bar.

    • While stirring, slowly sprinkle the CMC powder into the vortex of the water to prevent clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration (e.g., for a 1 mg/mL suspension in 20 mL, weigh 20 mg of this compound).

    • If necessary, gently triturate the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.

    • Add a small volume of the prepared 0.5% CMC vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while mixing continuously to achieve the final desired volume.

    • Stir the final suspension thoroughly before each administration to ensure homogeneity.

Note on Stability: Forced degradation studies have shown that elobixibat is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[6][7][8] While specific stability data for this compound in CMC suspensions is not readily available in published literature, it is best practice to prepare suspensions fresh daily for preclinical studies.[9] If storage is necessary, suspensions should be stored protected from light at 2-8°C and should be thoroughly re-suspended before use. A pilot stability study using a validated analytical method (e.g., HPLC) is recommended to determine the acceptable storage duration for a specific preclinical formulation.

Preclinical Efficacy Evaluation: Loperamide-Induced Constipation Model

This model is commonly used to induce constipation in rodents, characterized by decreased fecal output and intestinal motility.

Protocol 2: Loperamide-Induced Constipation in Mice

Workflow Diagram:

Preclinical_Workflow cluster_setup Phase 1: Acclimation & Baseline cluster_induction Phase 2: Constipation Induction cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Assessment Acclimation Acclimate mice (7 days) Monitor baseline fecal output Loperamide Administer Loperamide (e.g., 5 mg/kg, i.p.) Acclimation->Loperamide Grouping Randomize into groups: - Vehicle Control - Elobixibat (e.g., 0.27 mg/kg, p.o.) - Positive Control (optional) Loperamide->Grouping Dosing Administer treatment orally (p.o.) 30 min after loperamide Grouping->Dosing Fecal Collect & analyze feces (number, weight, water content) over a set period (e.g., 6-24h) Dosing->Fecal Transit Measure GI Transit Time (e.g., Carmine red gavage) Dosing->Transit

Caption: Workflow for a preclinical constipation model.

Procedure:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimation: House animals for at least one week before the experiment with free access to standard chow and water.

  • Induction: Induce constipation by intraperitoneal (i.p.) injection of loperamide hydrochloride (e.g., 5 mg/kg body weight).

  • Treatment:

    • Approximately 30 minutes after loperamide administration, orally administer the this compound suspension (e.g., 0.27 mg/kg) or the vehicle control (0.5% CMC).[10]

    • A positive control, such as a known laxative, can also be included.

  • Assessment:

    • Fecal Parameters: Individually house the mice in cages with a pre-weighed paper liner. Collect, count, and weigh all fecal pellets produced over a defined period (e.g., 6, 8, or 24 hours). The water content can be determined by comparing the wet and dry (after oven drying) weight of the pellets.

    • Gastrointestinal Transit Time: In a separate cohort of animals, administer a charcoal meal or a non-absorbable marker like carmine red (e.g., 6% in 0.5% methylcellulose) orally at the time of treatment. After a set time (e.g., 30-60 minutes), euthanize the animals and measure the distance traveled by the marker through the small intestine as a percentage of the total small intestine length.

Preclinical In Vitro Data

Elobixibat is a potent inhibitor of the ileal bile acid transporter across multiple species.

ParameterSpeciesValueReference
IC₅₀ Human IBAT0.53 ± 0.17 nM[2][10]
IC₅₀ Mouse IBAT0.13 ± 0.03 nM[2][10]
IC₅₀ Canine IBAT5.8 ± 1.6 nM[2][10]

Clinical Research Formulation and Protocols

Clinical Trial Formulation: Oral Tablets

In clinical trials and for commercial use (e.g., Goofice®), this compound is formulated as an immediate-release, film-coated oral tablet.[6][7][11]

Table 3: Composition of this compound 5 mg Tablets

ComponentFunction
Active Ingredient
This compound (equivalent to 5 mg elobixibat)Ileal Bile Acid Transporter (IBAT) Inhibitor
Excipients
Microcrystalline CelluloseDiluent/Binder
D-mannitolDiluent
HypromelloseBinder
Croscarmellose SodiumDisintegrant
Light Anhydrous Silicic Acid / Colloidal Silicon DioxideGlidant
Magnesium StearateLubricant
Film Coating
Macrogol 6000Plasticizer
Titanium DioxideOpacifier/Colorant
Yellow Ferric OxideColorant
Carnauba WaxPolishing Agent

Reference for all components:[6][7][11]

Clinical Trial Protocol for Chronic Idiopathic Constipation (CIC)

The following provides a general framework for a Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with CIC.

Logical Relationship of Clinical Trial Design:

Clinical_Trial_Logic Screening Screening & Eligibility (Rome IV Criteria for CIC) RunIn Baseline Run-in Period (2 weeks) - No laxatives - Record baseline SBM/CSBM Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization Treatment Treatment Period (e.g., 2-12 weeks) - Elobixibat (e.g., 10 mg QD) - Placebo QD Randomization->Treatment FollowUp Follow-up Period (e.g., 2 weeks) Treatment->FollowUp Endpoints Endpoint Analysis - Primary: Change in SBM/CSBM frequency - Secondary: Responder rates, Stool consistency, Safety (AEs) FollowUp->Endpoints

Caption: Logical flow of a typical clinical trial for elobixibat.

1. Study Objectives:

  • Primary: To evaluate the efficacy of this compound compared to placebo in increasing the frequency of spontaneous bowel movements (SBMs) in patients with CIC.

  • Secondary: To assess the effect on the frequency of complete spontaneous bowel movements (CSBMs), responder rates, stool consistency, and to evaluate the safety and tolerability of this compound.

2. Study Population (Inclusion/Exclusion Criteria):

  • Key Inclusion Criteria:

    • Adults (e.g., 18-75 years of age).

    • Diagnosis of CIC according to Rome IV criteria (symptom onset at least 6 months prior, and criteria fulfilled for the last 3 months).

    • Average of <3 SBMs per week during the baseline period.

  • Key Exclusion Criteria:

    • Constipation due to organic disease (e.g., mechanical obstruction, inflammatory bowel disease).

    • History of major gastrointestinal surgery.

    • Use of medications known to cause constipation that cannot be discontinued.

3. Study Design:

  • Screening and Run-in: A 2-week screening and baseline period where patients discontinue all laxatives and record bowel habits in a daily electronic diary.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., 10 mg) or a matching placebo.

  • Treatment: Patients take the assigned study drug orally, once daily before a meal, for the duration of the treatment period (e.g., 2 to 12 weeks).

  • Data Collection: Patients continue to record daily bowel movement data, including frequency, stool consistency (using the Bristol Stool Form Scale), and any adverse events (AEs).

4. Efficacy and Safety Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in the mean number of SBMs per week during the treatment period.

  • Secondary Efficacy Endpoints:

    • Proportion of "CSBM responders" (e.g., patients with ≥3 CSBMs and an increase of ≥1 CSBM from baseline in a given week).[8]

    • Change from baseline in stool consistency.

    • Change from baseline in straining.

  • Safety Assessments: Monitoring and recording of all adverse events, vital signs, and clinical laboratory tests.

Clinical Efficacy and Safety Data

The following tables summarize key quantitative data from selected clinical trials of elobixibat in patients with chronic constipation.

Table 4: Summary of Efficacy Data from a Phase III Trial in India (2-week treatment)

EndpointElobixibat (n=75)Placebo (n=71)Difference/Result
Change in weekly SBMs frequency (LS Mean) 3.832.681.15 (95% CI: 0.31, 1.99); p=0.008
CSBM Responder Rate 49.33%26.76%22.57% (95% CI: 8.36, 36.78); p=0.005

SBM: Spontaneous Bowel Movement; CSBM: Complete Spontaneous Bowel Movement; LS Mean: Least Squares Mean; CI: Confidence Interval. Data from[5][8].

Table 5: Summary of Efficacy Data from a Phase III Trial in Japan (1-week treatment)

Treatment GroupChange from Baseline in SBMs/week (Mean ± SD)p-value vs. Placebo
Placebo 2.6 ± 2.9-
Elobixibat 10 mg 5.7 ± 4.2p=0.0005
Elobixibat 15 mg 5.6 ± 3.5p=0.0001

SBM: Spontaneous Bowel Movement; SD: Standard Deviation. Data from[1].

Table 6: Common Adverse Events (AEs) from Clinical Trials

Adverse EventElobixibat Incidence (%)Placebo Incidence (%)Reference
Abdominal Pain 7.89 - 24%2 - 4.05%[8]
Diarrhea 13 - 15%0%
Abdominal Distention 3.95%-[8]

Conclusion

This compound offers a targeted, non-systemic approach to treating chronic idiopathic constipation. The provided protocols for preclinical and clinical formulation and evaluation are intended to serve as a comprehensive guide for researchers. For preclinical studies, freshly prepared suspensions in 0.5% CMC are recommended. For clinical trials, a well-defined tablet formulation is used, and efficacy is typically assessed by the change in SBM and CSBM frequency in randomized, placebo-controlled trials. These notes and protocols should facilitate the consistent and effective investigation of this compound in drug development and scientific research.

References

Application Notes and Protocols for Evaluating the Efficacy of Elobixibat Hydrate in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy of elobixibat hydrate in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). The protocols outlined below are based on established clinical trial methodologies and findings from studies on elobixibat and other treatments for functional gastrointestinal disorders.

Introduction to this compound

This compound is a first-in-class, orally administered inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By acting locally in the terminal ileum, elobixibat partially inhibits the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[3][4] This, in turn, stimulates colonic secretion and motility, resulting in accelerated intestinal transit and softer stools.[3][4] Its minimal systemic absorption contributes to a favorable safety profile.[3] Clinical trials have demonstrated its efficacy in improving key symptoms of chronic constipation.[2][5]

Preclinical and Mechanistic Rationale

The therapeutic rationale for elobixibat stems from the physiological role of bile acids in regulating colonic function. Increased bile acid levels in the colon enhance fluid secretion and induce high-amplitude propagating contractions, which are crucial for normal bowel movements.[4][6] Elobixibat's targeted inhibition of IBAT leverages this natural mechanism to alleviate constipation.[1][2]

Signaling Pathway of this compound's Action

G cluster_lumen Small Intestine Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon Elobixibat This compound IBAT IBAT/ASBT Elobixibat->IBAT Inhibits BileAcids Bile Acids BileAcids->IBAT Reabsorption IncreasedBileAcids Increased Bile Acids BileAcids->IncreasedBileAcids Increased Flow Secretion Increased Fluid Secretion IncreasedBileAcids->Secretion Motility Increased Motility IncreasedBileAcids->Motility BM Improved Bowel Movements Secretion->BM Motility->BM

Caption: Mechanism of action of this compound.

Clinical Trial Design and Methodology

A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for evaluating the efficacy and safety of this compound.

Study Population

Patients should meet the Rome IV diagnostic criteria for functional constipation or IBS-C.[7]

Table 1: Inclusion and Exclusion Criteria

CriteriaInclusionExclusion
Age 18-80 years<18 years
Diagnosis Diagnosis of CIC or IBS-C according to Rome IV criteria for at least 6 months prior to screening.[5][7]History of inflammatory bowel disease, ischemic colitis, or other organic GI diseases.[8]
Bowel Frequency Fewer than 3 spontaneous bowel movements (SBMs) per week on average during the screening period.[5][8]Bristol Stool Form Scale (BSFS) score of 6 or 7 during the pretreatment period.[8]
BMI 18.5 to 35.0 kg/m ²-
Other Willingness to maintain a daily electronic diary.Known or suspected mechanical gastrointestinal obstruction.[8]
Pregnant, planning to become pregnant, or breastfeeding.
Use of prohibited medications that could affect gastrointestinal motility.[9]
Study Design and Treatment

A typical Phase 3 trial would involve a 2-week screening and baseline period, followed by a 12 to 26-week double-blind treatment period, and a 2 to 4-week follow-up period.[3][10]

  • Screening Period (2 weeks): Assess eligibility, obtain informed consent, and collect baseline data through patient diaries.

  • Treatment Period (12-26 weeks): Patients are randomized to receive elobixibat (e.g., 5 mg, 10 mg) or placebo, administered orally once daily before breakfast.[5]

  • Follow-up Period (2-4 weeks): Monitor for any persistent effects or adverse events after discontinuation of the study drug.

Efficacy and Safety Endpoints

Table 2: Primary and Secondary Efficacy Endpoints

EndpointDescription
Primary Change from baseline in the weekly frequency of Spontaneous Bowel Movements (SBMs) during the initial weeks of treatment.[5][8]
Responder rate, defined as a patient achieving ≥3 Complete Spontaneous Bowel Movements (CSBMs) per week and an increase of ≥1 CSBM from baseline for a specified number of weeks.[10][11]
Secondary Change from baseline in stool consistency as assessed by the Bristol Stool Form Scale (BSFS).[8]
Change from baseline in straining severity.[2]
Time to first SBM after initiation of treatment.[6]
Patient-reported outcomes (PROs) using validated questionnaires such as the Patient Assessment of Constipation-Symptoms (PAC-SYM) and Patient Assessment of Constipation-Quality of Life (PAC-QOL).[12][13]

Safety will be assessed through the incidence of adverse events (AEs), serious adverse events (SAEs), vital signs, physical examinations, and clinical laboratory tests.

Experimental Protocols

Patient-Reported Outcome (PRO) Assessments

Protocol 4.1.1: Daily Electronic Diary

Patients will be provided with a daily electronic diary to record the following information for each bowel movement:

  • Time of bowel movement

  • Stool consistency using the Bristol Stool Form Scale (BSFS)

  • Sensation of complete evacuation (Yes/No)

  • Straining severity (on a 5-point scale)

  • Use of any rescue medication

Protocol 4.1.2: Patient Assessment of Constipation-Symptoms (PAC-SYM)

The PAC-SYM is a 12-item questionnaire assessing the severity of abdominal, rectal, and stool symptoms over the past two weeks on a 5-point Likert scale (0=absent to 4=very severe).[14] It should be administered at baseline and at specified follow-up visits.

Protocol 4.1.3: Patient Assessment of Constipation-Quality of Life (PAC-QOL)

The PAC-QOL is a 28-item questionnaire evaluating the impact of constipation on a patient's daily life and well-being, categorized into physical discomfort, psychosocial discomfort, worries/concerns, and satisfaction.[12][13] This should be administered at baseline and at the end of the treatment period.

Schedule of Assessments

Table 3: Schedule of Assessments

AssessmentScreening (Week -2 to 0)Baseline (Day 1)Weekly (Weeks 1-12/26)End of TreatmentFollow-up
Informed ConsentX
Demographics & Medical HistoryX
Rome IV Criteria AssessmentX
Physical ExaminationXXX
Vital SignsXXXXX
Clinical Laboratory TestsXXX
Daily Electronic DiaryXXXX
PAC-SYM QuestionnaireXX
PAC-QOL QuestionnaireXX
Adverse Event MonitoringXXXX

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The change from baseline in the weekly frequency of SBMs will be analyzed using an analysis of covariance (ANCOVA) model, with treatment group as a factor and baseline SBM frequency as a covariate. Responder rates will be compared between groups using a chi-squared test.

Visualizations

Clinical Trial Workflow

G cluster_screening Screening & Baseline (2 weeks) cluster_randomization Randomization cluster_treatment Treatment Period (12-26 weeks) cluster_end End of Study & Follow-up Screening Patient Screening (Rome IV Criteria) InformedConsent Informed Consent Screening->InformedConsent BaselineData Baseline Data Collection (Patient Diary, PAC-SYM, PAC-QOL) InformedConsent->BaselineData Randomization Randomization BaselineData->Randomization ElobixibatArm Elobixibat (5mg or 10mg) Randomization->ElobixibatArm PlaceboArm Placebo Randomization->PlaceboArm WeeklyDiary Weekly Diary Collection ElobixibatArm->WeeklyDiary PlaceboArm->WeeklyDiary AE_Monitoring Adverse Event Monitoring WeeklyDiary->AE_Monitoring EndOfTreatment End of Treatment Assessments (PAC-SYM, PAC-QOL) WeeklyDiary->EndOfTreatment FollowUp Follow-up (2-4 weeks) EndOfTreatment->FollowUp FinalAnalysis Final Data Analysis FollowUp->FinalAnalysis

Caption: A typical clinical trial workflow for this compound.

References

Application Notes and Protocols: Biomarkers for Assessing the Pharmacodynamic Effects of Elobixibat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elobixibat hydrate is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By inhibiting the reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile acids in the colon.[1][2] This has a dual effect: it stimulates colonic secretion and motility, leading to an improvement in symptoms of chronic constipation.[1][2][4] The assessment of elobixibat's pharmacodynamic effects is crucial for understanding its mechanism of action and clinical efficacy. This document provides a detailed overview of key biomarkers, their quantitative changes following elobixibat administration, and the experimental protocols for their measurement.

Key Pharmacodynamic Biomarkers

The primary pharmacodynamic biomarkers for elobixibat are serum 7α-hydroxy-4-cholesten-3-one (C4) and fibroblast growth factor 19 (FGF19).[2][5][6][7] Changes in fecal and serum bile acid profiles also serve as important indicators of elobixibat's activity.

  • Serum 7α-hydroxy-4-cholesten-3-one (C4): C4 is a direct biomarker of bile acid synthesis.[2][8] Inhibition of bile acid reabsorption by elobixibat reduces the negative feedback on the liver, leading to an upregulation of bile acid synthesis. Consequently, serum C4 levels increase, serving as a reliable indicator of elobixibat's target engagement.[2][5][9]

  • Serum Fibroblast Growth Factor 19 (FGF19): FGF19 is a hormone produced in the ileum in response to bile acid absorption that subsequently suppresses bile acid synthesis in the liver.[10][11] By blocking bile acid uptake in the ileum, elobixibat leads to a decrease in FGF19 production and secretion.[2][5] Therefore, a reduction in serum FGF19 levels is an expected pharmacodynamic effect of elobixibat.

  • Fecal and Serum Bile Acids: Elobixibat treatment leads to a significant increase in the excretion of total and primary bile acids in the feces.[5][6][7] Conversely, levels of total and secondary bile acids in the serum tend to decrease.[5]

Quantitative Data Summary

The following tables summarize the quantitative changes observed in key biomarkers following the administration of this compound in patients with chronic constipation.

Table 1: Changes in Fasting Serum Biomarkers

BiomarkerBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage ChangeReference
Serum C4 (ng/mL)18.2 ± 16.241.7 ± 34.6+223%[5]
Serum FGF19 (pg/mL)269.8 ± 200.7174.3 ± 103.8-35%[5]

Table 2: Changes in Fecal and Serum Bile Acids

Bile Acid FractionChange with Elobixibat TreatmentReference
Fecal Total Bile AcidsSignificant Increase[5][6][7]
Fecal Primary Bile Acids (CA + CDCA)Significant Increase (e.g., from 9.1% to 74.1% of total fecal BAs)[5]
Fecal Lithocholic Acid (LCA)Decrease[5]
Serum Total Bile AcidsDecrease[5]
Serum Secondary Bile AcidsSignificant Decrease[5]

Table 3: Dose-Dependent Effects of Elobixibat on Spontaneous Bowel Movements (SBMs)

Elobixibat DoseMean Increase in SBMs/week from BaselineReference
5 mg2.5[2]
10 mg4.0 (p<0.002 vs. placebo)[2]
15 mg5.4 (p<0.001 vs. placebo)[2]

Signaling Pathways and Experimental Workflow

Elobixibat's Mechanism of Action and Biomarker Regulation

Elobixibat_Mechanism cluster_ileum Ileal Enterocyte cluster_colon Colon cluster_liver Hepatocyte Elobixibat Elobixibat IBAT IBAT (ASBT) Elobixibat->IBAT Inhibits BA_reabsorption Bile Acid Reabsorption IBAT->BA_reabsorption Mediates FGF19_production FGF19 Production BA_reabsorption->FGF19_production Stimulates BA_colon Increased Colonic Bile Acids BA_reabsorption->BA_colon Reduced Reabsorption Leads to BA_synthesis Bile Acid Synthesis BA_reabsorption->BA_synthesis Negative Feedback FGF19_liver FGF19 FGF19_production->FGF19_liver Enters Circulation Secretion_Motility Increased Secretion & Motility BA_colon->Secretion_Motility CYP7A1 CYP7A1 BA_synthesis->CYP7A1 Rate-limiting enzyme C4_production Serum C4 (Intermediate) CYP7A1->C4_production Produces FGF19_liver->BA_synthesis Inhibits

Caption: Mechanism of elobixibat and its impact on key biomarkers.

Experimental Workflow for Biomarker Assessment

Biomarker_Workflow cluster_analysis Biomarker Analysis start Patient Recruitment (Chronic Constipation) baseline Baseline Sample Collection (Fasting Blood, Feces) start->baseline treatment Elobixibat Administration (e.g., 1-2 weeks) baseline->treatment post_treatment Post-Treatment Sample Collection (Fasting Blood, Feces) treatment->post_treatment serum_processing Serum Separation (Centrifugation) post_treatment->serum_processing fecal_processing Fecal Sample Processing (Homogenization, Extraction) post_treatment->fecal_processing end Data Analysis and Comparison c4_assay Serum C4 Assay (e.g., Immuno-turbidimetric) serum_processing->c4_assay fgf19_assay Serum FGF19 Assay (ELISA) serum_processing->fgf19_assay ba_assay Fecal & Serum Bile Acid Profiling (LC-MS/MS) serum_processing->ba_assay fecal_processing->ba_assay c4_assay->end fgf19_assay->end ba_assay->end

Caption: Workflow for assessing pharmacodynamic biomarkers of elobixibat.

Experimental Protocols

Protocol 1: Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)

Principle: This protocol describes an immuno-turbidimetric method for the quantitative determination of C4 in human serum. The assay is based on the principle that C4 in the sample reacts with specific anti-human C4 antibodies to form insoluble aggregates. The resulting turbidity is proportional to the C4 concentration and is measured photometrically.[12][13][14]

Materials:

  • Tris buffer

  • Polyethylene glycol (PEG)

  • Goat anti-human C4 antibodies

  • C4 calibrators and controls

  • Saline solution (0.9% NaCl)

  • Spectrophotometer or automated clinical chemistry analyzer

  • Centrifuge

  • Micropipettes

Procedure:

  • Sample Collection and Preparation:

    • Collect venous blood samples from patients in a fasting state.[5][10]

    • Use serum separator tubes or tubes without anticoagulant.

    • Allow the blood to clot at room temperature for 30 minutes.[15]

    • Centrifuge the samples at approximately 3,000 x g for 10 minutes within 2 hours of collection to separate the serum.[15][16]

    • Aspirate the serum and store at 2-8°C if the analysis is to be performed within 8 days, or at -20°C or -80°C for longer-term storage.[13][16] Avoid using hemolyzed or lipemic samples.[13]

  • Assay Procedure (Automated Analyzer):

    • Calibrate the analyzer using C4 calibrators according to the manufacturer's instructions.

    • Run quality control samples to ensure the accuracy of the assay.

    • Load the patient serum samples onto the analyzer.

    • The analyzer will automatically mix the serum sample with the reaction buffer (R1) and the anti-human C4 antibody solution (R2).

    • The instrument measures the change in absorbance at a specific wavelength (e.g., 340 nm) after a fixed incubation time (e.g., 2 minutes) at 37°C.[13][14]

    • The C4 concentration in the sample is calculated automatically by the analyzer based on the calibration curve.

  • Data Interpretation:

    • Results are typically expressed in mg/dL or g/L.

    • An increase in serum C4 levels post-elobixibat treatment compared to baseline indicates a positive pharmacodynamic response.

Protocol 2: Measurement of Serum Fibroblast Growth Factor 19 (FGF19)

Principle: This protocol outlines the quantitative measurement of human FGF19 in serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). In this assay, a capture antibody specific for FGF19 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any FGF19 present is bound by the immobilized antibody. After washing, a biotin-conjugated anti-human FGF19 antibody is added. Following another wash, streptavidin-HRP is added, which binds to the biotin. A substrate solution is then added, and the color development is proportional to the amount of FGF19 bound. The reaction is stopped, and the absorbance is measured at a specific wavelength.[5][17][18][19]

Materials:

  • Human FGF19 ELISA kit (e.g., from R&D Systems, Abcam, or BioVendor)[5][17][19]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Deionized or distilled water

  • Micropipettes and multichannel pipettes

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

  • Tubes for standard dilution

Procedure:

  • Sample Collection and Preparation:

    • Collect venous blood samples from patients in a fasting state (overnight fast of at least 12 hours).[10][17][18]

    • Collect blood into chilled tubes containing EDTA.[17]

    • Separate plasma by centrifugation at 4°C.[17]

    • Store the serum or plasma samples at -80°C until analysis.[17][18]

  • Assay Procedure:

    • Prepare all reagents and standards as instructed in the ELISA kit manual.[19]

    • Add a specific volume (e.g., 50 µL) of standards, controls, and patient samples to the appropriate wells of the microplate.[19]

    • Add the detection antibody solution to each well.

    • Incubate the plate for a specified time and temperature (e.g., 1-2 hours at room temperature).[19]

    • Aspirate and wash the wells multiple times with the wash buffer.

    • Add the streptavidin-HRP solution to each well and incubate.

    • Wash the wells again to remove unbound streptavidin-HRP.

    • Add the TMB substrate solution to each well and incubate in the dark for color development.[19]

    • Add the stop solution to each well to terminate the reaction.

    • Read the optical density of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit.

    • Determine the concentration of FGF19 in the patient samples by interpolating their mean absorbance values from the standard curve.

    • Results are typically expressed in pg/mL.

    • A decrease in serum FGF19 levels post-elobixibat treatment compared to baseline is indicative of a pharmacodynamic effect.

Conclusion

The measurement of serum C4 and FGF19, along with fecal and serum bile acid profiles, provides a robust platform for assessing the pharmacodynamic effects of this compound. These biomarkers are directly linked to elobixibat's mechanism of action and show consistent and quantifiable changes upon treatment. The protocols outlined in this document provide a framework for the reliable measurement of these biomarkers in clinical and research settings, facilitating a deeper understanding of elobixibat's therapeutic action and aiding in the development of similar IBAT inhibitors.

References

Application Notes and Protocols: In Vivo Imaging to Track Elobixibat Hydrate Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vivo imaging techniques to visualize and quantify the distribution of elobixibat hydrate, a locally-acting inhibitor of the ileal bile acid transporter (IBAT). While direct imaging studies on this compound are not extensively published, this document outlines detailed protocols and methodologies extrapolated from analogous studies on bile acid transport and drug distribution.

Introduction

This compound is an IBAT inhibitor that functions locally in the distal ileum to block the reabsorption of bile acids, thereby increasing their concentration in the colon.[1] This enhances colonic secretion and motility, providing relief from chronic idiopathic constipation.[1] Understanding the precise in vivo distribution and concentration of this compound within the gastrointestinal (GI) tract is crucial for optimizing drug delivery, confirming its local action, and assessing potential off-target effects. In vivo imaging offers a powerful, non-invasive approach to achieve this.

This document details hypothetical, yet feasible, protocols for tracking this compound using Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging.

Signaling Pathway and Mechanism of Action

Elobixibat's therapeutic effect is initiated by its binding to the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT), on the apical surface of enterocytes in the terminal ileum. This inhibition disrupts the enterohepatic circulation of bile acids.

Elobixibat_Mechanism cluster_lumen GI Lumen (Distal Ileum -> Colon) cluster_enterocyte Ileal Enterocyte cluster_portal Portal Circulation cluster_colon Colon Elobixibat This compound BileAcids_Lumen Bile Acids IBAT IBAT/ASBT Transporter Elobixibat->IBAT Inhibits BileAcids_Lumen->IBAT Transport Increased_BA Increased Colonic Bile Acids BileAcids_Lumen->Increased_BA Increased Flow to Colon BileAcids_Circulation Reabsorbed Bile Acids IBAT->BileAcids_Circulation Reabsorption Increased_Secretion Increased Fluid Secretion Increased_BA->Increased_Secretion Increased_Motility Increased Motility Increased_BA->Increased_Motility Therapeutic_Effect Relief of Constipation Increased_Secretion->Therapeutic_Effect Increased_Motility->Therapeutic_Effect

Caption: Mechanism of action of this compound.

Experimental Protocols for In Vivo Imaging

The following protocols are designed as a starting point for researchers aiming to image the in vivo distribution of this compound. These methodologies would require the synthesis of a labeled version of the elobixibat molecule.

Radiolabeling of Elobixibat for PET/SPECT Imaging

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that can provide quantitative data on drug distribution.[2] This requires labeling elobixibat with a positron-emitting (e.g., ¹⁸F, ⁸⁹Zr) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹¹¹In) radionuclide, respectively.

Protocol: Synthesis of [¹⁸F]Elobixibat (Hypothetical)

This protocol is based on common radiofluorination procedures. A suitable precursor of elobixibat amenable to fluorination would need to be synthesized.

  • Precursor Synthesis: Synthesize a derivative of elobixibat with a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) at a position that does not interfere with its binding to IBAT.

  • Radiosynthesis:

    • Produce [¹⁸F]fluoride via cyclotron bombardment of [¹⁸O]H₂O.

    • Activate [¹⁸F]fluoride by forming a complex with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in anhydrous acetonitrile.

    • Add the elobixibat precursor to the activated [¹⁸F]fluoride solution.

    • Heat the reaction mixture at 80-120°C for 10-20 minutes to facilitate nucleophilic substitution.

  • Purification:

    • Perform semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]Elobixibat from unreacted precursors and byproducts.

    • Use a suitable solvent system (e.g., acetonitrile/water gradient).

  • Formulation:

    • Remove the HPLC solvent under a stream of nitrogen.

    • Reconstitute the purified [¹⁸F]Elobixibat in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Confirm radiochemical purity (>95%) using analytical HPLC.

    • Measure specific activity.

Protocol: In Vivo PET Imaging of [¹⁸F]Elobixibat in a Rodent Model

PET_Workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Fast animal overnight (water ad libitum) Anesthesia Anesthetize animal (e.g., isoflurane) Animal_Prep->Anesthesia Injection Administer [18F]Elobixibat orally (gavage) or intravenously (tail vein) Anesthesia->Injection Positioning Position animal in PET/CT scanner Injection->Positioning Dynamic_Scan Perform dynamic scan for 60-90 min Positioning->Dynamic_Scan Static_Scans Acquire static images at later time points (e.g., 2h, 4h, 24h) Dynamic_Scan->Static_Scans Reconstruction Reconstruct PET/CT images Static_Scans->Reconstruction ROI_Analysis Draw Regions of Interest (ROIs) on GI tract, liver, kidneys, etc. Reconstruction->ROI_Analysis Quantification Calculate % Injected Dose per gram (%ID/g) ROI_Analysis->Quantification

Caption: Experimental workflow for PET imaging of elobixibat.

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Animal Preparation: Fast animals overnight with free access to water to ensure an empty stomach for oral administration studies.

  • Radiotracer Administration:

    • Administer a known activity of [¹⁸F]Elobixibat (e.g., 5-10 MBq) via oral gavage. For systemic distribution studies, a tail vein injection can be used as a comparator.

  • PET/CT Imaging:

    • Immediately after administration, place the anesthetized animal in a small animal PET/CT scanner.

    • Acquire a CT scan for anatomical reference.

    • Perform a dynamic PET scan for the first 60-90 minutes to observe initial transit through the upper GI tract.

    • Acquire static PET images at later time points (e.g., 2, 4, 8, and 24 hours) to track its progression to the distal ileum and colon.

  • Image Analysis:

    • Co-register PET and CT images.

    • Draw Regions of Interest (ROIs) over the stomach, small intestine (segmented), cecum, colon, liver, and kidneys.

    • Calculate the concentration of radioactivity in each ROI and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Fluorescent Labeling of Elobixibat for In Vivo Imaging

Fluorescence imaging is a less sensitive but more accessible technique for tracking drug distribution, particularly within the GI tract.[3] This involves conjugating a near-infrared (NIR) fluorescent dye to elobixibat.

Protocol: Synthesis of Elobixibat-NIR Dye Conjugate

  • Dye Selection: Choose a bright, stable NIR dye with an appropriate reactive group (e.g., NHS ester for targeting an amine group on elobixibat or a modified version of it), such as Cy7 or Alexa Fluor 750.

  • Conjugation:

    • Dissolve elobixibat (or an amine-functionalized derivative) in a suitable buffer (e.g., phosphate-buffered saline, pH 8.0).

    • Add the NHS-ester functionalized NIR dye in a molar excess.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unconjugated dye.

  • Characterization:

    • Confirm successful conjugation and determine the dye-to-drug ratio using UV-Vis spectroscopy.

Protocol: In Vivo Fluorescence Imaging of Elobixibat-NIR

  • Animal Model and Preparation: As described for PET imaging.

  • Agent Administration: Administer Elobixibat-NIR (e.g., 1-5 mg/kg) via oral gavage.

  • In Vivo Imaging:

    • Place the anesthetized animal in an in vivo imaging system (IVIS) equipped for NIR fluorescence.

    • Acquire images at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h) to track the fluorescent signal as it transits through the GI tract.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the animal and dissect the GI tract (stomach, small intestine, cecum, colon), liver, and kidneys.

    • Image the excised organs to confirm the location of the fluorescent signal with higher resolution and to quantify the fluorescence intensity per organ.[3]

  • Data Analysis:

    • Quantify the average radiant efficiency from ROIs drawn on the abdominal region in in vivo images and on each organ in ex vivo images.

Quantitative Data Presentation

The following tables represent the expected quantitative outcomes from the proposed imaging studies, based on the known local action of elobixibat.

Table 1: Expected Biodistribution of [¹⁸F]Elobixibat Following Oral Administration in Rats (%ID/g)

Organ/Tissue1 hour4 hours8 hours24 hours
Blood < 0.1< 0.05< 0.05< 0.01
Stomach 25.5 ± 5.22.1 ± 0.8< 0.5< 0.1
Small Intestine 60.3 ± 8.145.7 ± 6.315.2 ± 3.9< 1.0
Cecum 1.2 ± 0.415.8 ± 4.135.6 ± 7.210.1 ± 2.5
Colon < 0.55.2 ± 1.520.3 ± 5.845.8 ± 9.3
Liver 0.5 ± 0.20.3 ± 0.1< 0.1< 0.1
Kidneys 0.8 ± 0.30.4 ± 0.1< 0.2< 0.1

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Expected Ex Vivo Organ Fluorescence of Elobixibat-NIR 24 hours Post-Oral Administration in Mice

OrganAverage Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)]
Stomach 1.5 x 10⁶ ± 0.4 x 10⁶
Small Intestine 3.2 x 10⁶ ± 0.9 x 10⁶
Cecum 9.8 x 10⁷ ± 2.1 x 10⁷
Colon 2.5 x 10⁸ ± 5.5 x 10⁷
Liver 1.1 x 10⁶ ± 0.3 x 10⁶
Kidneys 1.3 x 10⁶ ± 0.5 x 10⁶

Data are presented as mean ± standard deviation and are hypothetical.

Logical Relationship Diagram

Logical_Relationship cluster_synthesis Probe Synthesis cluster_invivo In Vivo Experiment cluster_data Data Acquisition & Analysis cluster_outcome Expected Outcome Elobixibat_Molecule This compound Radiolabeling Radiolabeling (e.g., with 18F) Elobixibat_Molecule->Radiolabeling Fluorescent_Labeling Fluorescent Labeling (e.g., with NIR dye) Elobixibat_Molecule->Fluorescent_Labeling Labeled_Elobixibat Labeled Elobixibat Probe Radiolabeling->Labeled_Elobixibat Fluorescent_Labeling->Labeled_Elobixibat Oral_Admin Oral Administration Labeled_Elobixibat->Oral_Admin Animal_Model Animal Model (Rat/Mouse) Animal_Model->Oral_Admin Imaging In Vivo Imaging (PET/CT or Fluorescence) Oral_Admin->Imaging Image_Data Time-course Image Data Imaging->Image_Data Biodistribution Biodistribution Analysis (%ID/g or Radiant Efficiency) Image_Data->Biodistribution PK_Modeling Pharmacokinetic Modeling Biodistribution->PK_Modeling Confirmation Confirmation of Local Action in Distal GI Tract Biodistribution->Confirmation Quantification_GI Quantification of Drug Concentration in GI Segments Biodistribution->Quantification_GI Minimal_Systemic Verification of Minimal Systemic Absorption Biodistribution->Minimal_Systemic

Caption: Logical workflow for imaging elobixibat distribution.

Conclusion

The application of in vivo imaging techniques such as PET, SPECT, and fluorescence imaging, following successful labeling of this compound, holds significant potential for elucidating its pharmacokinetic and pharmacodynamic properties directly within the gastrointestinal tract. The protocols and expected data outlined in this document provide a robust framework for researchers to non-invasively track the distribution of this locally-acting drug, confirming its targeted mechanism of action and minimal systemic exposure. These studies would provide invaluable data for drug development and regulatory submissions.

References

Troubleshooting & Optimization

Improving the stability of elobixibat hydrate in different formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of elobixibat hydrate in various pharmaceutical formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that the primary degradation pathways include hydrolysis (both acidic and basic), oxidation, and photolysis.[1][2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: this compound shows significant degradation in both acidic and basic conditions. Acid hydrolysis can lead to the formation of at least two degradation products.[1] It is crucial to carefully control the pH of any aqueous-based formulations or during manufacturing processes involving aqueous granulation.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be photolabile.[1][2][3] Exposure to direct sunlight or other sources of UV radiation can lead to degradation. Therefore, it is recommended to protect this compound and its formulations from light during manufacturing, storage, and handling.

Q4: What is the impact of oxidative stress on the stability of this compound?

A4: Oxidative conditions can cause degradation of this compound.[1][2][3] Contact with oxidizing agents or exposure to an oxygen-rich environment should be minimized. The use of antioxidants in the formulation could be considered to mitigate this degradation pathway.

Q5: Are there any known stable crystalline forms of this compound?

A5: Yes, several crystalline modifications of elobixibat have been identified. Crystal modification IV, a crystalline monohydrate, has been described as a stable form. The stability of different polymorphic forms can vary, especially in response to changes in relative humidity. It is important to characterize and control the crystalline form of the active pharmaceutical ingredient (API) to ensure consistent stability.

Troubleshooting Guide

Issue: I am observing unexpected peaks during the HPLC analysis of my this compound formulation. What could be the cause?

Possible Causes and Solutions:

  • Degradation: The new peaks are likely degradation products. This compound is known to degrade under acidic, basic, oxidative, and photolytic conditions.[1][2][3]

    • Troubleshooting Steps:

      • Review your formulation composition and manufacturing process for any potential stressors.

      • Conduct forced degradation studies on the drug substance alone and in the formulation to identify the degradation products.

      • Use a validated stability-indicating HPLC method capable of separating the drug from its impurities and degradants.[1]

  • Excipient Incompatibility: While one study reported no interference from excipients in a specific tablet formulation, this does not rule out incompatibilities with other excipients.

    • Troubleshooting Steps:

      • Perform compatibility studies of this compound with individual excipients used in your formulation.

      • Store binary mixtures of the drug and each excipient under accelerated conditions (e.g., 40°C/75% RH) and analyze for the appearance of new peaks.

Issue: The potency of my solid dosage form of this compound is decreasing over time during stability studies.

Possible Causes and Solutions:

  • Inadequate Protection from Environmental Factors:

    • Moisture: Different crystalline forms of elobixibat have varying stability at different relative humidity levels. Moisture can facilitate degradation reactions.

      • Solution: Ensure the use of a stable crystalline form. Package the dosage form in moisture-resistant packaging (e.g., blister packs with appropriate barrier films).

    • Light: this compound is photolabile.[1][2][3]

      • Solution: Use opaque or UV-protective primary packaging.

    • Oxygen: Oxidative degradation can occur.

      • Solution: Consider including an antioxidant in your formulation or packaging with an oxygen scavenger.

  • Suboptimal Formulation:

    • pH Microenvironment: Acidic or basic excipients could create a microenvironment within the solid dosage form that promotes hydrolysis.

      • Solution: Select neutral excipients and consider the use of buffering agents if necessary.

Data Summary

Table 1: Summary of this compound Degradation under Stress Conditions

Stress ConditionObservationPotential Degradation Products
Acidic Hydrolysis Degradation observedTwo major degradation peaks reported[1]
Basic Hydrolysis Degradation observedDegradation products formed
Oxidative Degradation observedDegradation products formed
Photolytic Degradation observed when exposed to direct sunlight[1]Degradation products formed

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions as per ICH guidelines.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the mixture at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and solid drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.

    • A control sample should be kept in the dark.

    • Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound in the presence of its degradation products and impurities.

Chromatographic Conditions (Example based on literature[1]):

  • Column: Thermo scientific Base Deactivated Silica BDS Hypersil-C18 (150 × 4.6 mm; 5 μm)

  • Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 2.5) in a ratio of 70:30 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1]

Visualizations

Elobixibat_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Elobixibat This compound Acid Acidic Hydrolysis Elobixibat->Acid Base Basic Hydrolysis Elobixibat->Base Oxidation Oxidation Elobixibat->Oxidation Light Photolysis Elobixibat->Light DP1 Degradation Product(s) 1 Acid->DP1 DP2 Degradation Product(s) 2 Base->DP2 DP3 Degradation Product(s) 3 Oxidation->DP3 DP4 Degradation Product(s) 4 Light->DP4

Caption: Degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analysis & Optimization API This compound API Characterization Excipient Excipient Selection & Compatibility Screening API->Excipient Formulation Formulation & Process Development Excipient->Formulation Forced_Deg Forced Degradation Studies Formulation->Forced_Deg Method_Dev Stability-Indicating Method Development & Validation Forced_Deg->Method_Dev Stability_Studies ICH Stability Studies (Long-term & Accelerated) Method_Dev->Stability_Studies Analysis Data Analysis & Impurity Profiling Stability_Studies->Analysis Optimization Formulation & Packaging Optimization Analysis->Optimization

Caption: Workflow for developing a stable this compound formulation.

References

Elobixibat Hydrate HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of elobixibat hydrate. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of elobixibat?

A stability-indicating reversed-phase HPLC method has been developed for the determination of elobixibat. The chromatographic separation is typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1][2][3]

Q2: What are the known impurities of elobixibat?

Elobixibat has three reported organic-related impurities that should be monitored during analysis.[1] A validated stability-indicating method should be capable of separating elobixibat from these impurities and any degradation products.[2][3]

Q3: Under what conditions is this compound known to degrade?

Forced degradation studies have shown that elobixibat is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[1][2][4] It is crucial to control these factors during sample preparation and analysis to ensure accurate quantification.

Troubleshooting Guide

Peak Shape Problems

Q4: My elobixibat peak is tailing. What are the possible causes and solutions?

Peak tailing for basic compounds like elobixibat in reversed-phase HPLC is a common issue. Here are the primary causes and their solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic analyte, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups, minimizing these secondary interactions.[5]

    • Solution 2: Use an End-Capped Column: Employ a base-deactivated or end-capped C18 column, which has fewer accessible silanol groups.[6] The published method for elobixibat uses a Thermo Scientific BDS Hypersil C18 column.[1][2][3]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[5]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.[7]

  • Column Contamination or Damage: Accumulation of contaminants on the column frit or a void in the packing material can distort peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, back-flushing the column (if the manufacturer allows) may help. If the column is physically damaged, it will need to be replaced.[7][8]

Q5: I am observing peak fronting for the elobixibat peak. What could be the cause?

Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Retention Time Variability

Q6: The retention time of my elobixibat peak is shifting between injections. What should I check?

Unstable retention times can compromise the reliability of your analysis. Consider the following:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when running a gradient or after a column wash.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition Changes:

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component (acetonitrile) can alter the mobile phase composition and affect retention times.

    • Solution 2: Proper Mixing and Degassing: Ensure the mobile phase components are accurately measured and thoroughly mixed. Degas the mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[9]

  • Pump Performance: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Check for any visible leaks in the system. Perform a pump pressure test and listen for any unusual noises. If necessary, replace pump seals or check valves.[9]

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and consistent column temperature. Even minor fluctuations in ambient temperature can affect retention times.[10]

Pressure Issues

Q7: The HPLC system pressure is unusually high. How can I troubleshoot this?

High backpressure can damage the HPLC system and the column.

  • Blockage in the System: The most common cause of high pressure is a blockage.

    • Troubleshooting Workflow: Systematically isolate the source of the blockage by disconnecting components in reverse order (from the detector back to the pump). Check the pressure after removing each component (column, guard column, in-line filter, injector). The component that, when removed, causes the pressure to drop significantly is the source of the blockage.[8]

    • Solutions:

      • Column/Guard Column: If the column or guard column is blocked, try back-flushing it. If this does not resolve the issue, the frit may need to be replaced, or the column itself may be contaminated and require replacement.[8]

      • Tubing/Filters: If tubing or an in-line filter is blocked, it should be replaced.

  • Precipitation in the Mobile Phase: If using a buffered mobile phase, ensure the buffer is soluble in the entire range of the organic solvent concentration used in your method. Buffer precipitation can block the system.

    • Solution: Filter the mobile phase before use. Do not let buffered mobile phases sit for extended periods, especially if they are prone to bacterial growth or precipitation.[7]

Q8: The system pressure is lower than normal or fluctuating. What does this indicate?

Low or fluctuating pressure usually points to a leak or air in the system.

  • Leak in the System:

    • Solution: Carefully inspect all fittings and connections for any signs of leakage. Even a small leak can cause significant pressure fluctuations.[9]

  • Air Trapped in the Pump:

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles from the pump heads.[9]

  • Faulty Pump Seals or Check Valves: Worn pump seals can allow air to enter the system.

    • Solution: Replace the pump seals as part of regular preventive maintenance.

Experimental Protocol

The following table summarizes the key parameters for a validated stability-indicating HPLC method for elobixibat analysis.[1][2][3]

ParameterCondition
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260 Infinity II)
Column Thermo Scientific BDS Hypersil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 25 mM Phosphate Buffer (pH 2.5)
Ratio 70:30 (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm or 220 nm
Column Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 10-20 µL
Diluent Mobile Phase

Visual Troubleshooting Workflows

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload solution_overload Reduce concentration or injection volume check_overload->solution_overload Yes check_silanol Are secondary silanol interactions suspected? check_overload->check_silanol No solution_ph Lower mobile phase pH (e.g., 2.5-3.0) check_silanol->solution_ph Yes solution_column Use a base-deactivated/end-capped column check_silanol->solution_column Yes check_contamination Is the column contaminated or damaged? check_silanol->check_contamination No solution_ph->check_contamination solution_column->check_contamination solution_flush Flush or back-flush the column check_contamination->solution_flush Yes solution_replace Replace column solution_flush->solution_replace If problem persists HPLC_Troubleshooting_High_Pressure start High System Pressure step1 Disconnect column from detector. Check pressure. start->step1 q1 Pressure drops? step1->q1 step2 Disconnect guard column. Check pressure. q1->step2 No res_column Blockage is in the column. Flush, back-flush, or replace. q1->res_column Yes q2 Pressure drops? step2->q2 step3 Disconnect injector outlet. Check pressure. q2->step3 No res_guard Blockage is in the guard column. Replace. q2->res_guard Yes q3 Pressure drops? step3->q3 res_tubing Blockage is in tubing/filter before injector. Replace. q3->res_tubing Yes res_pump Blockage is between pump and injector. Check tubing. q3->res_pump No

References

Managing variability in experimental results with elobixibat hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elobixibat hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By inhibiting IBAT in the terminal ileum, elobixibat reduces the reabsorption of bile acids from the small intestine into the liver.[1] This leads to an increased concentration of bile acids in the colon, which in turn stimulates colonic fluid secretion and motility, resulting in accelerated intestinal transit and softer stool consistency.[1][3][4] Elobixibat acts locally in the gastrointestinal tract with minimal systemic absorption.[1]

Q2: What are the common applications of this compound in a research setting?

This compound is primarily used in research to study:

  • Chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[2][3]

  • The role of bile acid metabolism and signaling in gastrointestinal function.

  • Potential therapeutic effects in conditions like non-alcoholic steatohepatitis (NASH) and dyslipidemia.[5][6]

Q3: What are the key differences in this compound's potency across different species?

This compound exhibits varying inhibitory potency against the ileal bile acid transporter (IBAT) in different species. This is a critical factor to consider when translating findings from animal models to human applications.

SpeciesIC50 for IBAT Inhibition (nM)
Human0.53 ± 0.17
Mouse0.13 ± 0.03
Canine5.8 ± 1.6
Data sourced from InvivoChem and MedchemExpress.[5][6][7]

Troubleshooting Guide for Experimental Variability

Q4: We are observing significant variability in the laxative effect of this compound in our animal models. What are the potential causes?

Variability in the response to elobixibat can stem from several factors. Consider the following:

  • Dietary Fat Content: The diet of the experimental animals can influence bile acid secretion. A diet with controlled and consistent fat content is recommended, as variations can alter the baseline bile acid pool available for elobixibat to act upon. In some studies, animals were fed meals containing approximately 60 g/day of fat to standardize this variable.[8]

  • Gut Microbiota Composition: The gut microbiome plays a role in bile acid metabolism.[5] Differences in the gut microbiota composition between animals can lead to varied responses. It is advisable to source animals from the same vendor and house them under identical conditions to minimize this variability.

  • Drug Formulation and Administration: The method of drug preparation and administration can impact its local concentration and efficacy. Ensure the formulation is homogenous and administered consistently (e.g., oral gavage at the same time each day).[5][6] For in vivo studies in mice, elobixibat has been administered by oral gavage at doses ranging from 0.2 to 1.2 mg/kg/day.[5][6]

  • Genetic Background of Animals: Different strains of mice or other animal models may have inherent differences in bile acid metabolism and transporter expression, leading to variable responses.

Q5: Our in vitro experiments using this compound are showing inconsistent IBAT inhibition. What should we check?

For in vitro assays, consider these potential sources of variability:

  • Cell Line and Transporter Expression: Ensure the cell line used (e.g., HEK293) has stable and consistent expression of the ileal bile acid transporter (IBAT).[4] Variability in transporter expression levels between cell passages can lead to inconsistent results.

  • Compound Solubility and Stability: this compound's solubility in aqueous buffers can be limited. Ensure it is fully dissolved and stable in your assay medium. The use of a small percentage of DMSO may be necessary, but the final concentration should be kept low and consistent across experiments to avoid solvent effects.[7]

  • Assay Conditions: Factors such as pH, temperature, and incubation time can all affect enzyme kinetics and transporter activity. Maintain strict consistency in all assay parameters.

Q6: We are seeing unexpected side effects like severe diarrhea in our animal studies. How can we manage this?

Severe diarrhea is a known, dose-dependent side effect of elobixibat due to its mechanism of action.[9][10] If you observe this:

  • Dose Titration: The dose of elobixibat may need to be adjusted. In a 52-week open-label human trial, approximately 25% of patients had their dose titrated down to 5 mg/day from an initial 10 mg/day due to adverse effects.[4] A similar dose-response relationship can be expected in animal models.

  • Hydration Monitoring: Ensure animals have free access to water to prevent dehydration, a potential consequence of severe diarrhea.[9]

  • Concomitant Medications: Be aware of any other administered compounds. For instance, bile acid sequestrants (e.g., cholestyramine) can counteract the effect of elobixibat, while other laxatives could potentiate its effects.[2][9]

Experimental Protocols

In Vivo Study of this compound in a Mouse Model of NASH

This protocol is based on a study investigating the effects of elobixibat on non-alcoholic steatohepatitis (NASH) in mice.[11]

  • Animal Model: C57BL/6N mice are fed a methionine and choline-deficient (MCD) diet to induce NASH. A control group is fed a standard diet.[11]

  • Elobixibat Preparation: this compound can be prepared for oral administration. One method involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and water.[5] Another approach is to mix it with the food pellets.[5]

  • Administration: The MCD diet-fed mice are administered elobixibat at a dose of 1.2 mg/kg/day by oral gavage, five days a week for four weeks.[5][6] The control group receives the vehicle on the same schedule.[5]

  • Assessments: After the treatment period, assess liver histopathology, proinflammatory cytokine concentrations (e.g., TNF-α, IL-6), intestinal epithelial tight junctions, and the intestinal microbial composition.[5][11]

Visualizations

Elobixibat_Mechanism_of_Action cluster_lumen Ileal Lumen cluster_enterocyte Enterocyte cluster_colon Colon Bile Acids_Lumen Bile Acids IBAT IBAT (ASBT) Bile Acids_Lumen->IBAT Reabsorption Bile Acids_Colon Increased Bile Acids Bile Acids_Lumen->Bile Acids_Colon Increased Flow Liver Liver (via Portal Vein) IBAT->Liver Fluid Secretion Increased Fluid Secretion Bile Acids_Colon->Fluid Secretion Motility Increased Motility Bile Acids_Colon->Motility Elobixibat This compound Elobixibat->IBAT Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow_Variability cluster_pre_experiment Pre-Experimental Factors cluster_experiment Experimental Procedure cluster_outcome Outcome Animal Model Animal Model (Strain, Vendor) Variability Variability in Results Animal Model->Variability Diet Diet (Fat Content) Diet->Variability Microbiota Gut Microbiota Microbiota->Variability Formulation Elobixibat Formulation (Vehicle, Concentration) Formulation->Variability Administration Administration (Route, Timing) Administration->Variability Assay In Vitro Assay (Cell Line, Conditions) Assay->Variability

Caption: Potential sources of experimental variability.

References

Addressing off-target effects of elobixibat hydrate in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elobixibat hydrate. The information is designed to help address potential off-target effects and other common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing changes in serum lipid profiles in our animal models treated with this compound. Is this a known off-target effect?

A1: Yes, this is a well-documented systemic effect of this compound. By inhibiting the ileal bile acid transporter (IBAT), elobixibat increases the amount of bile acids excreted in the feces.[1][2][3] This disrupts the enterohepatic circulation of bile acids, leading to an upregulation of bile acid synthesis in the liver from cholesterol.[1][4] This increased consumption of cholesterol can result in a decrease in serum levels of low-density lipoprotein (LDL) cholesterol.[4][5][6][7]

Q2: Our in vivo experiments show an unexpected increase in glucagon-like peptide-1 (GLP-1) levels. Is this related to this compound administration?

A2: Yes, an increase in GLP-1 secretion is a known off-target effect of this compound.[3][4][6] The increased concentration of bile acids in the colon can stimulate enteroendocrine L-cells to release GLP-1.[6][7] This is a direct consequence of elobixibat's mechanism of action and should be considered when interpreting metabolic studies.

Q3: We are seeing significant alterations in the gut microbiota composition in our elobixibat-treated animals. How can we differentiate between the direct effects of elobixibat on our experimental endpoint and the indirect effects mediated by the altered microbiota?

A3: This is a critical experimental question. While elobixibat does alter the gut microbial environment, some studies suggest that the primary therapeutic effects are more closely linked to the increased concentration of secretory bile acids rather than major structural changes in the microbiota.[8] To dissect these effects, consider the following experimental approaches:

  • Germ-free animal models: Conducting studies in germ-free mice will eliminate the influence of the gut microbiota, allowing you to assess the direct effects of elobixibat and the increased colonic bile acid concentration.

  • Fecal microbiota transplantation (FMT): Transplanting fecal matter from elobixibat-treated animals into naive germ-free or antibiotic-treated animals can help determine if the altered microbiota alone can replicate the observed phenotype.

  • Antibiotic co-treatment: While this approach has its own confounding factors, co-administration of broad-spectrum antibiotics with elobixibat can help to ablate the microbial influence.

Q4: We are observing diarrhea and abdominal cramping in our animal models at higher doses of this compound. How can we mitigate these adverse effects without compromising the intended therapeutic effect?

A4: Diarrhea and abdominal pain are the most commonly reported adverse effects of elobixibat in clinical trials.[9][10] These effects are a direct result of the increased colonic bile acids stimulating secretion and motility.[11] To manage these effects in a research setting:

  • Dose-titration: Begin with a lower dose of elobixibat and gradually increase it to find the optimal therapeutic window with tolerable side effects for your specific model.

  • Dietary modification: The composition of the diet can influence the severity of gastrointestinal side effects. Ensure a consistent and appropriate diet for your animal model.

  • Co-administration with bile acid sequestrants: In some research models, co-administration with a bile acid sequestrant like cholestyramine has been shown to ameliorate watery diarrhea caused by elobixibat.[12][13]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected changes in gene expression related to bile acid signaling (e.g., FXR, FGF19).
  • Possible Cause 1: Tissue-specific effects. The effects of elobixibat on bile acid signaling can vary between the ileum and the colon. In the ileum, reduced bile acid reabsorption leads to decreased activation of the farnesoid X receptor (FXR) and subsequent downregulation of fibroblast growth factor 19 (FGF19) secretion.[1] In contrast, the increased bile acid concentration in the colon may lead to activation of local bile acid receptors.

  • Troubleshooting Steps:

    • Isolate tissues: Analyze gene and protein expression in the terminal ileum, colon, and liver separately.

    • Time-course analysis: The effects on signaling pathways may be transient. Conduct a time-course experiment to capture the dynamic changes in gene expression following elobixibat administration.

    • Control for diet: The composition of bile acids is influenced by diet. Ensure that both control and experimental groups receive the same diet to minimize variability.

Problem 2: High variability in fecal bile acid measurements.
  • Possible Cause 1: Inadequate sample collection and processing. Fecal bile acid concentrations can be highly variable. The timing of sample collection and the methods for extraction and analysis are critical for obtaining reliable data.

  • Troubleshooting Steps:

    • Standardize collection time: Collect fecal samples at the same time each day relative to elobixibat administration and feeding.

    • Homogenize samples: Pool and homogenize fecal pellets from a 24-hour collection period to get a more representative sample.

    • Use appropriate extraction methods: Employ a validated method for bile acid extraction from fecal matter, such as solid-phase extraction.

    • Utilize sensitive analytical techniques: Use LC-MS/MS for accurate quantification of individual bile acid species.[14]

Quantitative Data Summary

Table 1: Effect of Elobixibat on Serum Lipids in Dyslipidemic Patients (28-day treatment)

Treatment GroupChange in LDL CholesterolChange in LDL/HDL Ratio
Placebo--
Elobixibat (5 mg)↓ 7.4%↓ 18%

Data from a single-center, randomized, parallel-group, double-blind, placebo-controlled trial in 36 dyslipidemic patients.[4]

Table 2: Effect of Elobixibat on GLP-1 Levels in Patients with Chronic Constipation (14-day treatment)

Treatment GroupGLP-1 Concentration (pmol/L)
Placebo-
Elobixibat (15 mg)20.7 ± 2.4
Elobixibat (20 mg)25.6 ± 4.9

Data from a study in 36 patients with chronic constipation.[6]

Table 3: Effect of Elobixibat on Fecal Bile Acid Composition in Patients with Chronic Constipation

Fecal Bile AcidChange from Baseline
Primary Bile Acids↑ 25.4-fold
Lithocholic Acid (LCA)↓ 3.9-fold
Ursodeoxycholic Acid (UDCA)↑ 3.8-fold

Data from a study involving patients with chronic constipation.[2]

Experimental Protocols

Protocol 1: Assessment of Elobixibat's Impact on Gut Microbiota Composition
  • Animal Model and Treatment:

    • House animals in a controlled environment with a standardized diet.

    • Administer this compound or vehicle control orally at the desired dose and frequency.

  • Fecal Sample Collection:

    • Collect fresh fecal pellets at baseline and at selected time points during the treatment period.

    • Immediately snap-freeze samples in liquid nitrogen and store at -80°C until analysis.

  • DNA Extraction:

    • Extract total bacterial DNA from fecal samples using a commercially available kit optimized for stool samples.

    • Assess DNA quality and quantity using spectrophotometry and gel electrophoresis.

  • 16S rRNA Gene Sequencing:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

    • Perform high-throughput sequencing on an appropriate platform (e.g., Illumina MiSeq).

  • Bioinformatic and Statistical Analysis:

    • Process raw sequencing data to remove low-quality reads and chimeras.

    • Cluster sequences into operational taxonomic units (OTUs) at a 97% similarity threshold.

    • Perform taxonomic classification of OTUs.

    • Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity (e.g., Bray-Curtis dissimilarity).

    • Use statistical tests (e.g., PERMANOVA) to identify significant differences in microbial community structure between treatment groups.

Protocol 2: Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4) as a Biomarker for Bile Acid Synthesis
  • Animal Model and Treatment:

    • Administer this compound or vehicle control as described in Protocol 1.

  • Blood Sample Collection:

    • Collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture) at baseline and desired time points post-treatment.

    • Process blood to obtain serum and store at -80°C.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate C4 from the serum matrix.

  • LC-MS/MS Analysis:

    • Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of C4.

    • Prepare a standard curve with known concentrations of C4 to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of C4 in each sample based on the standard curve.

    • Perform statistical analysis to compare C4 levels between treatment and control groups. An increase in serum C4 is indicative of increased bile acid synthesis.[5]

Visualizations

Elobixibat_Signaling_Pathway cluster_0 Small Intestine (Ileum) cluster_1 Colon cluster_2 Liver Elobixibat Elobixibat IBAT IBAT Elobixibat->IBAT Inhibits Bile Acids (Ileum) Bile Acids (Ileum) IBAT->Bile Acids (Ileum) Reabsorption FXR (Ileum) FXR (Ileum) Bile Acids (Ileum)->FXR (Ileum) Activates Bile Acids (Colon) Bile Acids (Colon) Bile Acids (Ileum)->Bile Acids (Colon) Increased Flow FGF19 FGF19 FXR (Ileum)->FGF19 Upregulates Bile Acid Synthesis Bile Acid Synthesis FGF19->Bile Acid Synthesis Inhibits TGR5 TGR5 Bile Acids (Colon)->TGR5 Activates Increased Motility & Secretion Increased Motility & Secretion Bile Acids (Colon)->Increased Motility & Secretion GLP-1 GLP-1 TGR5->GLP-1 Stimulates Secretion Cholesterol Cholesterol Bile Acid Synthesis->Cholesterol Consumes LDL-C Uptake LDL-C Uptake Bile Acid Synthesis->LDL-C Uptake Upregulates

Caption: Signaling pathway of elobixibat's on-target and off-target effects.

Experimental_Workflow_Microbiota Start Start Animal Model Acclimation Animal Model Acclimation Start->Animal Model Acclimation Baseline Fecal Sample Collection Baseline Fecal Sample Collection Animal Model Acclimation->Baseline Fecal Sample Collection Randomization Randomization Baseline Fecal Sample Collection->Randomization Elobixibat Treatment Group Elobixibat Treatment Group Randomization->Elobixibat Treatment Group Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Daily Dosing Daily Dosing Elobixibat Treatment Group->Daily Dosing Vehicle Control Group->Daily Dosing Fecal Sample Collection (Time Points) Fecal Sample Collection (Time Points) Daily Dosing->Fecal Sample Collection (Time Points) DNA Extraction DNA Extraction Fecal Sample Collection (Time Points)->DNA Extraction 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Bioinformatic Analysis Bioinformatic Analysis 16S rRNA Sequencing->Bioinformatic Analysis Statistical Comparison Statistical Comparison Bioinformatic Analysis->Statistical Comparison End End Statistical Comparison->End

References

Refinement of protocols for consistent results with elobixibat hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the consistent and effective use of elobixibat hydrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By inhibiting IBAT in the terminal ileum, this compound reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1] This, in turn, stimulates colonic secretion and motility, resulting in its therapeutic effect for constipation.[2]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in studies related to chronic idiopathic constipation (CIC).[3] It is also investigated for its potential roles in dyslipidemia, non-alcoholic steatohepatitis (NASH), and its effects on the gut microbiome.[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][5]

Q4: How should this compound stock solutions be stored?

A4: Prepared stock solutions should be aliquoted and stored in tightly sealed vials. For long-term storage (up to 6 months), it is recommended to store them at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[6][7] It is advisable to avoid repeated freeze-thaw cycles.[7]

Q5: Is this compound orally bioavailable?

A5: this compound has minimal systemic absorption and low oral bioavailability.[1] It primarily acts locally within the gastrointestinal tract.[1]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected results in in vivo studies.

  • Possible Cause 1: Improper formulation.

    • Solution: this compound has low water solubility. For oral administration in animal studies, it is crucial to use an appropriate vehicle. A common and effective formulation is a suspension in 0.5% carboxymethyl cellulose (CMC-Na).[5] Alternatively, a solution can be prepared using a combination of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Ensure all components are thoroughly mixed to achieve a uniform suspension or a clear solution.[4] Heating and/or sonication can aid in dissolution if precipitation occurs.[4]

  • Possible Cause 2: Timing of administration.

    • Solution: Elobixibat should be administered before the subject's active/feeding period to coincide with the natural enterohepatic circulation of bile acids. For instance, in a study with once-daily administration, it was given before breakfast.[8]

  • Possible Cause 3: Dose selection.

    • Solution: The effective dose can vary between species and experimental models. Refer to preclinical studies for dose-ranging information. For example, in mouse models of NASH, doses of 0.2, 0.6, and 1.2 mg/kg/day have been used.[4]

Issue 2: High variability in in vitro assay results.

  • Possible Cause 1: Cell line variability.

    • Solution: The expression of IBAT can vary between different cell lines and even between passages of the same cell line. It is recommended to use cell lines with confirmed high expression of the ileal bile acid transporter, such as HEK293 cells transfected with the human IBAT gene.[2] Regularly verify the expression levels of IBAT in your cell line.

  • Possible Cause 2: Solubility and stability in culture media.

    • Solution: While DMSO is a good solvent for the stock solution, high concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in the culture media is low (typically <0.5%). This compound's stability in aqueous media over long incubation periods should be considered. It is recommended to prepare fresh dilutions from the stock solution for each experiment. Information on the stability of this compound in solution is not widely reported, so it's best to use freshly prepared solutions.[7]

Issue 3: Unexpected side effects in animal studies, such as diarrhea.

  • Possible Cause: Pharmacological effect at a high dose.

    • Solution: Diarrhea is a known, on-target pharmacological effect of elobixibat due to the increased concentration of bile acids in the colon, which stimulates fluid secretion and motility.[9] If this is not the intended endpoint, consider reducing the dose. In clinical trials, diarrhea and abdominal pain are the most common adverse events.[9][10]

Quantitative Data

Table 1: In Vitro Potency of this compound (IC50 Values)

TargetSpeciesIC50 (nM)Reference
Ileal Bile Acid Transporter (IBAT/ASBT)Human0.53 ± 0.17[3][6][7]
Ileal Bile Acid Transporter (IBAT/ASBT)Mouse0.13 ± 0.03[3][6][7]
Ileal Bile Acid Transporter (IBAT/ASBT)Canine5.8 ± 1.6[3][6][7]

Table 2: Summary of Preclinical Dose-Response Effects of Elobixibat

SpeciesModelDoseKey FindingsReference
MouseFatty Liver Model0.27 mg/kg/day (oral)Inhibited tumor growth, reduced serum and liver total and primary bile acids.[4]
MouseNASH Model0.2, 0.6, 1.2 mg/kg/day (gavage)Improved NASH-related histopathology, reduced pro-inflammatory cytokines.[4]
Japanese Patients with Chronic ConstipationPhase I Clinical Trial2.5, 5, 10, 15, 20 mg (once daily for 14 days)Dose-dependent increase in spontaneous bowel movement frequency.[8]

Table 3: Effect of Elobixibat on Fecal Bile Acids in Patients with Chronic Constipation

ParameterBefore ElobixibatAfter Elobixibat (10 mg/day for 7 days)Reference
Total Fecal Bile Acids (mg/day)134.4 ± 81.1940.8 ± 573.5[11]
Fecal Primary Bile Acids (%)9.174.1[11]
Fecal Lithocholic Acid (mg/day)49.3 ± 27.229.5 ± 20.9[11]

Experimental Protocols

1. In Vivo Colonic Transit Assay in Mice

This protocol is adapted from standard methodologies for assessing gut motility.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose in sterile water)

    • Carmine red dye (6% in 0.5% methylcellulose)

    • Gavage needles

    • Cages with wire mesh bottoms

    • Filter paper

  • Procedure:

    • Fast mice for 16 hours with free access to water.

    • Prepare the this compound suspension in the chosen vehicle at the desired concentration.

    • Administer this compound or vehicle to the mice via oral gavage.

    • After a set time (e.g., 30 minutes), administer the carmine red dye solution (e.g., 200 µL per mouse) via oral gavage.

    • Place each mouse in an individual cage with a wire mesh bottom, lined with filter paper.

    • Record the time of the first appearance of a red-colored fecal pellet for each mouse.

    • The colonic transit time is the time elapsed between the gavage of the carmine red dye and the expulsion of the first red pellet.

2. In Vitro IBAT Inhibition Assay using HEK293 Cells

This protocol outlines a general procedure for assessing IBAT inhibition in a cell-based assay.

  • Materials:

    • HEK293 cells stably transfected with the human IBAT gene

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • DMSO

    • Radiolabeled bile acid (e.g., [3H]-taurocholic acid)

    • Scintillation fluid and counter

  • Procedure:

    • Seed the IBAT-expressing HEK293 cells in a 96-well plate and culture until they reach confluency.

    • Prepare serial dilutions of this compound in DMSO, and then further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.

    • Wash the cells with a pre-warmed assay buffer.

    • Add the this compound dilutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding the radiolabeled bile acid to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Workflows

elobixibat_mechanism cluster_small_intestine Small Intestine (Ileum) cluster_colon Colon elobixibat This compound ibat Ileal Bile Acid Transporter (IBAT/ASBT) elobixibat->ibat Inhibits bile_acids_colon Increased Bile Acids in Colon ibat->bile_acids_colon Reduced Reabsorption Leads To bile_acids_si Bile Acids bile_acids_si->ibat Reabsorption tgr5 TGR5 Receptor bile_acids_colon->tgr5 Activates fxr FXR Receptor bile_acids_colon->fxr Activates secretion Increased Fluid & Electrolyte Secretion tgr5->secretion motility Increased Colonic Motility tgr5->motility relief relief secretion->relief Relief of Constipation motility->relief

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment start_invivo Animal Acclimatization formulation Prepare Elobixibat Formulation start_invivo->formulation dosing Oral Administration formulation->dosing assay Colonic Transit Assay dosing->assay analysis_invivo Data Analysis assay->analysis_invivo start_invitro Cell Culture (IBAT-expressing cells) treatment Treat with Elobixibat start_invitro->treatment incubation Incubate with Radiolabeled Bile Acid treatment->incubation measurement Measure Uptake incubation->measurement analysis_invitro IC50 Determination measurement->analysis_invitro

Caption: General experimental workflows for this compound.

References

Strategies to minimize gastrointestinal side effects of elobixibat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with elobixibat in preclinical models. The focus is on strategies to minimize the common gastrointestinal side effects of this ileal bile acid transporter (IBAT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of elobixibat in preclinical models?

A1: The primary gastrointestinal side effects of elobixibat observed in preclinical and clinical studies are diarrhea and abdominal pain or cramping.[1][2][3][4][5][6] These effects are a direct consequence of elobixibat's mechanism of action, which involves inhibiting the reabsorption of bile acids in the ileum. This leads to an increased concentration of bile acids in the colon, stimulating fluid secretion and colonic motility.[1][2][7][8]

Q2: How can we mitigate elobixibat-induced diarrhea in our animal models?

A2: A promising strategy is the co-administration of a bile acid sequestrant, such as cholestyramine. In a mouse model of metabolic dysfunction-associated steatotic liver disease, co-administration of cholestyramine with elobixibat completely ameliorated watery diarrhea and increased intestinal permeability caused by elobixibat alone.[9][10]

Q3: What is the mechanism by which cholestyramine reduces elobixibat-induced diarrhea?

A3: Cholestyramine is an anion-exchange resin that binds to bile acids in the intestine, preventing their interaction with the colonic mucosa.[9] By sequestering the excess bile acids that result from elobixibat's inhibition of IBAT, cholestyramine can normalize colonic fluid secretion and motility, thus reducing diarrhea.

Q4: Are there any formulation strategies to reduce the local gastrointestinal effects of elobixibat?

A4: Currently, there is limited publicly available information on specific formulation strategies for elobixibat in preclinical models designed to reduce local gastrointestinal side effects. Elobixibat is known to be minimally absorbed and acts locally in the gut.[1][2] Future research may explore controlled-release formulations to potentially modulate the local concentration of elobixibat and its impact on the colonic environment.

Troubleshooting Guides

Issue 1: Severe Diarrhea Observed in Rodent Models

Problem: Administration of elobixibat in mice or rats leads to severe, watery diarrhea, impacting animal welfare and the ability to conduct other experimental assessments.

Troubleshooting Steps:

  • Dose Adjustment:

    • Review the dose of elobixibat being used. Gastrointestinal side effects are generally dose-dependent.[1][11] Consider performing a dose-response study to identify the minimum effective dose for your primary endpoint with tolerable gastrointestinal effects.

    • In clinical studies, doses of 5 mg, 10 mg, and 15 mg have been evaluated, with higher doses associated with a greater incidence of diarrhea and abdominal pain.[1][2] While direct dose conversion is complex, this information can guide the selection of a dose range for your preclinical model.

  • Co-administration with a Bile Acid Sequestrant:

    • Based on preclinical evidence, co-administer cholestyramine with elobixibat.[9][10]

    • A study in mice used a diet supplemented with 2% cholestyramine (20g/kg of diet).[12][13] The appropriate dose for your specific model and elobixibat dosage may require optimization.

  • Dietary Considerations:

    • The composition of the animal's diet, particularly the fat content, can influence bile acid metabolism. While specific dietary modifications to reduce elobixibat's side effects are not well-documented, ensuring a consistent and standard diet across all experimental groups is crucial for reproducible results.

Issue 2: Assessing Abdominal Pain and Discomfort

Problem: Abdominal pain is a key side effect in humans, but it is challenging to quantify in preclinical rodent models.

Troubleshooting Steps:

  • Behavioral Observation:

    • Closely observe animals for behavioral signs of abdominal discomfort, such as:

      • Abdominal writhing or stretching

      • Hunched posture

      • Reduced activity or exploration

      • Abdominal guarding or sensitivity to touch

  • Visceral Hypersensitivity Models:

    • To quantify visceral pain, consider adapting established models of visceral hypersensitivity.[14][15][16][17] These models often involve measuring the animal's response to a stimulus, such as colorectal distension. A reduced pain threshold in elobixibat-treated animals compared to controls could indicate abdominal hyperalgesia.

  • Spontaneous Pain Assessment:

    • More advanced techniques like the rodent grimace scale can be used to assess spontaneous pain. This involves scoring changes in facial expressions indicative of pain.[17]

Data Summary

Table 1: Effect of Elobixibat and Cholestyramine on Fecal Parameters in a Mouse Model [9]

Treatment GroupNumber of Feces (relative to MASH model)Fecal Water Content (relative to MASH model)
Elobixibat alone1.8-fold increase1.6-fold increase
Elobixibat + Cholestyramine44% lower than Elobixibat alone30% lower than Elobixibat alone

*MASH: Metabolic dysfunction-associated steatotic liver disease model

Table 2: Incidence of Gastrointestinal Adverse Events with Elobixibat in Human Clinical Trials [1][2][4][5][6]

DoseAbdominal Pain/Cramps IncidenceDiarrhea Incidence
Placebo0-2%0-2%
5 mg~10%~8%
10 mg11-19%6-13%
15 mg24-36%13-15%
20 mg~50%~30%

Experimental Protocols

Protocol 1: Co-administration of Cholestyramine to Mitigate Elobixibat-Induced Diarrhea in Mice

Objective: To reduce the severity of diarrhea in mice treated with elobixibat.

Materials:

  • Elobixibat

  • Cholestyramine resin

  • Standard rodent chow

  • Metabolic cages for fecal collection

Procedure:

  • Prepare a diet supplemented with 2% cholestyramine (20g of cholestyramine resin per kg of standard chow).[12][13]

  • House mice individually in metabolic cages to allow for accurate collection of feces.

  • Divide mice into the following groups:

    • Vehicle control

    • Elobixibat alone

    • Elobixibat + Cholestyramine-supplemented diet

    • Cholestyramine-supplemented diet alone

  • Administer elobixibat or vehicle via oral gavage at the desired dose and frequency.

  • Provide the respective diets to the treatment groups.

  • Monitor fecal output and consistency daily. Fecal water content can be determined by comparing the wet and dry weight of the collected feces.

Protocol 2: Assessment of Visceral Sensitivity using Colorectal Distension (CRD)

Objective: To assess abdominal pain/discomfort by measuring the visceral motor response (VMR) to a mechanical stimulus.

Materials:

  • Colorectal distension balloon catheter

  • Pressure transducer and inflation device

  • Electromyography (EMG) recording equipment

  • Anesthesia (for electrode implantation)

  • Restraining device for conscious animal testing

Procedure:

  • Surgical Implantation of EMG Electrodes (if applicable):

    • Under anesthesia, implant bipolar EMG electrodes into the external oblique or other abdominal muscles. Allow for a recovery period of several days.

  • Catheter Insertion:

    • On the day of the experiment, insert a lubricated colorectal distension balloon catheter into the colon of a conscious, lightly restrained animal.

  • Acclimation:

    • Allow the animal to acclimate to the restraining device and the presence of the catheter for a defined period.

  • Distension Protocol:

    • Apply graded, phasic colorectal distension at varying pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should be of a set duration (e.g., 10-20 seconds) with a sufficient rest period in between.

  • Data Acquisition and Analysis:

    • Record the visceromotor response, typically quantified as the number of abdominal muscle contractions or the integrated EMG signal during and after distension.

    • Compare the VMR at different distension pressures between elobixibat-treated and control groups. An increased VMR at lower pressures in the elobixibat group would suggest visceral hypersensitivity.

Visualizations

Elobixibat_Mechanism_and_Side_Effects cluster_0 Small Intestine (Ileum) cluster_1 Colon Bile Acids Bile Acids IBAT Ileal Bile Acid Transporter (IBAT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids Elobixibat Elobixibat Elobixibat->IBAT Inhibition Increased Secretion Increased Fluid Secretion Increased Bile Acids->Increased Secretion Increased Motility Increased Colonic Motility Increased Bile Acids->Increased Motility Diarrhea Diarrhea Increased Secretion->Diarrhea Increased Motility->Diarrhea Abdominal Pain Abdominal Pain Increased Motility->Abdominal Pain

Caption: Mechanism of elobixibat-induced gastrointestinal side effects.

Troubleshooting_Workflow start Severe Diarrhea Observed dose_check Is the dose optimized? start->dose_check dose_response Perform Dose-Response Study dose_check->dose_response No coadmin_check Consider Co-administration of Cholestyramine dose_check->coadmin_check Yes dose_response->coadmin_check diet_check Ensure Consistent Diet coadmin_check->diet_check end Side Effects Minimized diet_check->end

Caption: Troubleshooting workflow for elobixibat-induced diarrhea.

Signaling_Pathway_Mitigation Elobixibat Elobixibat IBAT_Inhibition IBAT Inhibition Elobixibat->IBAT_Inhibition Increased_Colonic_BA Increased Colonic Bile Acids IBAT_Inhibition->Increased_Colonic_BA Diarrhea Diarrhea Increased_Colonic_BA->Diarrhea Cholestyramine Cholestyramine (Bile Acid Sequestrant) Cholestyramine->Increased_Colonic_BA Sequesters

Caption: Mitigation of elobixibat's effect by cholestyramine.

References

Technical Support Center: Enhancing the Oral Bioavailability of Elobixibat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the oral bioavailability of elobixibat hydrate for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT).[1][2][3] By inhibiting IBAT in the terminal ileum, elobixibat reduces the reabsorption of bile acids into the enterohepatic circulation.[1][2][4] This increases the concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, leading to its therapeutic effect in treating chronic constipation.[2][4] For its intended therapeutic use, it is designed to act locally in the gut with minimal systemic absorption.[2][5]

Q2: What are the known physicochemical properties of elobixibat?

A2: Elobixibat is a complex molecule with properties that present challenges for oral absorption. A summary of its key physicochemical data is presented below.

Table 1: Physicochemical Properties of Elobixibat

PropertyValueSource
Molecular Formula C₃₆H₄₅N₃O₇S₂ (Anhydrous)[1]
Molar Mass 695.89 g·mol⁻¹ (Anhydrous)[1]
Systemic Exposure Minimal after oral administration[4][5]
Plasma Protein Binding >99% (for the small fraction absorbed)[4][5]
Half-life (T₁/₂) < 4 hours in humans[4][5]
Solubility Poorly soluble in aqueous media. Soluble in solvents like PEG400 and can be suspended in carboxymethyl cellulose.[6][7]

Q3: Why is the oral bioavailability of elobixibat considered low?

A3: The low oral bioavailability of elobixibat is a deliberate design feature for its primary indication of treating constipation, as it is intended to act locally within the gastrointestinal tract.[2][5][8] However, from a pharmaceutical research perspective, this low bioavailability is attributed to its poor aqueous solubility and likely low permeability across the intestinal epithelium.[7][9][10] These characteristics classify it as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability), which presents significant challenges for systemic absorption.[11][12]

Mechanism of Action Diagram

The following diagram illustrates the primary mechanism of elobixibat as an IBAT inhibitor.

G cluster_0 Enterohepatic Circulation cluster_1 Elobixibat Action Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Secretion IBAT Ileal Bile Acid Transporter (IBAT) Small_Intestine->IBAT Portal_Vein Portal Vein (95% Reabsorption) IBAT->Portal_Vein Colon Colon (Increased Bile Acids) IBAT->Colon Reduced Reabsorption Portal_Vein->Liver Effect Increased Colonic Secretion & Motility Colon->Effect Elobixibat Elobixibat (Oral Administration) Elobixibat->Inhibition Inhibition->IBAT Inhibition

Caption: Mechanism of Elobixibat as an IBAT Inhibitor.

Troubleshooting Guide

Problem: My this compound shows very poor dissolution in standard aqueous buffers.

Solution: This is expected due to its low aqueous solubility. To enhance dissolution for in vitro testing or formulation development, several strategies can be employed. These methods work by increasing the surface area of the drug, improving its wettability, or creating a more favorable microenvironment for dissolution.[9][10][13]

Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement

StrategyPrincipleAdvantagesCommon Research Challenges
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate (e.g., micronization, nanonization).[9][14]Well-established techniques; can be applied to pure drug substance.Can lead to particle aggregation; potential for changes in crystalline form.
Solid Dispersions Dispersing the drug in a hydrophilic carrier matrix in an amorphous state to improve solubility and dissolution.[10][15]Significant increases in apparent solubility and dissolution rate; can stabilize the amorphous form.[16]Physical instability (recrystallization) during storage; requires careful polymer selection.
Lipid-Based Formulations Dissolving or suspending the drug in lipid excipients (oils, surfactants) to form emulsions or microemulsions in the GI tract (e.g., SEDDS).[10][13]Can enhance solubility and bypass efflux transporters; may improve lymphatic uptake.[13][16]Potential for drug precipitation upon dispersion; GI fluid composition can affect performance.
Cyclodextrin Complexation Encapsulating the drug molecule within a cyclodextrin cavity, forming a complex with a hydrophilic exterior.[9][13]Increases aqueous solubility; can protect the drug from degradation.Stoichiometry of complexation can be challenging to control; limited by the size of the drug molecule.

Problem: I'm observing low and inconsistent permeability in my Caco-2 cell assays.

Solution: Inconsistent Caco-2 results can stem from experimental variability or compound-specific properties.

  • Verify Monolayer Integrity: Before and after each experiment, check the transepithelial electrical resistance (TEER) values. A healthy, confluent monolayer should have TEER values between 300-500 Ω·cm².[17] Also, perform a Lucifer Yellow rejection assay; leakage should be minimal (<2-3%).[17]

  • Assess for Active Efflux: Elobixibat's low permeability might be compounded by active efflux transporters like P-glycoprotein (P-gp) expressed on Caco-2 cells.[18] To test this, run the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[18] Confirm this by co-incubating with a known P-gp inhibitor like verapamil.[18]

  • Check Compound Stability: Incubate elobixibat in the assay buffer for the duration of the experiment and analyze its concentration over time. Degradation in the buffer can be misinterpreted as low permeability.

  • Control for Non-Specific Binding: Poorly soluble compounds can adsorb to plasticware. Use low-binding plates and calculate a mass balance (% Recovery) to ensure the compound loss is not due to binding.[17]

Problem: My in vivo pharmacokinetic studies in animal models show minimal or undetectable plasma concentrations.

Solution: This is a common challenge with BCS Class IV compounds. The formulation used for oral administration is critical.

  • Optimize the Vehicle: Simple aqueous suspensions are often inadequate. Consider using a vehicle that improves wettability and solubility. Common options include:

    • A suspension in 0.5% carboxymethyl cellulose with 0.25% Tween 80.[6]

    • A solution in a water-miscible co-solvent like Polyethylene Glycol 400 (PEG400).[6]

    • Advanced formulations like a Self-Emulsifying Drug Delivery System (SEDDS).[10]

  • Ensure Formulation Homogeneity: Before dosing, ensure your formulation is homogenous and the drug does not settle. For suspensions, vortex thoroughly immediately before gavaging each animal.

  • Select an Appropriate Animal Model: Rodents (rats, mice) are common for initial PK screening. However, beagle dogs are often used for oral bioavailability studies as their gastrointestinal physiology shares similarities with humans.[19]

  • Use a Sensitive Bioanalytical Method: An LC-MS/MS method is essential for detecting the low plasma concentrations expected for elobixibat.[20] Ensure the method is validated with a low limit of quantification (LLOQ).

Experimental Workflows and Decision Logic

The following diagrams provide logical workflows for experimental planning and strategy selection.

G start Start: Enhance Elobixibat Oral Bioavailability formulate Develop Formulations (e.g., Solid Dispersion, Nanosuspension) start->formulate invitro In Vitro Characterization formulate->invitro dissolution Dissolution Testing (Biorelevant Media) invitro->dissolution permeability Permeability Assay (e.g., Caco-2) invitro->permeability check1 Improved Dissolution? dissolution->check1 check2 Acceptable Permeability? permeability->check2 invivo In Vivo Animal PK Study analysis Analyze Plasma Samples (LC-MS/MS) invivo->analysis pk_params Calculate PK Parameters (AUC, Cmax, Tmax) analysis->pk_params check3 Bioavailability Enhanced? pk_params->check3 check1->invivo Yes reiterate Re-evaluate & Reformulate check1->reiterate No check2->invivo Yes check2->reiterate No end Goal Achieved check3->end Yes check3->reiterate No reiterate->formulate

Caption: Workflow for Bioavailability Enhancement.

G q1 Is the primary issue dissolution rate? q2 Is the compound thermally stable? q1->q2 Yes q3 Is particle aggregation a concern? q1->q3 No info1 Consider if permeability is also a limiting factor q1->info1 No a1 Strategy: Solid Dispersion (Amorphous State) q2->a1 Yes (Use Melt Extrusion) a1_alt a1_alt q2->a1_alt No (Use Solvent Evaporation/Spray Drying) a2 Strategy: Nanosuspension (Particle Size Reduction) q3->a2 No a3 Strategy: Lipid-Based System (SEDDS) q3->a3 Yes start Start Here start->q1 info1->a3 q1_no No

Caption: Decision Tree for Formulation Strategy.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)

This protocol outlines a method for assessing the dissolution of an enhanced this compound formulation using biorelevant media.

  • Apparatus Setup:

    • Use a USP Apparatus II (Paddle method).

    • Set the paddle speed to 50 or 75 RPM.[21]

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[21]

  • Media Preparation:

    • Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to mimic conditions in the human gut more closely than simple buffers.

    • For initial screening, standard buffers at pH 1.2, 4.5, and 6.8 can also be used.[11]

  • Procedure:

    • Add 900 mL of pre-warmed dissolution medium to each vessel.[21]

    • Introduce the elobixibat formulation (e.g., a capsule containing a solid dispersion or a tablet) into the vessel.

    • Start the paddle rotation immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.[21]

  • Sample Analysis:

    • Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

    • Analyze the concentration of elobixibat in the filtrate using a validated HPLC or LC-MS/MS method.

    • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is for determining the apparent permeability coefficient (Papp) of elobixibat across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells in flasks until they reach approximately 80-90% confluency.

    • Seed the cells onto semi-permeable Transwell® filter supports (e.g., 24-well format) and culture for ~21 days to allow for differentiation into a confluent monolayer.[17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values ≥300 Ω·cm².[17][22]

  • Transport Buffer Preparation:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4 for the basolateral (B) side and pH 6.5-7.4 for the apical (A) side.[18]

  • Permeability Measurement (A-to-B Direction):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add fresh buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).

    • Add the dosing solution containing elobixibat (e.g., at 10 µM) to the apical (donor) compartment (e.g., 0.3 mL).[18][22]

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 oscillations/min).[22]

    • At specified time points (e.g., 60, 90, 120 minutes), take a sample from the receiver compartment for analysis. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Permeability Measurement (B-to-A Direction for Efflux):

    • Repeat the procedure, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis and Calculation:

    • Analyze the concentration of elobixibat in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber.

        • A is the surface area of the filter membrane.

        • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[18]

References

Validation & Comparative

Elobixibat Hydrate Versus Other IBAT Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Elobixibat hydrate with other prominent ileal bile acid transporter (IBAT) inhibitors, focusing on their performance, underlying mechanisms, and the experimental data supporting their clinical use.

Introduction to IBAT Inhibitors

Ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), is a protein primarily responsible for the reabsorption of bile acids in the terminal ileum. Inhibition of IBAT presents a novel therapeutic strategy for managing conditions such as chronic idiopathic constipation (CIC) and cholestatic pruritus. By blocking IBAT, these inhibitors increase the concentration of bile acids in the colon, which in turn stimulates colonic secretion and motility, leading to improved bowel function. Furthermore, in cholestatic liver diseases, reducing the systemic bile acid load can alleviate symptoms like pruritus. This guide focuses on a comparative analysis of this compound, primarily used for CIC, against other IBAT inhibitors like maralixibat and odevixibat, which are mainly indicated for cholestatic pruritus.

Mechanism of Action

This compound and other IBAT inhibitors share a common mechanism of action: the competitive inhibition of the ileal bile acid transporter.[1][2][3] This inhibition disrupts the enterohepatic circulation of bile acids, leading to a higher concentration of bile acids in the large intestine.[1][4] The increased colonic bile acids have two primary effects: they act as natural secretagogues, promoting water and electrolyte secretion into the lumen, and they stimulate colonic motility.[4][5] This dual action results in softer stools and increased frequency of bowel movements, providing relief from constipation.[4][5] While all IBAT inhibitors operate on this principle, their clinical applications and approved indications differ.

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_IBAT_Inhibition Mechanism of IBAT Inhibitors Liver Liver (Bile Acid Synthesis from Cholesterol) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine (Digestion) Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption via IBAT IBAT IBAT (ASBT) Transporter Colon Colon Terminal_Ileum->Colon Increased Bile Acid Flow Portal_Vein->Liver Return to Liver IBAT_Inhibitors This compound & Other IBAT Inhibitors IBAT_Inhibitors->IBAT Inhibits IBAT->Portal_Vein Bile Acid Reabsorption (Blocked) Increased_Colonic_BAs Increased Bile Acids in Colon Colon->Increased_Colonic_BAs Increased_Secretion Increased Water & Electrolyte Secretion Increased_Colonic_BAs->Increased_Secretion Increased_Motility Increased Colonic Motility Increased_Colonic_BAs->Increased_Motility Therapeutic_Effect Therapeutic Effect (Relief of Constipation/Pruritus) Increased_Secretion->Therapeutic_Effect Increased_Motility->Therapeutic_Effect

Caption: Mechanism of Action of IBAT Inhibitors.

Comparative Analysis of Performance

Direct head-to-head clinical trials comparing this compound with other IBAT inhibitors for the same indication are currently lacking. Elobixibat is approved for chronic constipation, while maralixibat and odevixibat are approved for cholestatic pruritus in specific rare liver diseases.[3][6][7] Therefore, a direct comparison of efficacy for a single condition is not feasible. However, we can compare their performance based on their primary approved indications.

Efficacy in Primary Indications
IBAT InhibitorPrimary IndicationKey Efficacy EndpointsNotable Clinical Trial Results
This compound Chronic Idiopathic Constipation (CIC)- Change in spontaneous bowel movements (SBMs) per week- Improvement in stool consistency (Bristol Stool Form Scale)- Significantly increased the frequency of SBMs compared to placebo.[8][9]- In a phase 3 trial, the change in SBM frequency per week during week 1 was significantly greater with elobixibat (6.4) than with placebo (1.7).[8]
Maralixibat Cholestatic Pruritus in Alagille Syndrome (ALGS) & Progressive Familial Intrahepatic Cholestasis (PFIC)- Reduction in pruritus scores- Reduction in serum bile acid (sBA) levels- An indirect comparison suggested maralixibat was significantly more efficacious than odevixibat in the proportion of sBA responders in PFIC patients.[10][11]- Showed significant reductions in pruritus and sBA levels in patients with ALGS.[12]
Odevixibat Cholestatic Pruritus in Progressive Familial Intrahepatic Cholestasis (PFIC)- Reduction in pruritus scores- Reduction in serum bile acid (sBA) levels- Demonstrated significant improvements in pruritus and reductions in sBA levels compared to placebo in PFIC patients.[1][2]
Safety and Tolerability

The safety profiles of IBAT inhibitors are generally characterized by gastrointestinal side effects, which are a direct consequence of their mechanism of action.

IBAT InhibitorCommon Adverse EventsSerious Adverse Events
This compound Abdominal pain, diarrhea.[8]Generally well-tolerated with no major safety concerns reported in long-term studies.[8]
Maralixibat Diarrhea, abdominal pain, vomiting, fat-soluble vitamin deficiency.[3]Liver test abnormalities have been reported.[13]
Odevixibat Diarrhea, abdominal pain, vomiting, elevated liver enzymes.[1][2]Liver test abnormalities have been reported.[2]
Pharmacokinetics

A key feature of these IBAT inhibitors is their minimal systemic absorption, which contributes to their localized action in the gastrointestinal tract.

IBAT InhibitorSystemic AbsorptionProtein BindingHalf-lifeExcretion
This compound Minimal.[6][12]>99% (for systemically available drug).[6]<4 hours.[6]Primarily in feces as unchanged drug.[7]
Maralixibat Minimal; plasma concentrations often below the limit of quantification.[3][5]High (>91%).[3]~1.6 hours (for a single 30 mg dose in healthy adults).[5]Primarily in feces as unchanged drug.[10]
Odevixibat Minimal; plasma concentrations often below the limit of quantification.[1][2]>99%.[8]~2.4 hours (for a single 7.2 mg dose in healthy adults).[14]Primarily in feces as unchanged drug.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key experiments for evaluating IBAT inhibitors.

In Vitro IBAT Inhibition Assay
  • Objective: To determine the potency and selectivity of a compound in inhibiting the ileal bile acid transporter.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK293) cells are transfected to express the human IBAT/ASBT.[15]

    • Uptake Assay: A radiolabeled bile acid, such as [³H]-taurocholic acid, is used as the substrate.

    • Procedure: The transfected cells are incubated with the radiolabeled bile acid in the presence of varying concentrations of the test inhibitor (e.g., Elobixibat).

    • Measurement: The intracellular accumulation of the radiolabeled bile acid is measured using a scintillation counter.

    • Analysis: The concentration of the inhibitor that causes 50% inhibition of bile acid uptake (IC50) is calculated to determine its potency.[15] Selectivity is assessed by performing similar assays with cells expressing other transporters, such as the liver basolateral sodium/bile acid co-transporter.[15]

cluster_Workflow In Vitro IBAT Inhibition Assay Workflow Start Start Cell_Culture Culture HEK293 cells transfected with human IBAT Start->Cell_Culture Prepare_Assay Prepare assay plates with cells Cell_Culture->Prepare_Assay Add_Inhibitor Add varying concentrations of IBAT inhibitor Prepare_Assay->Add_Inhibitor Add_Substrate Add radiolabeled bile acid (e.g., [³H]-taurocholate) Add_Inhibitor->Add_Substrate Incubate Incubate for a defined period Add_Substrate->Incubate Wash Wash cells to remove extracellular substrate Incubate->Wash Lyse Lyse cells to release intracellular contents Wash->Lyse Measure Measure radioactivity using scintillation counting Lyse->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

Caption: Workflow for an in vitro IBAT inhibition assay.
Clinical Trial Protocol for Chronic Idiopathic Constipation

  • Objective: To evaluate the efficacy and safety of an IBAT inhibitor in patients with CIC.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[8][9]

  • Participant Selection:

    • Inclusion Criteria: Patients meeting Rome IV criteria for functional constipation (e.g., <3 SBMs per week, straining, lumpy or hard stools).[9]

    • Exclusion Criteria: Secondary causes of constipation, certain concomitant medications.[9]

  • Intervention:

    • A run-in period to establish baseline bowel habits.

    • Randomization to receive the IBAT inhibitor at one or more dose levels or a matching placebo, typically administered once daily before a meal.[8]

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in the number of SBMs per week.[8]

    • Secondary Endpoints:

      • Change in stool consistency, assessed using the Bristol Stool Form Scale.

      • Time to first SBM.

      • Patient-reported outcomes, such as the Patient Assessment of Constipation-Quality of Life (PAC-QOL) questionnaire.

  • Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, and vital signs.

Conclusion

This compound and other IBAT inhibitors represent a targeted approach to managing conditions related to bile acid dysregulation. While Elobixibat has demonstrated efficacy and safety for chronic idiopathic constipation, other inhibitors like maralixibat and odevixibat are effective for cholestatic pruritus. The minimal systemic absorption of these drugs is a key feature that localizes their action to the gastrointestinal tract, thereby reducing the potential for systemic side effects. The lack of head-to-head comparative trials, particularly for constipation, highlights an area for future research that would be invaluable for clinicians and researchers in making informed therapeutic decisions. The experimental protocols outlined provide a foundation for the continued investigation and development of this promising class of therapeutic agents.

References

Head-to-head comparison of elobixibat hydrate and lubiprostone in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the mechanisms and efficacy of two distinct therapeutic agents for constipation, based on available preclinical data.

Mechanism of Action: A Tale of Two Pathways

Elobixibat hydrate and lubiprostone employ fundamentally different strategies to alleviate constipation. Elobixibat acts locally in the gut to increase the concentration of bile acids in the colon, which in turn stimulates both secretion and motility.[1][2] In contrast, lubiprostone directly activates chloride channels in the intestinal epithelium, leading to fluid secretion and softening of the stool.[3]

This compound: Harnessing Bile Acid Physiology

This compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] This transporter is primarily responsible for the reabsorption of bile acids in the terminal ileum. By blocking IBAT, elobixibat reduces the reabsorption of bile acids, leading to an increased concentration of bile acids flowing into the colon.[1][2]

The elevated colonic bile acid levels exert a dual effect:

  • Stimulation of Colonic Secretion: Bile acids act as natural secretagogues, promoting the secretion of water and electrolytes into the colonic lumen. This increased fluid content softens the stool and facilitates its passage.[1]

  • Enhancement of Colonic Motility: Bile acids also stimulate colonic muscle contractions, increasing the propulsive activity of the colon and accelerating transit.[2]

Elobixibat_Mechanism cluster_lumen Small Intestine Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon Elobixibat Elobixibat Hydrate IBAT IBAT (ASBT) Elobixibat->IBAT Inhibits BileAcids Bile Acids BileAcids->IBAT Blocks Reabsorption IncreasedBileAcids Increased Bile Acids BileAcids->IncreasedBileAcids Increased flow Secretion Increased Fluid & Electrolyte Secretion IncreasedBileAcids->Secretion Motility Increased Colonic Motility IncreasedBileAcids->Motility Effect Alleviation of Constipation Secretion->Effect Motility->Effect

This compound's Mechanism of Action.
Lubiprostone: Direct Activation of Chloride Secretion

Lubiprostone is a locally acting bicyclic fatty acid metabolite of prostaglandin E1.[3] Its primary mechanism involves the activation of ClC-2 chloride channels on the apical membrane of intestinal epithelial cells.[3] This activation initiates a cascade of events:

  • Chloride Efflux: The opening of ClC-2 channels leads to an efflux of chloride ions into the intestinal lumen.

  • Sodium and Water Influx: To maintain electrochemical neutrality, sodium ions passively follow the chloride ions into the lumen via the paracellular pathway. This is followed by the osmotic movement of water into the lumen.

  • Increased Intraluminal Fluid: The net result is an increase in the volume of fluid within the intestines, which softens the stool and increases intestinal transit.[3]

Animal studies have demonstrated that lubiprostone does not appear to have a direct stimulatory effect on gastrointestinal smooth muscle.[3]

Lubiprostone_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Apical Membrane of Epithelial Cell cluster_effect Effect Chloride Cl- Sodium Na+ Chloride->Sodium Attracts (Paracellular) Water H2O Sodium->Water Osmosis (Paracellular) IncreasedFluid Increased Intraluminal Fluid Water->IncreasedFluid Lubiprostone Lubiprostone ClC2 ClC-2 Channel Lubiprostone->ClC2 Activates ClC2->Chloride Efflux SoftenedStool Softened Stool & Increased Transit IncreasedFluid->SoftenedStool Alleviation Alleviation of Constipation SoftenedStool->Alleviation Elobixibat_Workflow start Induce Constipation in Dogs (Meat-based diet) administer Administer Elobixibat or Vehicle (Oral) start->administer collect Collect Feces at Predetermined Intervals administer->collect blood Collect Blood Samples administer->blood weigh Weigh Feces collect->weigh analyze Analyze Data: Compare Feces Weight and 7αC4 levels between groups weigh->analyze measure Measure Serum 7αC4 blood->measure measure->analyze Lubiprostone_Workflow start Anesthetize Mice and Ligate Small Intestine Segment inject Inject Lubiprostone or Vehicle into Ligated Loop start->inject incubate Incubate for a Defined Period inject->incubate collect_fluid Collect Accumulated Intestinal Fluid incubate->collect_fluid collect_blood Collect Blood Sample incubate->collect_blood measure_volume Measure Fluid Volume collect_fluid->measure_volume measure_cl Measure Chloride Concentration collect_fluid->measure_cl analyze Analyze Data: Compare Fluid Volume, Cl- conc., and Serum Electrolytes measure_volume->analyze measure_cl->analyze measure_electrolytes Measure Serum Electrolytes collect_blood->measure_electrolytes measure_electrolytes->analyze

References

Elobixibat Hydrate: A Comparative Analysis of Efficacy in Chronic Constipation Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of chronic constipation, a nuanced understanding of treatment efficacy across different patient populations is paramount. This guide provides a comprehensive comparison of elobixibat hydrate with other leading treatments, focusing on its performance in distinct constipation subtypes. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and procedural pathways.

Mechanism of Action: this compound

This compound is a first-in-class, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1] Its mechanism of action is localized to the gut. By inhibiting IBAT, elobixibat reduces the reabsorption of bile acids in the terminal ileum, leading to an increased concentration of bile acids in the colon.[1][2] This, in turn, stimulates colonic secretion and motility, resulting in accelerated colonic transit, softened stool, and an increased frequency of spontaneous bowel movements (SBMs).[1][3]

cluster_enterocyte Ileal Enterocyte cluster_colon Colon Lumen Bile Acids Bile Acids IBAT IBAT (Ileal Bile Acid Transporter) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids IBAT->Increased Bile Acids Secretion Increased Fluid and Electrolyte Secretion Increased Bile Acids->Secretion Motility Increased Colonic Motility Increased Bile Acids->Motility This compound This compound This compound->IBAT Inhibition

Signaling pathway of this compound.

Comparative Efficacy in Chronic Idiopathic Constipation (CIC)

Elobixibat has demonstrated significant efficacy in treating CIC, with multiple clinical trials supporting its superiority over placebo. When compared with other secretagogues, such as lubiprostone and linaclotide, elobixibat shows comparable efficacy in improving SBM frequency, though with a different side-effect profile.

TreatmentMean Change in SBMs per Week from BaselineKey Adverse Events
Elobixibat (10 mg) 5.69 (95% CI, 3.31-8.07)[4][5]Abdominal pain, Diarrhea[2]
Lubiprostone (48 mcg) 2.41 (95% CI, 0.82-4.01)[4][5]Nausea[2]
Linaclotide (145 mcg) 1.95 (95% CI, 1.51-2.39)[4][5]Diarrhea[2]

A systematic review and meta-analysis of treatments for chronic constipation found that elobixibat, lubiprostone, and linaclotide all demonstrated comparable efficacy in increasing SBMs.[2] However, the safety profiles varied, with lubiprostone associated with a higher risk of nausea, linaclotide with diarrhea, and elobixibat with abdominal pain.[2] A retrospective, propensity score-matched analysis comparing elobixibat (10 mg daily) with lubiprostone (24 mcg and 48 mcg daily) in Japanese patients with chronic constipation found that while both were effective, the elobixibat group experienced significantly less nausea.[6][7][8]

Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)

While the primary indication for elobixibat has been CIC, emerging data supports its efficacy in the IBS-C subtype. A post-hoc analysis of two phase 3 trials in Japan demonstrated that elobixibat improved SBM and complete SBM (CSBM) frequencies to a similar extent in patients with and without IBS-C.[3]

Constipation SubtypeMean Change in SBMs per Week from Baseline (Elobixibat 10 mg vs. Placebo)
Severe CIC 4.9 (95% CI, 3.3-6.5)[3]
IBS-C Efficacy was comparable to the overall CIC population[3][9]

This suggests that the mechanism of action of elobixibat is beneficial for a broader range of functional constipation disorders.

Experimental Protocols

The clinical development of elobixibat has involved rigorous, randomized, double-blind, placebo-controlled phase 3 trials. A typical study design is outlined below.

Key Phase 3 Trial Design for Elobixibat in CIC
  • Objective: To evaluate the efficacy and safety of elobixibat compared to placebo in adults with CIC.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10][11][12]

  • Patient Population: Adults (typically 18-80 years) meeting the Rome III or IV criteria for functional constipation.[3][13][14] Key exclusion criteria often include constipation secondary to organic disease, medication use, or surgery.[3]

  • Treatment: A 2-week run-in period is typically followed by randomization to receive elobixibat (e.g., 10 mg once daily) or a matching placebo for a defined treatment period (e.g., 2 to 12 weeks).[11][13][14]

  • Primary Endpoint: The primary efficacy measure is often the change from baseline in the weekly frequency of SBMs.[10][13][14]

  • Secondary Endpoints: These commonly include the proportion of responders (patients achieving a certain increase in SBMs), changes in stool consistency (assessed by the Bristol Stool Form Scale), straining, and patient-reported outcomes on quality of life.[3][10][14]

Screening Screening (Inclusion/Exclusion Criteria) RunIn 2-Week Run-in (Baseline Data Collection) Screening->RunIn Randomization Randomization RunIn->Randomization Treatment Treatment Period (e.g., 12 Weeks) Randomization->Treatment Elobixibat Elobixibat (10 mg/day) Treatment->Elobixibat Placebo Placebo Treatment->Placebo FollowUp Follow-up Period Elobixibat->FollowUp Placebo->FollowUp Analysis Data Analysis FollowUp->Analysis

Typical workflow of a phase 3 clinical trial for elobixibat.

Conclusion

This compound presents a valuable therapeutic option for chronic constipation, with a distinct mechanism of action that leverages the physiological effects of bile acids. Its efficacy in increasing SBM frequency is comparable to other secretagogues like lubiprostone and linaclotide in the CIC population. Importantly, emerging evidence suggests that its therapeutic benefits extend to patients with IBS-C, making it a versatile treatment for different constipation subtypes. The choice of agent may ultimately be guided by the patient's specific symptom profile and tolerability to the different side-effect profiles of these medications. Further head-to-head trials will be beneficial in delineating the optimal positioning of these agents in the management of chronic constipation.

References

Elobixibat Hydrate's Impact on Gut Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's interaction with the gut microbiome is increasingly critical. This guide provides a comparative analysis of elobixibat hydrate's effects on the gut microbiota versus other common laxatives, supported by experimental data and detailed methodologies.

This compound, an ileal bile acid transporter (IBAT) inhibitor, offers a novel mechanism for the treatment of chronic constipation by increasing the concentration of bile acids in the colon. This not only stimulates colonic secretion and motility but also influences the composition and function of the gut microbiota. This guide will delve into the specifics of these changes and draw comparisons with other classes of laxatives, including secretagogues, osmotic laxatives, and stimulant laxatives.

Comparative Effects on Gut Microbiota

The following table summarizes the known effects of this compound and other laxatives on the gut microbiota based on available clinical studies.

Drug ClassSpecific AgentKey Effects on Gut MicrobiotaSupporting Experimental Data
IBAT Inhibitor This compound- Decreased microbial diversity (Shannon index) - Increased fecal concentration of deoxycholic acidA prospective, single-center study showed a significant decrease in the Shannon diversity index. Fecal deoxycholic acid concentration increased from a mean of 3.94 µg/g to 5.02 µg/g.[1]
Secretagogue Linaclotide- Alters the gut microbiome composition - Associated with an enrichment of the Blautia genusA multicenter, prospective, pre-post study in patients with IBS-C demonstrated that linaclotide treatment considerably modified the gut microbiome and was associated with an enrichment of the Blautia genus.[2][3][4]
Secretagogue Lubiprostone- Limited clinical data on specific gut microbiota changes.Clinical trials have primarily focused on efficacy and safety, with limited investigation into the specific effects on the gut microbiome composition.[5][6][7][8][9]
Osmotic Laxative Polyethylene Glycol (PEG)- May reduce the abundance of beneficial bacteria such as Bifidobacteria and Lactobacilli - Potential for a temporary decrease in microbial diversityStudies have indicated that PEG can alter the composition of the gut microbiome, though these effects may be transient.[10] One study in mice showed that PEG altered gut microbial diversity in a concentration-dependent manner.[11][12]
Stimulant Laxative Senna, Bisacodyl- Insufficient clinical data on specific and consistent changes to the gut microbiota.While widely used, there is a lack of robust clinical trials specifically investigating the long-term and direct impact of stimulant laxatives on the composition and diversity of the human gut microbiota.[13][14][15]

Signaling Pathways and Mechanisms

Elobixibat's primary mechanism of action, the inhibition of the ileal bile acid transporter, leads to an influx of bile acids into the colon. This has a direct laxative effect and also modulates the gut microbiota. The increased bile acid concentration, particularly of secondary bile acids like deoxycholic acid which are products of bacterial metabolism, can directly influence the growth and composition of the gut bacteria.

Elobixibat_Mechanism cluster_lumen Small Intestine Lumen cluster_colon Colon Lumen Elobixibat Elobixibat IBAT Ileal Bile Acid Transporter (IBAT) Elobixibat->IBAT Inhibits BileAcids Bile Acids BileAcids->IBAT Reabsorption IncreasedBileAcids Increased Bile Acids BileAcids->IncreasedBileAcids Increased Flow GutMicrobiota Gut Microbiota IncreasedBileAcids->GutMicrobiota Metabolized by Stimulation Stimulation of Secretion & Motility IncreasedBileAcids->Stimulation DeoxycholicAcid Deoxycholic Acid (Secondary Bile Acid) GutMicrobiota->DeoxycholicAcid Produces DeoxycholicAcid->GutMicrobiota Modulates Composition

Mechanism of Elobixibat on Gut Microbiota.

Experimental Protocols

Study of this compound's Effect on Gut Microbiota (Misawa et al., 2020)

  • Study Design: A prospective, single-center, open-label study.

  • Participants: Patients with chronic constipation.

  • Intervention: this compound (10 mg) was administered orally once daily for 2 weeks.

  • Data Collection: Fecal samples were collected at baseline and after 2 weeks of treatment.

  • Microbiota Analysis: The gut microbiota composition was analyzed by 16S rRNA gene sequencing. Alpha diversity was assessed using the Shannon index.

  • Bile Acid Analysis: Fecal bile acid concentrations were measured using a quantitative method.

Study of Linaclotide's Effect on Gut Microbiota (Zhuang et al., 2024)

  • Study Design: A multicenter, prospective, pre-post study.

  • Participants: Patients with irritable bowel syndrome with constipation (IBS-C).

  • Intervention: Linaclotide was administered for a specified duration.

  • Data Collection: Fecal samples were collected before and after the treatment period.

  • Microbiota Analysis: The gut microbiota was analyzed to identify changes in bacterial composition, with a focus on specific genera like Blautia.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of a drug on the gut microbiota.

Experimental_Workflow PatientRecruitment Patient Recruitment (Chronic Constipation) Baseline Baseline Sample Collection (Fecal) PatientRecruitment->Baseline DrugAdministration Drug Administration (e.g., Elobixibat) Baseline->DrugAdministration PostTreatment Post-Treatment Sample Collection (Fecal) DrugAdministration->PostTreatment DNAExtraction DNA Extraction PostTreatment->DNAExtraction 16SrRNA 16S rRNA Gene Sequencing DNAExtraction->16SrRNA Bioinformatics Bioinformatics Analysis 16SrRNA->Bioinformatics StatisticalAnalysis Statistical Analysis Bioinformatics->StatisticalAnalysis Results Results (Microbiota Composition, Diversity, etc.) StatisticalAnalysis->Results

Workflow for Gut Microbiota Analysis.

Conclusion

This compound distinguishes itself from other laxatives through its unique mechanism of action that directly increases colonic bile acids, leading to both a laxative effect and a modulatory impact on the gut microbiota. While it may decrease overall microbial diversity, the concurrent increase in specific secondary bile acids like deoxycholic acid is a key feature of its effect. In comparison, other laxatives such as linaclotide may enrich for specific beneficial genera, while osmotic laxatives like PEG can have a broader, though potentially temporary, impact on microbial populations. For lubiprostone and stimulant laxatives, more research is needed to fully elucidate their specific effects on the gut microbiome. This comparative guide highlights the importance of considering the intricate interplay between pharmacological agents and the gut microbiota in the development and application of treatments for chronic constipation.

References

Validating the Long-Term Safety and Efficacy of Elobixibat Hydrate in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical long-term safety and efficacy of elobixibat hydrate with other prominent treatments for chronic constipation. Data is presented to facilitate informed decisions in drug development and research. Elobixibat, a first-in-class ileal bile acid transporter (IBAT) inhibitor, offers a novel mechanism of action by increasing the concentration of bile acids in the colon, which in turn stimulates both secretion and motility.[1][2][3][4] This guide summarizes available quantitative data from animal studies, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Comparative Efficacy in Animal Models of Constipation

The loperamide-induced constipation model in rodents is a widely accepted standard for evaluating the efficacy of laxative agents.[5][6][7] This model mimics the reduced gastrointestinal motility characteristic of constipation. The following table summarizes the efficacy of elobixibat and its comparators in this model.

DrugAnimal ModelDosageDurationKey Efficacy ParametersResults
This compound Rat (Loperamide-induced)3, 10, 30 mg/kg (oral)Single doseFecal Wet Weight (up to 8h post-dose)Dose-dependent increase; significant increase at 30 mg/kg compared to vehicle.[8]
Prucalopride Rat (Fasted)1, 2 mg/kg (intravenous)Single doseGastrointestinal Propulsion RateSignificantly faster propulsion at 2h and 4h compared to control.
Prucalopride Rat (Diabetic)10 µg/kgNot specifiedColonic Transit TimeSignificantly shorter colonic transit time compared to diabetic model group.[8]

Insufficient quantitative data was available from the searched results to include lubiprostone and linaclotide in this direct comparison table.

Long-Term Safety Profile in Animal Models

While extensive long-term safety data from animal studies for elobixibat is not publicly available, its low systemic absorption suggests a favorable safety profile with a reduced risk of systemic side effects.[1][2][4] Clinical trials in humans have confirmed its long-term safety over 52 weeks, with the most common adverse events being mild and localized to the gastrointestinal tract, such as abdominal pain and diarrhea.[3][9][10] A theoretical risk for colorectal cancer with long-term use has been noted due to increased fecal bile acids, highlighting the need for dedicated carcinogenicity studies.[5]

For comparator drugs, detailed long-term preclinical safety data is also not extensively published. However, like elobixibat, lubiprostone and linaclotide have low systemic absorption, suggesting a primary gastrointestinal site of action and lower risk of systemic toxicity.

Experimental Protocols

Loperamide-Induced Constipation in Rats

This model is a standard for preclinical evaluation of constipation treatments.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Constipation: Loperamide hydrochloride is administered, typically via oral gavage or subcutaneous injection, at a dose of 3-5 mg/kg.[11][12] Administration can be a single dose or repeated over several days to establish a chronic model.

  • Treatment Administration: The test compound (e.g., elobixibat) or vehicle is administered orally at a specified time relative to loperamide administration.

  • Efficacy Assessment:

    • Fecal Parameters: Feces are collected over a defined period (e.g., 8 or 24 hours) and the total number, wet weight, and dry weight are measured. Fecal water content is then calculated.

    • Gastrointestinal Transit Time: A non-absorbable marker, such as charcoal meal or carmine red, is administered orally. The time to the first appearance of the colored feces or the distance traveled by the marker through the gastrointestinal tract at a specific time point is measured.

  • Data Analysis: Results are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of elobixibat and its comparators are mediated by distinct signaling pathways in the gastrointestinal tract.

Elobixibat Signaling Pathway

Elobixibat inhibits the ileal bile acid transporter (IBAT), leading to an accumulation of bile acids in the colon. These bile acids then activate two key receptors on colonic epithelial and other cells: the Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR).[3][4][5][8][10] Activation of these receptors triggers downstream signaling cascades that increase intestinal secretion and motility.

Elobixibat_Pathway Elobixibat Elobixibat IBAT IBAT Inhibition Elobixibat->IBAT BileAcids Increased Colonic Bile Acids IBAT->BileAcids TGR5 TGR5 Activation BileAcids->TGR5 FXR FXR Activation BileAcids->FXR Secretion Increased Intestinal Secretion TGR5->Secretion Motility Increased Colonic Motility TGR5->Motility FXR->Secretion FXR->Motility Result Relief of Constipation Secretion->Result Motility->Result

Caption: Elobixibat's mechanism of action.

Comparator Signaling Pathways

For comparison, the signaling pathways of lubiprostone, linaclotide, and prucalopride are illustrated below.

Comparator_Pathways cluster_lubiprostone Lubiprostone cluster_linaclotide Linaclotide cluster_prucalopride Prucalopride Lubiprostone Lubiprostone ClC2 ClC-2 Channel Activation Lubiprostone->ClC2 Chloride Chloride Efflux ClC2->Chloride Water Water Secretion Chloride->Water Linaclotide Linaclotide GCC GC-C Receptor Activation Linaclotide->GCC cGMP Increased cGMP GCC->cGMP CFTR CFTR Activation cGMP->CFTR Fluid Fluid Secretion CFTR->Fluid Prucalopride Prucalopride HT4 5-HT4 Receptor Agonism Prucalopride->HT4 Enteric Enteric Neuron Stimulation HT4->Enteric Motility Increased Colonic Motility Enteric->Motility

Caption: Mechanisms of action for comparator drugs.

Conclusion

This compound demonstrates a unique and effective mechanism for the treatment of constipation in animal models, primarily through the localized increase of colonic bile acids. Its efficacy in the loperamide-induced constipation model is dose-dependent. While comprehensive long-term preclinical safety data is not widely published, its minimal systemic exposure suggests a favorable safety profile. This guide provides a foundation for comparing elobixibat to other available therapies and highlights the need for further long-term, head-to-head preclinical studies to fully elucidate their comparative safety and efficacy profiles.

References

Assessing the In Vitro Drug-Drug Interaction Potential of Elobixibat Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro assessment of the drug-drug interaction (DDI) potential of elobixibat hydrate, a locally acting ileal bile acid transporter (IBAT) inhibitor. To offer a comparative perspective, this guide also evaluates the in vitro DDI profiles of other therapeutic alternatives for chronic idiopathic constipation (CIC), including linaclotide, plecanatide, and lubiprostone. The information is compiled from publicly available data to assist researchers and drug development professionals in understanding the potential for pharmacokinetic interactions.

Executive Summary

This compound, due to its minimal systemic absorption, is anticipated to have a low risk of clinically significant systemic drug-drug interactions. However, in vitro studies have demonstrated that elobixibat possesses an inhibitory potential against certain key enzymes and transporters involved in drug metabolism and disposition. This guide presents the available quantitative data on the in vitro inhibitory effects of elobixibat and its comparators on major cytochrome P450 (CYP) enzymes and drug transporters. A thorough understanding of these in vitro profiles is crucial for predicting potential DDIs and guiding clinical development programs.

Comparative In Vitro DDI Potential

The following tables summarize the available quantitative data for the in vitro inhibition of major CYP enzymes and drug transporters by this compound and its therapeutic alternatives. It is important to note that direct cross-study comparisons of IC50 values should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes

CompoundCYP IsoformTest SystemSubstrateIC50 (µM)Source
This compound CYP3A4Human Liver MicrosomesMidazolamData Not Available[1]
CYP2C9Human Liver MicrosomesDiclofenacData Not Available
Linaclotide CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4Human Liver MicrosomesSpecific SubstratesNo significant inhibition observed[2]
Plecanatide CYP2C9, CYP3A4Not SpecifiedNot SpecifiedNot an inhibitor[3]
Lubiprostone CYP450 IsozymesHuman Liver Microsomes & HepatocytesNot SpecifiedUnlikely to inhibit or induce

Table 2: In Vitro Inhibition of Drug Transporters

CompoundTransporterTest SystemSubstrateIC50 (µM)Source
This compound P-glycoprotein (P-gp)Caco-2 cellsDigoxin2.65
BCRPData Not AvailableData Not AvailableData Not Available
OATP1B1Data Not AvailableData Not AvailableData Not Available
Linaclotide P-gpNot SpecifiedDigoxinNot an inhibitor[2]
BCRP, MRP2, MRP3Not SpecifiedNot SpecifiedNo significant inhibition[2]
OATP2B1Not SpecifiedNot Specified~55% inhibition at 10 µM[2]
Plecanatide P-gp, BCRPCaco-2 cellsNot SpecifiedNot a substrate or inhibitor[3]
Lubiprostone Not SpecifiedNot SpecifiedNot SpecifiedData Not Available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro DDI studies. Below are generalized protocols for the key experiments cited in this guide.

CYP450 Inhibition Assay (IC50 Determination)

This assay evaluates the potential of a test compound to inhibit the activity of major cytochrome P450 enzymes.

Workflow for CYP Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock E Pre-incubation of Microsomes, Test Compound, and Substrate A->E B Human Liver Microsomes B->E C CYP-specific Substrate C->E D NADPH F Initiate Reaction with NADPH D->F E->F G Incubate at 37°C F->G H Stop Reaction (e.g., with acetonitrile) G->H I Sample Processing (e.g., centrifugation) H->I J LC-MS/MS Analysis of Metabolite Formation I->J K Data Analysis to Determine IC50 J->K

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

Methodology:

  • Test System: Pooled human liver microsomes are used as the source of CYP enzymes.

  • Test Compound: this compound or comparator drug is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The test compound, human liver microsomes, and a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4, diclofenac for CYP2C9) are pre-incubated in a buffer solution.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP activity.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as cold acetonitrile.

  • Analysis: The formation of the metabolite of the probe substrate is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle-treated) samples. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the data to a suitable model.

Transporter Inhibition Assay (e.g., P-gp Inhibition in Caco-2 Cells)

This assay assesses the potential of a test compound to inhibit the function of efflux transporters like P-glycoprotein (P-gp).

Workflow for P-gp Inhibition Assay

cluster_cell_culture Cell Culture cluster_transport_exp Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture to form a confluent monolayer A->B C Add probe substrate (e.g., Digoxin) and test compound to basolateral side B->C D Incubate at 37°C C->D E Sample apical and basolateral compartments over time D->E F Quantify substrate concentration (e.g., by LC-MS/MS) E->F G Calculate apparent permeability (Papp) and efflux ratio F->G H Determine IC50 for inhibition of efflux G->H

Caption: Workflow for a P-gp inhibition assay using Caco-2 cell monolayers.

Methodology:

  • Test System: Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses P-gp, are cultured on permeable supports (e.g., Transwell® inserts) to form a confluent monolayer.

  • Test Compound: this compound or comparator drug is prepared at various concentrations.

  • Transport Experiment: The Caco-2 monolayers are incubated with a known P-gp substrate (e.g., digoxin) in the presence and absence of the test compound. The transport of the substrate is typically measured in the basolateral-to-apical direction to assess P-gp-mediated efflux.

  • Sampling: Samples are collected from both the apical and basolateral compartments at specified time points.

  • Analysis: The concentration of the P-gp substrate in the samples is determined by a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) of the substrate is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined. The IC50 value for the inhibition of the transporter is calculated by measuring the reduction in the efflux of the probe substrate at various concentrations of the test compound.

Signaling Pathway and Mechanism of Action

Elobixibat's primary mechanism of action is the inhibition of the ileal bile acid transporter (IBAT), which is central to the enterohepatic circulation of bile acids.

Elobixibat's Mechanism of Action

cluster_enterohepatic Enterohepatic Circulation Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Release Ileum Terminal Ileum (IBAT) Small_Intestine->Ileum Portal_Vein Portal Vein Ileum->Portal_Vein ~95% Bile Acid Reabsorption Colon Colon Ileum->Colon ~5% Bile Acids Portal_Vein->Liver Elobixibat Elobixibat Elobixibat->Ileum Inhibits IBAT

References

Reproducibility of published research findings on elobixibat hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Elobixibat hydrate, a first-in-class ileal bile acid transporter (IBAT) inhibitor, has demonstrated consistent efficacy and a generally manageable safety profile across multiple clinical trials for the treatment of chronic constipation. This guide provides a comprehensive comparison of published research findings on this compound, focusing on the reproducibility of its clinical outcomes and methodologies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound against alternative therapies.

Mechanism of Action

This compound functions by locally inhibiting the IBAT in the terminal ileum.[1][2][3][4][5] This inhibition reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon.[1][2][4] The elevated colonic bile acids then induce a dual effect: they stimulate colonic secretion, increasing the water content of the stool, and enhance colonic motility.[1][2][4][5] This localized action within the gastrointestinal tract minimizes systemic absorption, contributing to a lower risk of systemic side effects.[1]

Signaling Pathway of this compound elobixibat This compound ibat Ileal Bile Acid Transporter (IBAT) in Terminal Ileum elobixibat->ibat Inhibits reabsorption Reduced Bile Acid Reabsorption ibat->reabsorption colon_ba Increased Bile Acid Concentration in Colon reabsorption->colon_ba secretion Increased Colonic Fluid Secretion colon_ba->secretion motility Increased Colonic Motility colon_ba->motility stool Softer Stool and Easier Passage secretion->stool sbm Increased Spontaneous Bowel Movements (SBMs) motility->sbm stool->sbm

Mechanism of action of this compound.

Reproducibility of Efficacy and Safety Findings

Clinical trials conducted across different populations have consistently reported the efficacy of elobixibat in improving bowel function in patients with chronic constipation. The primary endpoint in many of these studies is the change in the frequency of spontaneous bowel movements (SBMs), which has shown statistically significant improvement with elobixibat treatment compared to placebo.[2][6][7][8][9][10] The safety profile also appears reproducible, with the most frequently reported adverse events being mild to moderate gastrointestinal issues, primarily abdominal pain and diarrhea.[2][6][7][8][10]

Quantitative Data from Key Clinical Trials

The following tables summarize the quantitative data from several key clinical trials on this compound, demonstrating the consistency of its effects.

Table 1: Efficacy of this compound in Patients with Chronic Constipation

Study (Population)Treatment Group (Dose)Placebo GroupPrimary EndpointResultp-value
Phase 3 (Japan)[6][8][10]Elobixibat 10 mg/day (n=69)Placebo (n=63)Change from baseline in weekly SBMs (Week 1)6.4 (5.3-7.6) vs 1.7 (1.2-2.2)<0.0001
Phase 3 (India)[7][9]Elobixibat 10 mg/day (n=75)Placebo (n=71)Change from baseline in weekly SBMs (Week 2)3.83 vs 2.68 (LS Mean)0.008
Phase 2b[2]Elobixibat 10 mg/dayPlaceboChange from baseline in weekly SBMs (Week 1)4.0 (2.9-5.0) vs 1.7 (0.7-2.8)<0.002
Phase 2b[2]Elobixibat 15 mg/dayPlaceboChange from baseline in weekly SBMs (Week 1)5.4 (4.4-6.4) vs 1.7 (0.7-2.8)<0.001

Data are presented as least-squares mean (95% CI) or mean (range) as reported in the publications. SBMs = Spontaneous Bowel Movements.

Table 2: Safety Profile of this compound - Common Adverse Events

Study (Population)Treatment DurationMost Common Adverse Events (Elobixibat Group)Incidence in Elobixibat GroupIncidence in Placebo Group
Phase 3 (Japan)[6][8][10]2 WeeksAbdominal Pain, Diarrhea19%, 13%2%, 0%
52-Week Open-Label (Japan)[2][6]52 WeeksAbdominal Pain, Diarrhea24.1%, 14.7%N/A
Phase 3 (India)[7]2 WeeksAbdominal Pain, Abdominal Distention7.89%, 3.95%4.05%, Not Reported
Phase 2b[2]8 WeeksAbdominal Pain, DiarrheaMild, dose-relatedNot specified

Experimental Protocols

The methodologies employed in the clinical evaluation of this compound have been consistent across pivotal trials, contributing to the reproducibility of the findings. Below is a generalized experimental protocol based on published Phase 3 studies.[6][9][10]

Objective: To evaluate the efficacy and safety of this compound for the treatment of chronic constipation.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Participant Population:

  • Inclusion Criteria: Adults (typically 20-80 years old) with a diagnosis of chronic constipation for at least 6 months, meeting the Rome III or Rome IV criteria for functional constipation, and having fewer than three SBMs per week.

  • Exclusion Criteria: History of major gastrointestinal surgery, inflammatory bowel disease, or other conditions that could cause constipation.

Treatment Regimen:

  • Run-in Period: A 2-week period to establish baseline SBM frequency and confirm eligibility.

  • Randomization: Eligible participants are randomized (1:1) to receive either elobixibat (e.g., 10 mg) or a matching placebo.

  • Treatment Period: Participants take the assigned study drug orally once daily before breakfast for a specified duration (e.g., 2 to 12 weeks).[10][11]

Endpoints:

  • Primary Efficacy Endpoint: Change from baseline in the frequency of SBMs during the first week of treatment.

  • Secondary Efficacy Endpoints: Change in frequency of complete SBMs, stool consistency (using the Bristol Stool Form Scale), time to first SBM, and severity of constipation.

  • Safety Endpoint: Incidence, severity, and type of adverse events.

Generalized Clinical Trial Workflow for this compound start Patient Screening (Rome III/IV Criteria) run_in 2-Week Run-in Period (Baseline Data Collection) start->run_in randomization Randomization (1:1) run_in->randomization elobixibat_group Elobixibat Treatment Group (e.g., 10 mg/day) randomization->elobixibat_group placebo_group Placebo Group randomization->placebo_group treatment_period Treatment Period (e.g., 2-12 Weeks) elobixibat_group->treatment_period placebo_group->treatment_period follow_up End of Treatment Assessment (Efficacy and Safety) treatment_period->follow_up data_analysis Data Analysis follow_up->data_analysis

Generalized clinical trial workflow.

Comparison with Other Treatments

Elobixibat offers a different mechanism of action compared to other common treatments for chronic constipation.[2] While direct head-to-head comparative trial data is limited in the provided search results, a conceptual comparison can be made.

  • Osmotic Laxatives (e.g., Polyethylene Glycol): These agents work by drawing water into the colon to soften stool. Elobixibat, in contrast, actively increases colonic fluid secretion through bile acid stimulation.

  • Stimulant Laxatives (e.g., Sennosides): These directly stimulate the nerves in the colon to increase motility. Elobixibat also enhances motility but through the physiological action of bile acids.[5]

  • Secretagogues (e.g., Lubiprostone, Linaclotide): These agents activate chloride channels or guanylate cyclase-C, respectively, to increase fluid secretion in the intestines. Elobixibat achieves a similar outcome of increased fluid through a different pathway involving bile acids.

The dual action of elobixibat on both secretion and motility may offer an advantage in treating chronic constipation.[2][4]

References

Elobixibat Hydrate for Chronic Constipation: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on elobixibat hydrate, an ileal bile acid transporter (IBAT) inhibitor for the treatment of chronic idiopathic constipation (CIC) and constipation-predominant irritable bowel syndrome (IBS-C).[1] It offers an objective comparison with other therapeutic alternatives, supported by experimental data, to inform research and drug development in gastroenterology.

Mechanism of Action

This compound acts locally in the gastrointestinal tract as a partial inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2] By inhibiting IBAT, elobixibat reduces the reabsorption of bile acids in the terminal ileum, leading to an increased concentration of bile acids in the colon.[1][2] This elevation in colonic bile acids stimulates fluid secretion and colonic motility, resulting in increased stool frequency and softer stool consistency.[1][2] This localized action within the gut minimizes systemic absorption and the risk of systemic side effects.[2]

cluster_0 Small Intestine (Terminal Ileum) cluster_1 Colon Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids\nin Colon Increased Bile Acids in Colon Bile Acids->Increased Bile Acids\nin Colon Increased Flow Enterohepatic\nCirculation Enterohepatic Circulation IBAT->Enterohepatic\nCirculation Elobixibat Elobixibat Elobixibat->IBAT Inhibition Increased Fluid\nSecretion Increased Fluid Secretion Increased Bile Acids\nin Colon->Increased Fluid\nSecretion Increased Colonic\nMotility Increased Colonic Motility Increased Bile Acids\nin Colon->Increased Colonic\nMotility Relief of\nConstipation Relief of Constipation Increased Fluid\nSecretion->Relief of\nConstipation Increased Colonic\nMotility->Relief of\nConstipation

Caption: Signaling pathway of elobixibat's mechanism of action.

Comparative Efficacy of Elobixibat and Alternatives

Meta-analyses of randomized controlled trials (RCTs) have demonstrated the efficacy of elobixibat in treating chronic constipation. The primary endpoint in many of these trials was the change from baseline in the frequency of spontaneous bowel movements (SBMs).

TreatmentChange in SBMs from Baseline (per week)95% Confidence Interval
Elobixibat 5.693.31 - 8.07
Linaclotide 1.951.51 - 2.39
Lubiprostone 2.410.82 - 4.01
Placebo --
Data from a network meta-analysis of RCTs in Japanese patients with chronic idiopathic constipation.[3]

A separate meta-analysis showed that elobixibat (10 mg and 15 mg doses) resulted in a significant increase in the number of SBMs during the first week of treatment compared to placebo.[1] Specifically, the mean increase was 4.0 for the 10 mg dose (p<0.002) and 5.4 for the 15 mg dose (p<0.001), compared to 1.7 for placebo.[4]

Safety and Tolerability Profile

The most common adverse events associated with elobixibat are gastrointestinal in nature, which is consistent with its mechanism of action.

Adverse EventElobixibat (10 mg/day)Placebo
Abdominal Pain 19% - 24.1%2%
Diarrhea 13% - 14.7%0%
Data compiled from Phase 3 clinical trials.[1][5]

A systematic literature review and meta-analysis comparing lubiprostone, linaclotide, and elobixibat found distinct safety profiles.[6] While all three drugs showed similar efficacy, elobixibat was linked to the highest risk of abdominal pain, whereas lubiprostone was associated with a higher risk of nausea and linaclotide with diarrhea.[6]

Experimental Protocols: A Representative Phase 3 Clinical Trial

The following outlines a typical experimental protocol for a Phase 3, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of elobixibat for chronic constipation.[7][8]

Screening Screening Run-in Period\n(2 weeks) Run-in Period (2 weeks) Screening->Run-in Period\n(2 weeks) Eligible Patients Randomization (1:1) Randomization (1:1) Run-in Period\n(2 weeks)->Randomization (1:1) Baseline Data Collection Elobixibat 10 mg/day\n(2 weeks) Elobixibat 10 mg/day (2 weeks) Randomization (1:1)->Elobixibat 10 mg/day\n(2 weeks) Placebo\n(2 weeks) Placebo (2 weeks) Randomization (1:1)->Placebo\n(2 weeks) Follow-up Follow-up Elobixibat 10 mg/day\n(2 weeks)->Follow-up Placebo\n(2 weeks)->Follow-up Primary Endpoint Assessment Primary Endpoint Assessment Follow-up->Primary Endpoint Assessment Safety Assessment Safety Assessment Follow-up->Safety Assessment

Caption: Experimental workflow of a typical Phase 3 clinical trial for elobixibat.

1. Study Population:

  • Inclusion Criteria: Patients aged 20-80 years with a diagnosis of chronic constipation for at least 6 months, satisfying the Rome III or IV criteria for functional constipation.[7][8] This typically includes having fewer than three spontaneous bowel movements per week.[7]

  • Exclusion Criteria: Patients with a history of major gastrointestinal surgery, inflammatory bowel disease, or other conditions that could affect bowel function.[9]

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[8]

  • Following a 2-week run-in period to establish baseline SBM frequency, eligible patients are randomized in a 1:1 ratio to receive either elobixibat (e.g., 10 mg once daily) or a matching placebo for a specified treatment period (e.g., 2 weeks).[7][8]

3. Treatment Administration:

  • The study drug is administered orally once daily before breakfast.[7]

4. Primary and Secondary Endpoints:

  • Primary Endpoint: The change from baseline in the frequency of spontaneous bowel movements (SBMs) during the first week of treatment.[7][8]

  • Secondary Endpoints:

    • Change in the frequency of complete spontaneous bowel movements (CSBMs).

    • Time to first SBM after the initial dose.

    • Stool consistency (assessed using the Bristol Stool Form Scale).[10]

    • Severity of constipation-related symptoms (e.g., straining, bloating).

    • Safety and tolerability, monitored through the incidence and severity of adverse events.

5. Long-Term Extension Studies:

  • Open-label, single-arm studies are often conducted to evaluate the long-term safety and efficacy of elobixibat over a period of up to 52 weeks.[7] In these studies, dose titration (e.g., 5 mg, 10 mg, or 15 mg per day) may be permitted to optimize treatment for individual patients.[7]

Conclusion

This compound represents a novel therapeutic option for chronic constipation with a distinct, locally-acting mechanism of action.[1] Meta-analyses of clinical trial data confirm its efficacy in increasing the frequency of spontaneous bowel movements, with a safety profile characterized primarily by gastrointestinal side effects such as abdominal pain and diarrhea.[3][11] When compared to other treatments like linaclotide and lubiprostone, elobixibat demonstrates comparable efficacy but with a different adverse event profile, highlighting the importance of individualized treatment approaches for patients with chronic constipation.[6] The detailed experimental protocols from its clinical development program provide a robust framework for future research and drug evaluation in this therapeutic area.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Elobixibat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Elobixibat Hydrate, a potent inhibitor of the ileal bile acid transporter (IBAT). Adherence to these protocols is critical for maintaining laboratory safety, environmental protection, and regulatory compliance.

This compound is generally considered a non-hazardous substance according to available Safety Data Sheets (SDS).[1][2] However, all chemical waste should be managed responsibly to prevent environmental contamination and accidental exposure. The following procedures are based on general principles of laboratory safety and pharmaceutical waste management.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[3] Always operate in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

Safety ParameterSpecificationSource
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious lab coat.[2][4]
Handling Precautions Avoid inhalation, contact with eyes and skin, and formation of dust or aerosols.[1][3][4]
First Aid - Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[1][2]
First Aid - Skin Contact Rinse skin thoroughly with water and remove contaminated clothing.[1][2]
First Aid - Inhalation Move to fresh air. If breathing is difficult, provide respiratory support.[1][2]
First Aid - Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Step-by-Step Disposal Procedures

The primary method for disposing of chemical waste is through a licensed professional waste disposal service. If such a service is not available, the following steps, adapted from general guidelines for non-hazardous pharmaceutical waste, should be followed.[5][6][7]

Procedure for Unused or Expired this compound
  • Do Not Dispose Down the Drain: Never flush this compound or other non-hazardous pharmaceuticals down the toilet or sink. This can introduce the substance into water supplies.[6]

  • Render the Substance Unusable:

    • For solid this compound, add water or rubbing alcohol to dissolve the powder.

    • Mix the dissolved or liquid substance with an inert and unappealing material such as cat litter, used coffee grounds, or dirt.[7][8] This step makes the chemical unattractive to pets or people and helps prevent it from leaching out of a landfill.

  • Contain and Seal: Place the mixture into a sealable plastic bag or a container that will not leak.[7][8]

  • Final Disposal: Dispose of the sealed container in the regular laboratory or municipal trash.

  • De-identify Packaging: Before disposing of the original container, remove or scratch out all personal or identifying information from the label to protect privacy.[7]

Procedure for Contaminated Materials and Spill Cleanup

In the event of a spill, contain the area and follow these steps to decontaminate and dispose of the waste.

  • Ensure Safety: Wear full personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure the area is well-ventilated.[1][2]

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains or water courses.[2]

  • Absorb the Substance:

    • For liquid spills, cover and absorb the solution with a finely-powdered, liquid-binding material such as diatomite, universal binders, or vermiculite.[1][2]

    • For solid spills, carefully sweep the material to avoid creating dust.

  • Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol.[1][2]

  • Dispose of Waste: Collect all contaminated materials (absorbent material, gloves, wipes) into a sealable bag or container. Dispose of this container in the same manner as unused product, following the steps outlined above.

Experimental Protocol: Spill Decontamination

Objective: To safely clean, decontaminate, and dispose of a minor spill of this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

  • Spill kit: Absorbent pads or diatomaceous earth

  • 70% Isopropyl alcohol

  • Sealable plastic bags

  • Waste disposal container

Methodology:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Don PPE: Put on all required personal protective equipment.

  • Containment: If the spill is liquid, use absorbent pads to surround the spill and prevent it from spreading.

  • Absorption: Cover the entire spill with diatomaceous earth or another appropriate absorbent. Allow it to fully absorb the material.

  • Collection: Carefully scoop the absorbed material into a designated, sealable plastic bag.

  • Surface Decontamination: Spray the spill surface with 70% isopropyl alcohol and wipe clean with disposable towels. Place the used towels into the same waste bag.

  • Final Disposal: Seal the bag securely. Place it into the designated solid waste stream for non-hazardous materials.

  • Hygiene: Remove PPE and wash hands thoroughly with soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assess cluster_unused cluster_spill cluster_prohibited cluster_final start Start: This compound Waste assess Assess Waste Type start->assess prohibited Prohibited Disposal: Do NOT Flush Down Drain ALWAYS AVOID start->prohibited unused Unused/Expired Product assess->unused  Unused Product spill Spill-Contaminated Material (Gloves, absorbent, etc.) assess->spill Contaminated Material   render Render Unusable (Mix with coffee grounds, etc.) unused->render contain_unused Seal in Leak-Proof Container render->contain_unused final_disposal Dispose in Municipal Solid Waste contain_unused->final_disposal collect Collect All Contaminated Items spill->collect contain_spill Seal in Leak-Proof Container collect->contain_spill contain_spill->final_disposal

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Elobixibat Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of Elobixibat Hydrate, a potent inhibitor of the ileal bile acid transporter (IBAT). Adherence to these protocols is essential for minimizing exposure risk and ensuring operational integrity.

This compound is identified with CAS No. 1633824-78-8. While it is not classified as a hazardous substance or mixture, proper handling and the use of personal protective equipment (PPE) are critical to maintain a safe working environment.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3]

Protection Type Recommended Equipment Specifications and Best Practices
Eye Protection Safety goggles with side-shieldsEnsure a snug fit to protect against splashes and dust.
Hand Protection Protective glovesUse chemical-impermeable gloves. Inspect gloves for integrity before each use. Wash and dry hands thoroughly after removing gloves.[3]
Body Protection Impervious clothing / Laboratory coatA lab coat should be worn to protect skin and personal clothing. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit.
Respiratory Protection Suitable respiratorUse in a well-ventilated area to avoid the formation of dust and aerosols.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator appropriate for the potential exposure level should be used.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and the safety of laboratory personnel.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powders or creating solutions.[1][2][3]

  • Ensure that a safety shower and an eye wash station are readily accessible.[1][2]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[3][4]

  • Avoid the formation and inhalation of dust and aerosols.[1][2][3]

  • Wash hands thoroughly after handling the compound.[4]

  • Remove any contaminated clothing promptly and wash it before reuse.[4]

Storage:

  • Keep the container tightly sealed.[1][2]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperature for the powder is -20°C for up to 3 years or 4°C for up to 2 years.[2]

  • When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1][2][3] Keep the product away from drains and water courses.[1][2]

  • Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2]

  • Dispose: Collect all contaminated materials in a labeled, sealed container for proper disposal.[1][2]

Waste Disposal:

  • Dispose of unused this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods in compliance with applicable regulations.

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][2][3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2][3]
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation. Seek medical attention.[1][2][3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2][3]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Engineering Controls are active (Fume Hood, Eyewash Station) prep2->prep3 handle1 Weigh this compound in a ventilated enclosure prep3->handle1 Proceed to handling handle2 Prepare solution or perform experiment handle1->handle2 handle3 Clean work area and decontaminate equipment handle2->handle3 disp1 Segregate waste (Unused compound, contaminated PPE, etc.) handle3->disp1 Proceed to disposal disp2 Label waste container appropriately disp1->disp2 disp3 Dispose of waste according to institutional and local regulations disp2->disp3

Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.